N-(2-Benzoyl-4-chlorophenyl)formamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-6-7-13(16-9-17)12(8-11)14(18)10-4-2-1-3-5-10/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPFYCLSZSPMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145886 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-28-0 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamido chlorobenzophenone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10352-28-0 | |
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| Record name | N-(2-Benzoyl-4-chlorophenyl)formamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-benzoyl-4-chlorophenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-CHLORO-2-FORMAMIDOBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T620ANU9VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(2-Benzoyl-4-chlorophenyl)formamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Identity and Properties
This compound is a chemical compound with the molecular formula C₁₄H₁₀ClNO₂. It is a derivative of 2-amino-5-chlorobenzophenone, a known precursor in the synthesis of various pharmaceuticals.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 10352-28-0[1][2] |
| PubChem CID | 82576[3] |
| Molecular Formula | C₁₄H₁₀ClNO₂[1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O |
| InChI Key | DSPFYCLSZSPMTO-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 259.69 g/mol | PubChem |
| Melting Point | 89 °C | ChemSrc[2] |
| Boiling Point | 504.1 °C at 760 mmHg (Predicted) | ChemSrc[2] |
| LogP | 3.74 (Predicted) | SIELC Technologies[4] |
| pKa | 13.54 ± 0.70 (Predicted) | Guidechem[1] |
| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Synthesis
Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone
The starting material, 2-amino-5-chlorobenzophenone, can be synthesized via several routes. One common method is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. Another approach involves the reduction of 5-chloro-3-phenylanthranil.
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone from 5-Chloro-3-phenylanthranil
-
Materials: 5-chloro-3-phenylanthranil, iron powder, ethanol, sulfuric acid (6 M), sodium hydroxide solution, activated carbon.
-
Procedure:
-
To a suspension of iron powder in ethanol, add 5-chloro-3-phenylanthranil.
-
Heat the mixture to reflux.
-
Slowly add 6 M sulfuric acid dropwise to the refluxing mixture.
-
Continue refluxing for 1 hour after the addition is complete.
-
Cool the reaction mixture and adjust the pH to 8 with a sodium hydroxide solution.
-
Add activated carbon and reflux for a short period.
-
Filter the hot solution and allow the filtrate to cool to induce crystallization.
-
Collect the crystals of 2-amino-5-chlorobenzophenone by filtration, wash with cold ethanol, and dry.
-
Formylation of 2-Amino-5-chlorobenzophenone
The formylation of the amino group of 2-amino-5-chlorobenzophenone can be achieved using formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water.
Experimental Protocol: N-Formylation of 2-Amino-5-chlorobenzophenone (General Procedure)
-
Materials: 2-amino-5-chlorobenzophenone, formic acid (85-98%), toluene (or another suitable azeotroping solvent), Dean-Stark apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-amino-5-chlorobenzophenone in toluene.
-
Add a slight molar excess of formic acid to the solution.
-
Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
-
Synthesis workflow for this compound.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the formyl proton (singlet, ~8.5-9.0 ppm), and aromatic protons in the two phenyl rings. The protons on the chlorophenyl ring are expected to be in the range of 7.0-8.0 ppm, and the protons on the benzoyl ring in a similar region, with splitting patterns consistent with their substitution. |
| ¹³C NMR | A signal for the formyl carbon (~160-165 ppm), a signal for the benzoyl carbonyl carbon (~195-200 ppm), and a series of signals in the aromatic region (120-140 ppm) corresponding to the 12 aromatic carbons. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretching (~3300 cm⁻¹), C=O stretching of the formyl group (~1680 cm⁻¹), C=O stretching of the benzoyl group (~1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 259, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). |
Biological Activity and Potential Applications
This compound and related benzophenone derivatives have garnered interest primarily for their potential as antimalarial agents.
Antimalarial Activity: Inhibition of Farnesyltransferase
Benzophenone-based compounds have been investigated as inhibitors of protein farnesyltransferase (PFT) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PFT is a crucial enzyme in the post-translational modification of proteins, including those involved in signal transduction pathways essential for parasite survival and proliferation.
The inhibition of PFT disrupts the localization and function of key regulatory proteins, such as those from the Ras superfamily, by preventing their farnesylation—a type of prenylation. This blockage of a critical cellular process leads to the inhibition of parasite growth and differentiation.
Inhibition of the Protein Farnesyltransferase pathway in P. falciparum.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of novel antimalarial drugs. Its synthesis from readily available precursors and its role as a scaffold for farnesyltransferase inhibitors make it a compound of interest for further investigation. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related compounds. Experimental validation of the predicted properties and biological activities is a crucial next step in realizing its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and characterization data for the target molecule and its precursor.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing from commercially available p-chloroaniline. The first step involves a Friedel-Crafts acylation reaction to produce the intermediate, 2-amino-5-chlorobenzophenone. The subsequent and final step is the formylation of this intermediate to yield the desired product.
The overall synthetic scheme is illustrated below:
Technical Guide: Physical Properties and Synthetic Applications of N-(2-benzoyl-4-chlorophenyl)formamide (CAS 10352-28-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of N-(2-benzoyl-4-chlorophenyl)formamide (CAS 10352-28-0), a key intermediate in the synthesis of pharmaceuticals. This document includes tabulated physical data, detailed experimental protocols for property determination, and visualizations of its synthetic pathways and the relevant pharmacological signaling pathway of its final product, Lorazepam.
Core Physical and Chemical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 259.69 g/mol | [1][3] |
| Melting Point | 89°C | [2] |
| Boiling Point | 504.1°C at 760 mmHg | [2] |
| Density | 1.323 g/cm³ | [2] |
| Flash Point | 258.7°C | |
| LogP (predicted) | 3.848 | |
| pKa (predicted) | 13.54 ± 0.70 | [1] |
| Appearance | Solid |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is not extensively published, the following are detailed, standard methodologies for determining the key physical properties listed above.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
Procedure:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady, slow rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range is typically narrow (0.5-2°C).
Boiling Point Determination (Thiele Tube Method)
For high-boiling point liquids or solids that can be melted without decomposition, the boiling point can be determined using a Thiele tube.
Procedure:
-
A small amount of the substance is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end below the surface of the liquid.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is heated gently at the side arm.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Density Measurement (Gas Pycnometry)
The density of a solid powder can be accurately determined using a gas pycnometer.
Procedure:
-
The mass of the powdered sample is accurately measured.
-
The sample is placed in the sample chamber of the gas pycnometer.
-
The system is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume.
-
The gas is then allowed to expand into the sample chamber.
-
By measuring the pressure change, the volume of the solid sample is determined based on the ideal gas law.
-
The density is calculated by dividing the mass of the sample by its measured volume.
Solubility Determination (Visual Method)
A qualitative and semi-quantitative determination of solubility can be performed through visual inspection.
Procedure:
-
A small, accurately weighed amount of the solute (e.g., 1 mg) is placed in a vial.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The solution is visually inspected for any undissolved solid.
-
If the solid dissolves completely, more solute is added in known increments until saturation is reached (i.e., solid material remains undissolved).
-
Solubility can be expressed in terms of mg/mL or mol/L.
Synthetic Pathways and Applications
This compound is a valuable intermediate in the synthesis of more complex molecules, notably the anxiolytic drug Lorazepam and a class of 2-aminoindole compounds with potential antimalarial activity.[3]
Synthesis of Lorazepam
The following diagram illustrates the synthetic route to Lorazepam starting from 2-amino-5-chlorobenzophenone, where this compound is a key intermediate.
Caption: Synthetic pathway for Lorazepam.
Synthesis of 2-Aminoindole Antimalarial Agents
This compound also serves as a precursor for the synthesis of 2-aminoindole derivatives, which have shown promise as antimalarial agents.[3][4]
Caption: General synthesis of 2-aminoindoles.
Relevant Signaling Pathway
While there is no specific signaling pathway information available for this compound itself, its role as a direct precursor to Lorazepam makes the pharmacological action of Lorazepam highly relevant. Lorazepam exerts its anxiolytic, sedative, and anticonvulsant effects by modulating the GABA-A receptor signaling pathway.[5][6][7]
GABA-A Receptor Signaling Pathway
The diagram below illustrates the mechanism of action of Lorazepam on the GABA-A receptor.
Caption: Lorazepam's effect on GABA-A receptor.
References
- 1. Page loading... [guidechem.com]
- 2. Formamide,N-(2-benzoyl-4-chlorophenyl)- | CAS#:10352-28-0 | Chemsrc [chemsrc.com]
- 3. This compound | 10352-28-0 [chemicalbook.com]
- 4. WO2011053697A1 - 2-aminoindole compounds and methods for the treatment of malaria - Google Patents [patents.google.com]
- 5. Lorazepam - Wikipedia [en.wikipedia.org]
- 6. Lorazepam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
An In-depth Technical Guide on N-(2-Benzoyl-4-chlorophenyl)formamide: A Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Based on publicly available scientific literature, N-(2-Benzoyl-4-chlorophenyl)formamide is primarily documented as a chemical intermediate in the synthesis of other pharmacologically active compounds. There is a lack of direct evidence or detailed studies on its own intrinsic mechanism of action as a therapeutic agent. This guide, therefore, focuses on its critical role in the synthesis of benzodiazepines and details the well-established mechanism of action of Lorazepam, a prominent drug synthesized from precursors structurally related to this compound.
Introduction to this compound
This compound is a chemical compound that serves as a key building block in organic synthesis. Its molecular structure features a formamide group attached to a 2-benzoyl-4-chlorophenyl moiety. This arrangement of functional groups makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably the 1,4-benzodiazepine class of drugs. Due to its role as a synthetic intermediate, a comprehensive understanding of its properties and reactions is crucial for medicinal chemists and drug development professionals.
Role in the Synthesis of Benzodiazepines
This compound and its immediate precursor, 2-amino-5-chlorobenzophenone, are instrumental in the synthesis of several benzodiazepines.[1][2] These drugs are widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[3] The general synthetic strategy involves the construction of the diazepine ring onto the 2-aminobenzophenone core.
Synthetic Pathway to Lorazepam
The synthesis of Lorazepam, a widely used benzodiazepine, can be achieved from 2-amino-5-chlorobenzophenone. While various synthetic routes exist, a common pathway involves the formation of a quinazoline-3-oxide intermediate, which then undergoes ring expansion to form the benzodiazepine structure.[1][2]
Below is a generalized workflow for the synthesis of benzodiazepines from 2-amino-5-chlorobenzophenone, which is structurally very similar to this compound (differing by the formyl group on the amine).
Caption: Generalized synthetic pathway to Lorazepam from a 2-amino-5-chlorobenzophenone precursor.
Mechanism of Action of Benzodiazepines (e.g., Lorazepam)
Benzodiazepines exert their effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[4][5]
The GABAa Receptor
The target of benzodiazepines is the GABAa receptor, a ligand-gated ion channel composed of five subunits that form a central chloride ion channel.[6] When GABA binds to its specific sites on the receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron.[4][5] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[7]
Allosteric Modulation by Benzodiazepines
Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct benzodiazepine binding site on the GABAa receptor, located at the interface of the alpha and gamma subunits.[6][8] This binding induces a conformational change in the receptor that increases the affinity of the GABA binding site for GABA.[8] This leads to an increased frequency of chloride channel opening when GABA is bound, enhancing the inhibitory effect of GABA.[4][8] This action is known as positive allosteric modulation.
References
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 4. benzoinfo.com [benzoinfo.com]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
Synthesis of 2-Formamido-5-chlorobenzophenone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-formamido-5-chlorobenzophenone, a key intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.
Overview of the Synthesis Pathway
The synthesis of 2-formamido-5-chlorobenzophenone is typically a two-step process. The first step involves the synthesis of the precursor, 2-amino-5-chlorobenzophenone. Subsequently, this intermediate undergoes formylation to yield the final product.
The overall synthesis pathway can be visualized as follows:
Caption: Overall synthesis pathway for 2-formamido-5-chlorobenzophenone.
Step 1: Synthesis of 2-Amino-5-chlorobenzophenone
Several methods have been reported for the synthesis of 2-amino-5-chlorobenzophenone. Key approaches include the Friedel-Crafts acylation and the reduction of a benzisoxazole intermediate.
Method A: Friedel-Crafts Acylation
This classic method involves the reaction of p-chloroaniline with benzoyl chloride.[1]
Experimental Protocol:
A detailed protocol for a similar Friedel-Crafts-type reaction is described as follows: To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg) are added under ice cooling. The resulting mixture is refluxed for 6 hours. After cooling, the reaction mixture is treated with 2 N hydrochloric acid (10 ml) and heated at 70-80°C for 20 minutes. The product is extracted with methylene chloride. The organic layer is evaporated, and the residue is refluxed with 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) for 1 hour to hydrolyze any remaining benzonitrile. After another extraction with methylene chloride and evaporation, the crude product is purified by column chromatography on alumina using benzene as the eluent.[1]
Method B: From 5-Chloro-3-phenyl-2,1-benzisoxazole
This method involves the initial formation of 5-chloro-3-phenyl-2,1-benzisoxazole from p-chloronitrobenzene and phenylacetonitrile, followed by its reduction.[2]
Experimental Protocol:
Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole: A mixture of ethanol (95%), sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile is stirred and then subjected to ultrasonic oscillation. The resulting product is then heated using a microwave, and water is added. The solid is filtered, washed with methanol, and dried to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.[3]
Reduction to 2-Amino-5-chlorobenzophenone: 10.0 g of 5-chloro-3-phenyl-2,1-benzisoxazole is added to a three-necked flask containing 50 mL of ethanol and 4.8 g of iron powder. The mixture is refluxed for 0.5 hours. Subsequently, 1 mL of 6 mol/L sulfuric acid solution is slowly added dropwise, and the reaction is continued at reflux for 1 hour. After completion, the pH is adjusted to 8 with a NaOH solution, and the mixture is cooled to 50°C. Activated carbon (0.2 g) is added, and the mixture is refluxed for another 30 minutes. The hot solution is filtered, and the filtrate is cooled to crystallize the product. The crystals are washed with ethanol and dried.[2]
Quantitative Data for 2-Amino-5-chlorobenzophenone Synthesis
| Method | Starting Materials | Yield | Melting Point (°C) | Reference |
| Friedel-Crafts Acylation | p-Chloroaniline, Benzonitrile, Aluminum Chloride | Not specified, 486 mg product from 640 mg p-chloroaniline | 99 | [1] |
| Reduction of Benzisoxazole | 5-Chloro-3-phenyl-2,1-benzisoxazole, Iron powder | 95.1% | 96.3-98.2 | [2] |
Step 2: Formylation of 2-Amino-5-chlorobenzophenone
The final step is the formylation of the amino group of 2-amino-5-chlorobenzophenone to yield 2-formamido-5-chlorobenzophenone, also known as N-(2-benzoyl-4-chlorophenyl)formamide.
Experimental Protocol:
A mixture of 2-amino-5-chlorobenzophenone and an excess of 85-90% formic acid is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water to remove excess formic acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Workflow for the Proposed Formylation Step:
Caption: Proposed experimental workflow for the formylation step.
Conclusion
The synthesis of 2-formamido-5-chlorobenzophenone is a straightforward process involving the initial preparation of 2-amino-5-chlorobenzophenone, for which multiple efficient methods exist, followed by a standard formylation reaction. This guide provides detailed protocols and quantitative data to aid researchers in the successful synthesis of this valuable chemical intermediate. Further optimization of the formylation step may be necessary to achieve high yields and purity.
References
An In-depth Technical Guide on the Spectral Analysis of N-(2-Benzoyl-4-chlorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-(2-Benzoyl-4-chlorophenyl)formamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.
Molecular Structure
Chemical Formula: C₁₄H₁₀ClNO₂[1] Molecular Weight: 259.69 g/mol [1] CAS Number: 10352-28-0[1]
Structure:
Image Source: PubChem CID 82576
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum would likely be complex due to the presence of two aromatic rings and a formamide proton, which may exhibit restricted rotation leading to distinct conformers.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | d / s (broad) | 1H | N-H (amide) |
| ~ 8.3 - 8.5 | s | 1H | C(O)H (formyl) |
| ~ 7.3 - 7.8 | m | 8H | Ar-H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The formyl proton and the N-H proton may show distinct signals or exchange, and their chemical shifts are highly dependent on the solvent and temperature.
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C=O (ketone) |
| ~ 160 - 165 | C=O (formamide) |
| ~ 125 - 140 | Ar-C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch (amide) |
| ~ 3050 | Medium-Weak | C-H stretch (aromatic) |
| ~ 1700 | Strong | C=O stretch (formamide) |
| ~ 1650 | Strong | C=O stretch (ketone) |
| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1200 | Medium | C-N stretch (amide) |
| ~ 830 | Strong | C-H bend (para-disubstituted ring) |
| ~ 750, 700 | Strong | C-H bend (monosubstituted ring) |
| ~ 780 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak and major fragments are listed below.
| m/z | Relative Intensity | Assignment |
| 259/261 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 230/232 | Medium | [M - CHO]⁺ |
| 202/204 | Medium | [M - C₆H₅]⁺ |
| 182 | Medium | [C₁₂H₈ClO]⁺ |
| 154 | Medium | [C₇H₄ClNO]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: The relative intensities are predictions and can vary based on the ionization method and energy.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection into a gas chromatograph (GC-MS).
-
-
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of N-(2-Benzoyl-4-chlorophenyl)formamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoyl-4-chlorophenyl)formamide is a chemical intermediate used in the synthesis of various compounds, including pharmacologically active molecules such as antimalarial agents.[1] In drug discovery and development, understanding the solubility of a compound is of paramount importance. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, critically influences bioavailability, formulation strategies, and the reliability of in-vitro screening results.[2][3][4] Poor solubility can lead to unpredictable absorption, underestimated toxicity, and significant hurdles in developing a viable drug product.[3]
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this document details the standardized experimental protocols necessary for its determination, offers a template for data presentation, and visualizes the experimental workflow.
Compound Properties: this compound
| Property | Value | Reference |
| CAS Number | 10352-28-0 | [1][5] |
| Molecular Formula | C₁₄H₁₀ClNO₂ | [5] |
| Molecular Weight | 259.69 g/mol | [5] |
| Melting Point | 89°C | |
| Appearance | Solid (assumed) | |
| pKa (Predicted) | 13.54 ± 0.70 | [5] |
Theoretical Framework: Factors Influencing Solubility
The solubility of an organic compound is governed by its physicochemical properties and the nature of the solvent. The principle of "like dissolves like" is a fundamental guideline: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6][7] Several factors can influence this behavior:
-
Polarity: The polarity of both the solute and the solvent is the most critical factor. The presence of polar functional groups (e.g., amides, carbonyls) in this compound suggests it will have some degree of polarity.
-
Temperature: For most solid solutes, solubility increases with temperature as the higher kinetic energy helps overcome the lattice energy of the solid and intermolecular forces between solvent molecules.[6]
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[6]
-
Crystalline Structure: The crystal lattice energy of the solid form of the compound must be overcome by the energy of solvation. Polymorphs of the same compound can exhibit different solubilities.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then quantified, typically using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid powder)
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control[8]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains visible at the end of the experiment is crucial. For example, add approximately 10 mg of the compound to 2 mL of the chosen organic solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[8][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[8]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining microscopic particles.[11]
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.[11]
-
Quantification via HPLC: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.[9][12]
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.
Data Presentation
Quantitative solubility data should be organized systematically for clear comparison. The following table serves as a template for presenting experimentally determined solubility values for this compound in various organic solvents at a specified temperature.
Table 1: Solubility of this compound at 25°C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
Mandatory Visualizations
To clarify the logical flow of the experimental process, the following diagrams illustrate the workflow for determining solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Caption: Logical flow for qualitative solubility classification.
References
- 1. This compound | 10352-28-0 [chemicalbook.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. improvedpharma.com [improvedpharma.com]
- 5. Page loading... [guidechem.com]
- 6. youtube.com [youtube.com]
- 7. chem.ws [chem.ws]
- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. pharmaguru.co [pharmaguru.co]
The Strategic Role of N-(2-Benzoyl-4-chlorophenyl)formamide in the Synthesis of 1,4-Benzodiazepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-(2-Benzoyl-4-chlorophenyl)formamide as a crucial precursor in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with significant therapeutic applications. This document details the synthetic pathways, experimental protocols, and relevant quantitative data, offering a comprehensive resource for professionals in the field of drug development and organic synthesis.
Introduction
1,4-Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological conditions. The efficacy of these compounds is intrinsically linked to their bicyclic molecular architecture, which features a fusion of a benzene ring and a seven-membered diazepine ring. The synthesis of this privileged scaffold often relies on the careful selection of precursors that facilitate efficient cyclization and allow for the introduction of various substituents to modulate pharmacological activity. This compound, a derivative of 2-amino-5-chlorobenzophenone, serves as a key intermediate in the construction of the 1,4-benzodiazepine core, particularly for the synthesis of nordiazepam and its derivatives.
Synthetic Pathways
The synthesis of 1,4-benzodiazepines from this compound can be conceptually divided into two primary stages:
-
Stage 1: Synthesis of the Precursor, this compound. This initial step involves the formylation of 2-amino-5-chlorobenzophenone.
-
Stage 2: Cyclization to the 1,4-Benzodiazepine Core. This crucial step involves the ring closure of the formamide precursor to yield the seven-membered diazepine ring.
The following sections provide detailed experimental protocols for each stage.
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone
The common starting material for the synthesis of the title formamide is 2-amino-5-chlorobenzophenone. Various methods for its preparation have been reported, with one common approach being the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole.
Reaction Scheme:
N-(2-Benzoyl-4-chlorophenyl)formamide molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoyl-4-chlorophenyl)formamide is a chemical intermediate belonging to the benzophenone class of compounds. Benzophenones are a significant scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the molecular properties, proposed synthesis, analytical methodologies, and potential biological relevance of this compound, serving as a valuable resource for professionals in drug discovery and development.
Chemical and Physical Properties
This compound, with the CAS number 10352-28-0, possesses the following molecular characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀ClNO₂ | [1] |
| Molecular Weight | 259.69 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O | [1] |
| InChIKey | DSPFYCLSZSPMTO-UHFFFAOYSA-N | [1] |
| Appearance | White solid (predicted) | |
| Melting Point | 89°C | [3] |
| Boiling Point | 504.1°C at 760 mmHg | [3] |
| Density | 1.323 g/cm³ | [3] |
Synthesis Protocol
Reaction: Formylation of 2-amino-5-chlorobenzophenone.
Reagents and Materials:
-
2-amino-5-chlorobenzophenone
-
Formic acid (85% aqueous solution)
-
Toluene
-
Dean-Stark trap
-
Standard glassware for organic synthesis
Experimental Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1.0 equivalent of 2-amino-5-chlorobenzophenone in toluene.
-
Add 1.0-1.2 equivalents of 85% aqueous formic acid to the solution.
-
Heat the mixture to reflux and continue heating for 4-9 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4] The water generated during the reaction will be collected in the Dean-Stark trap.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent steps.
-
If further purification is required, the residue can be purified by column chromatography on silica gel.
Proposed synthesis workflow for this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound. The following parameters are based on established methods for benzophenone derivatives and can be optimized for specific analytical needs.
| Parameter | Recommended Condition | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | [5] |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting gradient could be 50:50 (v/v) acetonitrile:water. | [5][6][7] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 254 nm | [5][8] |
| Column Temperature | 30°C | |
| Injection Volume | 10 µL | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not available in the searched literature, predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be consistent with the structure. Key features would include signals corresponding to the aromatic protons of the two phenyl rings, the formyl proton, and the amide proton.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be observed at m/z 260.0.
Analytical workflow for this compound.
Biological Context and Potential Significance
Direct studies on the biological activity of this compound have not been identified. However, its structural backbone, benzophenone, is a well-established pharmacophore with diverse biological activities. Many benzophenone derivatives have been investigated for their anti-cancer properties, with a significant focus on their role as anti-angiogenic agents.
Anti-Angiogenic Potential of Benzophenone Scaffolds
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[9] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis.[9][10]
Several studies have demonstrated that benzophenone analogs can inhibit tumor growth by targeting angiogenesis.[11] The proposed mechanism of action for many of these compounds involves the inhibition of the VEGF pathway, leading to a reduction in neovascularization and subsequent tumor growth inhibition.[10][11]
While this compound is a relatively simple molecule, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor for the synthesis of compounds with potential antimalarial activity. The benzophenone core within this molecule provides a foundational structure that can be further modified to develop potent biological agents.
Potential anti-angiogenic mechanism of benzophenone analogs.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. While specific experimental data on its synthesis and biological activity are limited, this guide provides robust, literature-derived protocols and contextual information. The established role of the benzophenone scaffold in anti-angiogenic therapies highlights the potential for this compound and its derivatives in future drug discovery efforts. This guide serves as a foundational resource for researchers aiming to explore the chemistry and therapeutic potential of this class of molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Formamide,N-(2-benzoyl-4-chlorophenyl)- | CAS#:10352-28-0 | Chemsrc [chemsrc.com]
- 4. scispace.com [scispace.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. Anti-angiogenic agents for the treatment of solid tumors: Potential pathways, therapy and current strategies – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Benzoyl-4-chlorophenyl)formamide, also known as 5-chloro-2-formamidobenzophenone, is a chemical intermediate of significant historical and current interest in medicinal chemistry. Initially synthesized during the pioneering research on benzodiazepines, this compound has re-emerged as a valuable scaffold in the development of novel therapeutic agents, most notably as a precursor to antimalarial compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological relevance of this compound, with a focus on its role in the generation of farnesyltransferase inhibitors targeting Plasmodium falciparum. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers in the field.
Discovery and History
The history of this compound is intrinsically linked to the groundbreaking work of Dr. Leo Sternbach and his team at Hoffmann-La Roche in the late 1950s and early 1960s. Their research, which led to the discovery of the benzodiazepine class of drugs, involved the synthesis and derivatization of 2-aminobenzophenones. The precursor, 2-amino-5-chlorobenzophenone, was a key intermediate in the synthesis of chlordiazepoxide (Librium), the first benzodiazepine.[1][2][3] While the exact first synthesis of this compound is not explicitly documented in a standalone publication, it is highly probable that it was synthesized during this period as a derivative of 2-amino-5-chlorobenzophenone to explore the structure-activity relationships of this class of compounds.
The primary focus of this early research was on the central nervous system effects of the resulting benzodiazepines. However, in recent years, the 2-acylamino-5-chlorobenzophenone scaffold, for which this compound is a parent compound, has been identified as a promising starting point for the development of novel antimalarial agents. This has led to a renewed interest in its synthesis and chemical modifications.
Physicochemical Properties
This compound is a solid at room temperature with the following physicochemical properties:
| Property | Value | Source |
| CAS Number | 10352-28-0 | [4][5][6] |
| Molecular Formula | C₁₄H₁₀ClNO₂ | [4][6][] |
| Molecular Weight | 259.69 g/mol | [6][] |
| Melting Point | 89 °C | [5] |
| Boiling Point | 504.1 °C at 760 mmHg | [5] |
| Density | 1.323 g/cm³ | [5] |
| pKa (Predicted) | 13.54 ± 0.70 | - |
| LogP (Predicted) | 3.2 | - |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the formylation of its precursor, 2-amino-5-chlorobenzophenone.
Synthesis of 2-amino-5-chlorobenzophenone
Several methods for the synthesis of 2-amino-5-chlorobenzophenone have been reported. One common laboratory-scale method involves the reduction of 5-chloro-3-phenylanthranil.
Experimental Protocol: Reduction of 5-chloro-3-phenylanthranil [8]
-
To a solution of 5-chloro-3-phenylanthranil (10.0 g) in 50 mL of ethanol in a three-necked flask, add iron powder (4.8 g).
-
Heat the mixture to reflux for 30 minutes.
-
Slowly add 1 mL of a 6 mol/L sulfuric acid solution dropwise.
-
Continue to reflux the reaction mixture for 1 hour after the addition is complete.
-
After the reaction is complete, cool the mixture and adjust the pH to 8 with a sodium hydroxide solution.
-
Cool the solution to 50 °C and add 0.2 g of activated carbon.
-
Reflux for an additional 30 minutes.
-
Perform a hot filtration into a crystallization flask.
-
Cool the filtrate to induce crystallization.
-
Wash the crystals with ethanol and dry to yield 2-amino-5-chlorobenzophenone.
Formylation of 2-amino-5-chlorobenzophenone
The formylation of the amino group of 2-amino-5-chlorobenzophenone can be achieved using a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.[9][10][11]
Experimental Protocol: Formylation using Formic Acid and Acetic Anhydride [10]
-
In a beaker, add 2-amino-5-chlorobenzophenone (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol).
-
Add silica gel (2 g) to the mixture and stir until a free-flowing powder is obtained (approximately 30 seconds).
-
Irradiate the reaction mixture in a microwave oven at 300 W. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with methylene chloride (3 x 15 mL).
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by crystallization from an appropriate solvent to yield this compound.
Biological Activity and Mechanism of Action
While this compound itself has not been extensively evaluated for its biological activity, its derivatives, particularly 2-acylamino-5-chlorobenzophenones, have shown promising antimalarial activity against Plasmodium falciparum.[12] The mechanism of action for some of these derivatives is believed to be the inhibition of protein farnesyltransferase (FTase).[12][13]
Farnesyltransferase Inhibition in Plasmodium falciparum
Farnesyltransferase is a crucial enzyme in the post-translational modification of various proteins, including those involved in signal transduction pathways essential for parasite survival.[13][14][15] FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[16][17] This prenylation allows the protein to anchor to cellular membranes, a critical step for its function.
Inhibition of P. falciparum FTase (PfFT) disrupts these vital cellular processes, leading to parasite death.[12][14] Benzophenone-based inhibitors are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrates.[13][18]
Quantitative Biological Data
There is currently no publicly available quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound itself against P. falciparum or its farnesyltransferase. The existing research focuses on its more complex derivatives. For instance, certain ethylenediamine-based inhibitors of PfFT have demonstrated high potency with IC₅₀ values in the nanomolar range.[18] Further research is required to determine if the parent formamide possesses any intrinsic antimalarial activity.
Experimental Workflow: From Precursor to Biological Evaluation
The journey from the starting materials to the biological evaluation of potential antimalarial compounds derived from this compound involves a multi-step process.
Conclusion
This compound stands as a testament to the enduring legacy of foundational research in medicinal chemistry. From its origins in the development of benzodiazepines to its current role as a scaffold for novel antimalarial agents, this compound continues to be of significant interest to the scientific community. The detailed synthetic protocols and the understanding of its derivatives' mechanism of action as farnesyltransferase inhibitors provide a solid foundation for further research and development. Future studies should aim to elucidate any intrinsic biological activity of the parent formamide and to expand the library of its derivatives to identify more potent and selective therapeutic candidates. This technical guide serves as a comprehensive resource to aid in these ongoing and future research endeavors.
References
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound | C14H10ClNO2 | CID 82576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formamide,N-(2-benzoyl-4-chlorophenyl)- | CAS#:10352-28-0 | Chemsrc [chemsrc.com]
- 6. This compound | 10352-28-0 [chemicalbook.com]
- 8. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 9. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of farnesyltransferase inhibitor on the function of mitochondria of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 17. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 18. 3e32 - Protein farnesyltransferase complexed with FPP and ethylenediamine scaffold inhibitor 2 - Summary - Protein Data Bank Japan [pdbj.org]
Toxicological Profile of N-(2-Benzoyl-4-chlorophenyl)formamide: A Data Gap Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of toxicological data for N-(2-Benzoyl-4-chlorophenyl)formamide. Despite a thorough search of publicly available scientific literature and databases, a significant lack of specific toxicological information for this compound exists. This document summarizes the available data, highlights the considerable data gaps, and provides general toxicological context based on structurally related compounds. The absence of in-depth studies on this compound necessitates a cautious approach in its handling and application, underscoring the need for future research to establish a comprehensive safety profile.
Introduction
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10352-28-0 | [1] |
| Molecular Formula | C₁₄H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 259.69 g/mol | [1] |
| Appearance | No data available | |
| Melting Point | 89°C | |
| Boiling Point | 504.1°C at 760 mmHg | |
| Density | 1.323 g/cm³ |
Toxicological Data for this compound
A comprehensive search for toxicological data for this compound yielded no specific studies detailing its acute toxicity, genotoxicity, carcinogenicity, reproductive toxicity, or other toxicological endpoints. There is no publicly available information regarding its LD50, permissible exposure limits, or specific target organ toxicities.
Potential Metabolites and Their Toxicological Data
In the absence of direct metabolic studies for this compound, one potential hydrolysis product is 2-amino-5-chlorobenzophenone. The toxicological information for this compound is limited but provides some insight into potential hazards.
4.1. Hazard Profile of 2-Amino-5-chlorobenzophenone
Safety data sheets for 2-amino-5-chlorobenzophenone indicate the following hazard classifications under the Globally Harmonized System (GHS)[3][4][5]:
-
Eye Irritation (Category 2): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]
No quantitative toxicological data (e.g., LD50) for 2-amino-5-chlorobenzophenone was found in the public domain.
General Toxicological Context: Formamides
Given the structural classification of this compound as a formamide derivative, a brief overview of the general toxicology of this class of compounds is provided for context. It is crucial to emphasize that this information is not specific to this compound and may not be representative of its actual toxicological profile.
Formamide and its simpler derivatives, such as N,N-dimethylformamide (DMF), have been the subject of more extensive toxicological evaluation.
5.1. Formamide
-
Reproductive Toxicity: Formamide is classified as suspected of damaging fertility or the unborn child.[6][7]
-
Carcinogenicity: It is suspected of causing cancer.[6]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[6]
5.2. N,N-Dimethylformamide (DMF)
-
Hepatotoxicity: DMF is a known hepatotoxin, with exposure leading to liver damage.
-
Reproductive Toxicity: It is also recognized as a reproductive toxicant.[8]
-
Acute Toxicity: DMF is harmful if inhaled or in contact with skin.[8][9]
Experimental Protocols and Methodologies
Due to the absence of specific toxicological studies for this compound, no detailed experimental protocols can be provided. For general guidance on toxicological testing methodologies, researchers are directed to established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
A generalized workflow for the toxicological assessment of a novel chemical compound is illustrated below.
Signaling Pathways
No information regarding the effects of this compound on any biological signaling pathways has been reported in the available literature.
Conclusion and Recommendations
There is a critical lack of toxicological data for this compound in the public domain. The limited information available for a potential metabolite, 2-amino-5-chlorobenzophenone, suggests potential for skin, eye, and respiratory irritation. The general toxicological properties of the broader class of formamides indicate potential for reproductive toxicity, carcinogenicity, and organ damage.
Given these significant data gaps, the following recommendations are made:
-
Handling: this compound should be handled with caution, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Future Research: There is a clear need for comprehensive toxicological evaluation of this compound. This should include, at a minimum, studies on acute toxicity, genotoxicity, and repeated dose toxicity to establish a baseline safety profile.
-
Risk Assessment: In the absence of data, any risk assessment for this compound must be highly conservative and assume potential for significant toxicity based on the hazards associated with related compounds.
This guide underscores the importance of thorough toxicological evaluation for all chemical compounds, particularly those with potential for use in research and development. The current data gap for this compound represents a significant unknown that should be addressed to ensure its safe handling and to fully understand its potential biological effects.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C14H10ClNO2 | CID 82576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. geneseo.edu [geneseo.edu]
N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for N-(2-Benzoyl-4-chlorophenyl)formamide (CAS RN: 10352-28-0). Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data and incorporates general best practices for handling similar chemical structures. Professionals should always consult a certified SDS from their supplier before use and perform a thorough risk assessment.
Physicochemical and Toxicological Data
The following tables summarize the known physical, chemical, and limited safety data for this compound. It is crucial to note the absence of detailed toxicological studies in the public domain.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClNO₂ | [1] |
| Molecular Weight | 259.69 g/mol | [1] |
| Appearance | Pale Yellow to Light Yellow Solid | [1] |
| Melting Point | 89 °C | [1][2] |
| Boiling Point | 504.1±45.0 °C (Predicted) | [1] |
| Density | 1.323±0.06 g/cm³ (Predicted) | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| pKa | 13.54±0.70 (Predicted) | [1] |
| Stability | Moisture Sensitive | [1] |
Table 2: Hazard Identification and Classification (General)
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Assume harmful. | P264, P270, P280 |
| Skin Corrosion/Irritation | Data not available. Assume potential for irritation. | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Data not available. Assume potential for serious irritation. | P280, P305+P351+P338, P310 |
| Carcinogenicity | Data not available. | P201, P202, P280 |
| Reproductive Toxicity | Data not available. | P201, P202, P280 |
Experimental Handling and Safety Protocols
Given its use as a reagent in the synthesis of 2-aminoindole compounds with potential antimalarial activity, this compound is likely to be handled in a laboratory setting.[1] The following protocols represent best practices for handling this and other potent chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection : A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate filter may be necessary.
General Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Hygroscopic and Moisture Sensitive : The compound is noted to be moisture-sensitive.[1] Store in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A freezer at -20°C is a recommended storage condition.[1]
-
Hygiene : Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill and Waste Disposal
-
Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.
-
Waste Disposal : Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow and a logical decision-making process for the use of this compound in a research setting.
Caption: Safe Handling Workflow for Chemical Reagents.
Caption: Pre-Experiment Safety Check Logic.
References
The Pivotal Role of N-(2-Benzoyl-4-chlorophenyl)formamide in the Synthesis of Novel Antimalarial Agents
For Immediate Release
[City, State] – [Date] – N-(2-Benzoyl-4-chlorophenyl)formamide, a key chemical intermediate, is at the forefront of research in the development of a new class of potent antimalarial compounds. While not biologically active itself, this precursor is instrumental in the synthesis of 2-aminoindoles, a novel scaffold demonstrating significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential of these 2-aminoindole derivatives for researchers, scientists, and drug development professionals.
From Precursor to Potent Antimalarial: The Synthetic Pathway
The synthesis of the biologically active 2-aminoindole scaffold from this compound is a critical process in the development of these novel antimalarial candidates. While specific, detailed protocols are often proprietary or vary between research groups, the general synthetic route involves a cyclization reaction to form the core indole structure.
A proposed synthetic workflow is outlined below. This process highlights the transformation of the linear formamide precursor into the heterocyclic 2-aminoindole core, which is then further functionalized to optimize its antimalarial activity.
Potent In Vitro and In Vivo Antimalarial Activity
Extensive research on 2-aminoindole derivatives has revealed their potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. The lead compound in this class, Genz-668764, has demonstrated impressive in vitro efficacy with 50% inhibitory concentrations (IC₅₀s) in the nanomolar range.[1]
In vivo studies using a P. berghei mouse model have also shown promising results. Administration of Genz-668764 led to a significant reduction in parasitemia, and at higher doses, resulted in the cure of a significant percentage of the test animals.[1]
Quantitative Antimalarial Activity of 2-Aminoindole Derivatives
| Compound | P. falciparum Strain | In Vitro IC₅₀ (nM) | In Vivo Efficacy (P. berghei model) | Reference |
| Genz-644442 | 3D7 (sensitive) | 200 - 285 | >99% inhibition | [1][2] |
| Genz-644442 | Dd2 (resistant) | 285 | Not specified | [2] |
| Genz-668764 | Not specified | 28 - 65 | Curative at 200 mg/kg/day (twice daily) | [1] |
A Novel Mechanism of Action
One of the most compelling aspects of the 2-aminoindole class of antimalarials is their likely novel mechanism of action.[3] This is of particular importance given the rise of drug resistance to existing antimalarial therapies. While the precise molecular target is still under investigation, the inability to select for parasites with decreased sensitivity to the parent compound, Genz-644442, over a prolonged period of in vitro culture suggests a mechanism that is difficult for the parasite to develop resistance to.[1]
The proposed logical relationship for the development and action of these compounds is illustrated below.
Experimental Protocols
General In Vitro Antimalarial Assay
The in vitro antimalarial activity of the 2-aminoindole derivatives is typically assessed using a standardized protocol against cultured P. falciparum. A common method is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Asynchronous parasite cultures with a starting parasitemia of ~0.5-1% are added to 96-well plates containing the serially diluted compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. This dye intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the number of viable parasites.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
General In Vivo Antimalarial Assay (4-Day Suppressive Test)
The in vivo efficacy is commonly evaluated using the Peters' 4-day suppressive test in a rodent model.
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are infected intravenously or intraperitoneally with P. berghei parasitized red blood cells.
-
Drug Administration: The test compounds are formulated in a suitable vehicle and administered orally or intraperitoneally to the mice for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated groups to that of an untreated control group.
Conclusion
This compound serves as a vital starting material for the synthesis of a promising new class of antimalarial compounds: the 2-aminoindoles. These derivatives exhibit potent in vitro and in vivo activity against P. falciparum, including drug-resistant strains. Their novel mechanism of action presents a significant opportunity to combat the growing threat of antimalarial drug resistance. Further research and development in this area are crucial to unlocking the full therapeutic potential of this important chemical scaffold.
References
- 1. Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011053697A1 - 2-aminoindole compounds and methods for the treatment of malaria - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lorazepam from N-(2-Benzoyl-4-chlorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of Lorazepam, a benzodiazepine medication, commencing from N-(2-Benzoyl-4-chlorophenyl)formamide. The synthesis involves a multi-step process, including the initial deprotection of the formamide to yield a key intermediate, followed by a series of reactions to construct the final benzodiazepine structure. The protocols provided herein are a compilation and adaptation of established synthetic routes.
Synthesis Pathway Overview
The synthesis of Lorazepam from this compound proceeds through the following key transformations:
-
Hydrolysis: The initial step involves the hydrolysis of the N-formyl group of the starting material to yield 2-amino-2',5-dichlorobenzophenone.
-
Acylation: The resulting amine is then acylated with chloroacetyl chloride.
-
Cyclization: The acylated intermediate undergoes cyclization to form the seven-membered benzodiazepine ring.
-
N-Oxidation: The nitrogen at position 4 of the benzodiazepine ring is oxidized to an N-oxide.
-
Polonovski Rearrangement: A Polonovski-type rearrangement is employed to introduce a hydroxyl group at the 3-position.
-
Hydrolysis: The final step is the hydrolysis of the acetate ester formed during the rearrangement to yield Lorazepam.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Step | Reactants | Key Reagents/Solvents | Reaction Temperature | Reaction Time | Yield (%) |
| 1. Hydrolysis | This compound, Hydrochloric Acid | Water, Ethanol | Reflux | 2-4 hours | >95% |
| 2. Acylation | 2-amino-2',5-dichlorobenzophenone, Chloroacetyl chloride | Ethyl Acetate, Anhydrous Potassium Carbonate | 10-20°C | 1 hour | ~96% |
| 3. Cyclization & N-Oxidation | 2-chloroacetamido-2',5-dichlorobenzophenone, Hydroxylamine hydrochloride, Sodium Hydroxide | Pyridine, Ethanol | Reflux | 4-6 hours | ~80% |
| 4. Rearrangement & Hydrolysis | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide, Acetic Anhydride | Acetic Anhydride | 100-110°C | 2-3 hours | ~75% |
| 5. Final Hydrolysis | 3-acetoxy-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, Sodium Hydroxide | Ethanol, Water | Room Temperature | 1-2 hours | >90% |
Experimental Protocols
Step 1: Hydrolysis of this compound to 2-amino-2',5-dichlorobenzophenone
-
To a solution of this compound in ethanol, add an aqueous solution of hydrochloric acid (10% w/v).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-2',5-dichlorobenzophenone.
Step 2: Synthesis of 2-chloroacetamido-2',5-dichlorobenzophenone
-
In a three-necked flask, dissolve 2-amino-2',5-dichlorobenzophenone (150g) in ethyl acetate (1200ml) and add anhydrous potassium carbonate (124.6g).[1]
-
Cool the mixture to approximately 10°C using an ice-water bath.[1]
-
Slowly add chloroacetyl chloride (82.8g) dropwise, maintaining the temperature between 10-20°C.[1]
-
Stir the reaction mixture at 10 ± 5°C for 1 hour, monitoring by TLC until the starting material is consumed.[1]
-
Add water (1000ml) to the reaction flask and stir for 30 minutes.[1]
-
Filter the mixture and dry the resulting solid to obtain 2-chloroacetamido-2',5-dichlorobenzophenone as a pale yellow solid.[1]
Step 3: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide
-
A common method involves the reaction of 2-amino-2',5-dichlorobenzophenone with hydroxylamine hydrochloride to form the oxime.[1]
-
This is followed by reaction with chloroacetyl chloride and subsequent ring expansion under basic conditions to yield the benzodiazepine N-oxide.[1]
-
Alternatively, 2-chloroacetamido-2',5-dichlorobenzophenone can be reacted with urotropine and ammonium acetate to form the benzodiazepine ring, which is then oxidized using hydrogen peroxide in acetic acid to give the N-oxide intermediate.[2]
Step 4: Polonovski-type Rearrangement and Acetylation
-
The 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is treated with acetic anhydride.
-
This reaction typically proceeds at an elevated temperature (e.g., 100-110°C) for several hours.
-
This step results in the formation of 3-acetoxy-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Step 5: Hydrolysis to Lorazepam
-
The 3-acetoxy intermediate is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of a base, for example, sodium hydroxide, is added to the mixture.
-
The reaction is stirred at room temperature until the hydrolysis is complete, as monitored by TLC.
-
Upon completion, the reaction mixture is neutralized, and the crude Lorazepam is precipitated.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate.[3]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway of Lorazepam.
References
Application Notes and Protocols: Cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a generalized experimental protocol for the cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide to produce 6-chloro-4-phenylquinazoline. This transformation is a key step in the synthesis of various quinazoline derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The cyclization of this compound is a classic example of an intramolecular electrophilic aromatic substitution, specifically a Bischler-Napieralski type reaction. This reaction is a fundamental method for the synthesis of fused nitrogen-containing heterocycles. In this case, the formyl group of the starting material provides the carbon atom that closes the quinazoline ring. The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which activates the formamide for cyclization.
Reaction Mechanism: Bischler-Napieralski Cyclization
The cyclization proceeds through a well-established multi-step mechanism. The key steps involve the activation of the formamide carbonyl group by the dehydrating agent, followed by the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich benzoyl-substituted phenyl ring to form the six-membered heterocyclic ring. Subsequent aromatization leads to the final quinazoline product.
Caption: Proposed mechanism for the Bischler-Napieralski cyclization.
Quantitative Data Summary
The yield and reaction conditions for Bischler-Napieralski type cyclizations can vary depending on the specific substrate and the dehydrating agent used. The following table summarizes typical conditions and reported yields for analogous reactions.
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| POCl₃ | Acetonitrile or neat | Reflux | 2 - 6 | 60 - 85 | General Literature |
| P₂O₅ / POCl₃ | Neat | Reflux | 1 - 4 | 70 - 90 | [1] |
| Polyphosphoric Acid (PPA) | Neat | 100 - 150 | 1 - 3 | 50 - 80 | [1] |
| Tf₂O / 2-chloropyridine | Dichloromethane | 0 - 25 | 0.5 - 2 | 75 - 95 | General Literature |
Experimental Protocol
The following is a generalized protocol for the cyclization of this compound using phosphorus oxychloride. This protocol is based on established procedures for the Bischler-Napieralski reaction.[1] Researchers should optimize the conditions for their specific setup and scale.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Acetonitrile, anhydrous
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material. Carefully add phosphorus oxychloride (3.0 - 5.0 eq) dropwise to the stirred solution at room temperature. The addition can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic mixture until the pH is neutral or slightly basic (pH 7-8). This should be done in a fume hood as gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-chloro-4-phenylquinazoline.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR, mass spectrometry, and melting point determination.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-chloro-4-phenylquinazoline.
Caption: General workflow for the synthesis of 6-chloro-4-phenylquinazoline.
References
Application Notes and Protocols: N-(2-Benzoyl-4-chlorophenyl)formamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-(2-Benzoyl-4-chlorophenyl)formamide in medicinal chemistry. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical compound that primarily serves as a synthetic intermediate in medicinal chemistry. Its core application lies in the synthesis of more complex molecules with potential therapeutic properties. While direct biological activity of this compound is not extensively documented, its role as a precursor is noted in the context of developing novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 10352-28-0 | [1][2] |
| Molecular Formula | C₁₄H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 259.69 g/mol | [1][2] |
| Appearance | Solid | [3] |
| pKa | 13.54 ± 0.70 (Predicted) | [1] |
Applications in Medicinal Chemistry
The primary documented application of this compound in medicinal chemistry is its use as a reagent in the synthesis of 2-aminoindole compounds.[4] These resulting 2-aminoindole derivatives are of interest due to their potential as antimalarial agents.[4]
Synthesis of 2-Aminoindoles
This compound can be envisioned as a precursor for the synthesis of 2-aminoindoles through an intramolecular cyclization reaction. This transformation would likely involve the formation of a new bond between the formyl group and the benzoyl-activated aromatic ring.
Logical Workflow in Drug Discovery
Experimental Protocols
Representative Protocol: Synthesis of a 2-Aminoindole Derivative
Disclaimer: This is a representative protocol based on general synthetic methodologies for indole formation and has not been specifically validated for this compound. Optimization will likely be necessary.
Objective: To synthesize a 2-aminoindole derivative via intramolecular cyclization of an N-acyl aminobenzophenone.
Materials:
-
This compound
-
A suitable base (e.g., Sodium hydride, Potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Reagents for workup and purification (e.g., Saturated aqueous ammonium chloride, Ethyl acetate, Hexanes, Silica gel)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Synthetic Workflow Diagram
Quantitative Data
Specific quantitative data on the biological activity of compounds derived directly from this compound is not available in the reviewed literature. However, to provide context for the potential of its derivatives as antimalarial agents, the following table presents representative data for a series of benzophenone-based farnesyltransferase inhibitors with antimalarial activity.
| Compound Class | Target | Representative IC₅₀ (nM) | Organism | Reference |
| Benzophenone-based Farnesyltransferase Inhibitors | Farnesyltransferase | Varies (low nM to µM) | Plasmodium falciparum | [5] |
Note: This data is for a related class of compounds and is provided for illustrative purposes only. The activity of derivatives of this compound would need to be determined experimentally.
Signaling Pathways
There is no information available in the searched literature regarding specific signaling pathways that are directly modulated by this compound or its immediate synthetic derivatives. The antimalarial activity of related compounds, such as benzophenone-based farnesyltransferase inhibitors, suggests that downstream pathways dependent on protein farnesylation in Plasmodium falciparum could be affected.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry, particularly for the generation of 2-aminoindole scaffolds that are of interest in the discovery of new antimalarial drugs. While detailed experimental protocols and biological activity data for its direct derivatives are not widely published, its structural features suggest its utility in the construction of heterocyclic systems. Further research is warranted to fully explore the synthetic potential and the biological activities of the compounds derived from this precursor.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | C14H10ClNO2 | CID 82576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10352-28-0 [chemicalbook.com]
- 5. Development of benzophenone-based farnesyltransferase inhibitors as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-(2-Benzoyl-4-chlorophenyl)formamide
Introduction
N-(2-Benzoyl-4-chlorophenyl)formamide is a known impurity and potential degradation product of the pharmaceutical compound Lorazepam. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of Lorazepam drug products. This document provides detailed application notes and protocols for the analytical quantification of this compound, catering to researchers, scientists, and drug development professionals. The methodologies described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary methods for the quantification of this compound are chromatography-based. These methods offer the necessary selectivity and sensitivity to detect and quantify this specific compound in the presence of the active pharmaceutical ingredient (API), other related substances, and formulation excipients.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for routine quality control analysis. It offers good selectivity and sensitivity for quantifying impurities in pharmaceutical formulations.
-
Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that utilizes smaller particle size columns to achieve faster analysis times and improved resolution, making it suitable for high-throughput screening.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for the quantification of trace-level impurities and for analyses in complex biological matrices. It is often employed in metabolic studies and for the confirmation of impurity structures.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods used in the quantification of this compound and related compounds. Please note that these values are indicative and may vary depending on the specific instrumentation, column, and analytical conditions.
| Parameter | HPLC/UPLC with UV Detection | LC-MS/MS |
| Analyte | This compound (as Lorazepam Related Compound B) | Lorazepam and its metabolites |
| Matrix | Pharmaceutical Formulations (Tablets, Oral Solutions) | Human Plasma, Urine |
| Linearity Range | 5 - 250 ng/mL (for Lorazepam) | 0.2 - 20 ng/mL (for Lorazepam in plasma) |
| Limit of Detection (LOD) | 1.6 - 3.2 ng (for Lorazepam and related compounds)[1] | Not explicitly stated for the target analyte, but generally in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Typically 3x LOD | 5 ng/mL (for Lorazepam) |
| Accuracy (% Recovery) | 100.5% (for Lorazepam)[1] | >90% (for similar compounds) |
| Precision (%RSD) | < 2.0% | < 15% (intra- and inter-day) |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound in Pharmaceutical Formulations
This protocol is based on established methods for the analysis of Lorazepam and its related substances.
1. Objective: To quantify this compound (Lorazepam Related Compound B) in a pharmaceutical formulation using a stability-indicating HPLC method.
2. Materials and Reagents:
-
This compound reference standard
-
Lorazepam reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Ammonium acetate
-
Acetic acid
-
Pharmaceutical formulation (e.g., Lorazepam tablets)
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm)
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase A: A mixture of water and a suitable buffer (e.g., 0.1 M ammonium acetate adjusted to pH 6.0 with acetic acid).[2] For MS compatibility, a volatile buffer like ammonium formate or formic acid in water is recommended.
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol (1:1 v/v).[2]
-
Elution Mode: Isocratic or gradient elution can be used. A common starting point is an isocratic mixture of Mobile Phase A and Mobile Phase B. For example, a mobile phase consisting of Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v) has been used for related compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[1]
-
Injection Volume: 20 µL
5. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and methanol) to obtain a known concentration.
-
Sample Solution (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Lorazepam.
-
Transfer the powder to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and methanol 50:50).
-
Sonicate for a few minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
6. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which should be compared to the reference standard. In a USP method, Lorazepam related compound B has a significantly longer retention time than Lorazepam itself.[3]
-
Quantify the amount of the impurity by comparing its peak area to that of the reference standard or by using a calibration curve.
Caption: HPLC Experimental Workflow.
Protocol 2: LC-MS/MS Method for the Quantification of this compound in Biological Matrices
This protocol is a general guideline for developing a sensitive and selective LC-MS/MS method for the quantification of this compound in matrices like plasma or urine.
1. Objective: To develop and validate a method for the quantification of this compound in a biological matrix using LC-MS/MS.
2. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma)
3. Instrumentation:
-
LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole mass spectrometer)
-
C18 or similar reverse-phase column suitable for UPLC
-
Data acquisition and processing software
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Elution Mode: A gradient elution is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer.
-
5. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for injection.
6. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Caption: LC-MS/MS Experimental Workflow.
Signaling Pathways and Logical Relationships
In the context of analytical method development for this compound, a logical relationship diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Method Selection Logic.
References
Application Note and Protocol: HPLC Method Development for N-(2-Benzoyl-4-chlorophenyl)formamide
Introduction
N-(2-Benzoyl-4-chlorophenyl)formamide is a chemical intermediate and a known impurity in the synthesis of the benzodiazepine drug, Lorazepam.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances and their impurities.[3] This document provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development, particularly for selecting the appropriate column, mobile phase, and detector settings.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₀ClNO₂ | [4][5][6] |
| Molecular Weight | 259.69 g/mol | [4][7] |
| Predicted pKa | 13.54 ± 0.70 | [4] |
| LogP | 3.74 | [7] |
| UV Absorbance | Approx. 230 nm | [2] |
HPLC Method Development Workflow
The development of a robust HPLC method follows a systematic approach, from initial parameter selection to final validation.
Caption: Workflow for HPLC method development and validation.
Experimental Protocol: HPLC Analysis of this compound
This protocol details the proposed isocratic RP-HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
2. Instrumentation and Chromatographic Conditions
The proposed HPLC system and conditions are summarized in Table 2.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the material to be tested in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Protocol
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters and their typical acceptance criteria are outlined below.
Relationship of Method Validation Parameters
Caption: Interrelationship of HPLC method validation parameters.
4.1. Specificity
The specificity of the method should be evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the standard solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.
4.2. Linearity
Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²).
4.3. Accuracy
The accuracy of the method should be determined by recovery studies. This can be done by spiking a known amount of the analyte into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
4.4. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
4.6. Robustness
The robustness of the method should be assessed by making deliberate small variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.
Data Presentation
The results of the method validation should be summarized in clear and concise tables for easy interpretation.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area | %RSD |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Correlation Coefficient (r²) |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 5: Precision Data
| Parameter | %RSD |
| Repeatability (n=6) | |
| Intermediate Precision (n=6) |
The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The detailed protocol for method development and validation ensures that the analytical procedure is robust, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical industry.
References
- 1. helixchrom.com [helixchrom.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C14H10ClNO2 | CID 82576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikidata [wikidata.org]
- 7. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols: N-(2-Benzoyl-4-chlorophenyl)formamide as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Benzoyl-4-chlorophenyl)formamide is a pivotal intermediate in the synthesis of several pharmaceuticals, most notably the 1,4-benzodiazepine class of drugs which includes anxiolytics, anticonvulsants, and muscle relaxants. This document provides detailed application notes and experimental protocols for the synthesis and subsequent utilization of this compound in the production of key active pharmaceutical ingredients (APIs). The protocols are designed to be reproducible and scalable for research and development purposes.
Introduction
This compound, with the CAS number 10352-28-0, serves as a direct precursor to the benzodiazepine ring system.[1][2] Its synthesis is a critical step in the manufacturing pathway of drugs such as nordiazepam, which is a metabolite of diazepam and also used as a medication itself.[3] The formylation of the amino group in 2-amino-5-chlorobenzophenone is the key transformation to produce this intermediate, which is then primed for cyclization to form the seven-membered diazepine ring. Understanding the synthetic nuances and having robust protocols for the preparation and use of this intermediate is essential for efficient drug development and manufacturing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀ClNO₂ | [1] |
| Molecular Weight | 259.69 g/mol | [1] |
| CAS Number | 10352-28-0 | [1][2] |
| Appearance | Neat (likely a solid) | [4] |
| Melting Point | 89°C | [5] |
| Boiling Point | 504.1°C at 760 mmHg | [5] |
| Density | 1.323 g/cm³ | [5] |
Synthetic Applications
The primary application of this compound is as an intermediate in the synthesis of 1,4-benzodiazepines. The formyl group serves as a protecting group and a precursor to the N1-position of the benzodiazepine ring. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow from 2-amino-5-chlorobenzophenone to Nordiazepam.
Experimental Protocols
Synthesis of this compound (Formylation)
This protocol describes the N-formylation of 2-amino-5-chlorobenzophenone using formic acid and acetic anhydride. This method generates acetic formic anhydride in situ, which is a potent formylating agent.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Formic acid (98-100%)
-
Acetic anhydride
-
Methylene chloride (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in methylene chloride.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Subsequently, add formic acid (1.2 eq) dropwise via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
Expected Yield: While specific yields for this reaction are not widely published, similar formylation reactions of anilines can achieve yields ranging from moderate to excellent (60-95%). The synthesis of the related compound, 2-chloroacetamido-5-chlorobenzophenone, has been reported with a yield of 97.3%.[6]
Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordiazepam) (Cyclization)
This protocol outlines the intramolecular cyclization of this compound to form the benzodiazepine ring structure of nordiazepam. This reaction is typically acid-catalyzed.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Ammonia source (e.g., methanolic ammonia or hexamethylenetetramine)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene in a round-bottom flask.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Add a source of ammonia. For instance, hexamethylenetetramine can be used, which hydrolyzes in situ to provide ammonia and formaldehyde.[6]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Data Presentation
The following table summarizes key quantitative data related to the synthesis of benzodiazepines from 2-amino-5-chlorobenzophenone derivatives.
| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference(s) |
| Acylation (related) | 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | Chloroacetyl chloride, Toluene | 5-10°C to RT, 3-4h | 97.3 | [6] |
| Formylation (general) | Anilines | N-Formyl anilines | Formic acid, Acetic anhydride | Varies | 60-95 (typical) | General literature |
| Cyclization (related) | 2-Chloroacetamido-5-chlorobenzophenone | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Hexamethylenetetramine, NH₄Cl, Methanol:Water | Microwave irradiation | ~90 | [6] |
Logical Relationships and Workflows
The synthesis of this compound and its subsequent conversion to a benzodiazepine involves a clear logical progression of chemical transformations.
Caption: Logical flow of the two-step synthesis of a benzodiazepine via the formamide intermediate.
Conclusion
This compound is a crucial and versatile intermediate in pharmaceutical synthesis. The protocols provided herein offer a robust foundation for its preparation and utilization in the synthesis of 1,4-benzodiazepines. Careful optimization of reaction conditions, particularly for the cyclization step, can lead to high yields of the desired pharmaceutical compounds. The provided data and workflows should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols: The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides
Introduction
N-(2-Benzoyl-4-chlorophenyl)formamide is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its chemical structure makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzodiazepines. Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including as anticonvulsants, anti-inflammatories, and sedatives.[1][2] The reaction of this compound with acid chlorides is a critical N-acylation step, which introduces a new acyl group and sets the stage for subsequent intramolecular cyclization to form the characteristic seven-membered diazepine ring. These application notes provide a detailed protocol for this reaction and illustrate its central role in the synthesis of benzodiazepine scaffolds.
Reaction Pathway and Workflow
The conversion of this compound to a benzodiazepine derivative via reaction with an acid chloride is typically a two-step process:
-
N-Acylation: The formamide is first acylated at the nitrogen atom using an acid chloride in the presence of a non-nucleophilic base. This reaction replaces the formyl group's hydrogen with the acyl group from the acid chloride, yielding an N-acylated intermediate.
-
Intramolecular Cyclization: The N-acylated intermediate is then treated with an acid catalyst or heated to induce intramolecular cyclization, forming the benzodiazepine ring structure.
The overall workflow is a cornerstone for creating a library of benzodiazepine derivatives, where the diversity of the final product is dictated by the choice of the acid chloride in the first step.
Caption: General workflow for benzodiazepine synthesis.
Key Reaction Components
The success of the N-acylation reaction depends on the appropriate selection of reagents and conditions. A base is essential to neutralize the HCl by-product, and the solvent must be inert to the reaction conditions.
Caption: Key components for the N-acylation reaction.
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol is a general guideline adapted from established methods for N-acylation of amides and can be optimized for specific acid chlorides.[3][4]
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous dichloromethane (0.1 M concentration) in a round-bottom flask, add the base (e.g., DIPEA, 1.5 equiv.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acid chloride (1.3 equiv.) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the initial solvent).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated intermediate.
Data Presentation
The choice of acid chloride directly influences the properties of the resulting benzodiazepine. The following table summarizes expected outcomes for the N-acylation reaction with various acid chlorides based on general yields observed in similar transformations.[3]
| Entry | Acid Chloride (R-COCl) | R Group | Expected Product | Typical Yield (%) |
| 1 | Acetyl Chloride | -CH₃ | N-(2-Benzoyl-4-chlorophenyl)-N-acetylformamide | 85-95 |
| 2 | Propionyl Chloride | -CH₂CH₃ | N-(2-Benzoyl-4-chlorophenyl)-N-propionylformamide | 80-90 |
| 3 | Benzoyl Chloride | -C₆H₅ | N,N-Dibenzoyl-4-chloroaniline derivative | 88-96 |
| 4 | Cyclopropanecarbonyl chloride | -c-C₃H₅ | N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropanecarbonyl)formamide | 75-85 |
Note: Yields are illustrative and may vary based on specific reaction conditions and the purity of reagents. Optimization may be required for each specific acid chloride.
Applications in Drug Development
The N-acylated products derived from this reaction are versatile intermediates for synthesizing a wide array of benzodiazepine-based therapeutics. The "R" group introduced from the acid chloride can be modified to tune the pharmacological properties of the final molecule. This strategy is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles of new drug candidates.[5] The benzodiazepine scaffold itself is found in numerous marketed drugs, and new derivatives are continually being investigated for novel indications, including as anticancer therapeutics.[1]
References
- 1. Synthesis of Enantiopure Benzodiazepines with N-Carboxyanhydrides - SYNFORM - Thieme Chemistry [thieme.de]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-(2-Benzoyl-4-chlorophenyl)formamide in the Synthesis of Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent development of novel antimalarial agents. Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antimalarial effects. This application note details the use of N-(2-Benzoyl-4-chlorophenyl)formamide as a key intermediate in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a subclass of compounds that have demonstrated significant in vivo antimalarial activity. These compounds represent a potential scaffold for the development of new and effective treatments for malaria.
Synthesis of Antimalarial 2,3-Disubstituted-4(3H)-Quinazolinones
The synthetic pathway to antimalarial 2,3-disubstituted-4(3H)-quinazolinones from this compound involves a multi-step process. The core of this synthesis is the construction of the quinazolinone ring system, followed by further modifications to enhance antimalarial potency.
A plausible and efficient synthetic route commences with the cyclization of a derivative of this compound to form a benzoxazinone intermediate. This intermediate is then reacted with various amines to yield the target 2,3-disubstituted-4(3H)-quinazolinones.
General Synthetic Workflow
Caption: General synthetic pathway from this compound to antimalarial quinazolinones.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
This protocol describes a general method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinone derivatives, adapted from established procedures for similar compounds.
Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one from Anthranilic Acid (as a model for the cyclization step)
-
A mixture of anthranilic acid and acetic anhydride is refluxed to yield 2-methyl-3,1-benzoxazin-4-one[1]. This step serves as a model for the cyclization of an acylated derivative of 2-amino-5-chlorobenzophenone.
Step 2: Synthesis of 3-Aryl-2-methyl-4(3H)-quinazolinone
-
2-Methyl-3,1-benzoxazin-4-one is reacted with various aromatic amines to produce intermediate 3-aryl-2-methyl-4(3H)-quinazolinones[1].
Step 3: Synthesis of 3-Aryl-2-(substituted styryl)-4(3H)-quinazolinones (Target Compounds)
-
The intermediate from Step 2 is condensed with different substituted aromatic aldehydes to yield the final 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives[1].
Protocol 2: In Vivo Antimalarial Activity Assessment (4-Day Suppressive Test)
This protocol is based on the widely used 4-day suppressive test in mice infected with Plasmodium berghei.[1][2][3][4]
1. Animal Model and Parasite Strain:
-
Swiss albino mice are used as the animal model.
-
A chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain) is used for infection.
2. Infection:
-
Mice are inoculated intraperitoneally with infected red blood cells containing approximately 1 x 10^7 P. berghei parasites.
3. Drug Administration:
-
The synthesized compounds are formulated in a suitable vehicle (e.g., 70% Tween 80 and 30% ethanol).
-
Treatment starts 2-4 hours post-infection and continues daily for four consecutive days.
-
The compounds are administered orally at specific doses (e.g., 20 mg/kg and 40 mg/kg body weight).
-
A positive control group receives a standard antimalarial drug (e.g., chloroquine phosphate at 25 mg/kg).
-
A negative control group receives only the vehicle.
4. Evaluation of Antimalarial Activity:
-
On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.
-
The average percentage of parasitemia suppression is calculated using the following formula:
% Suppression = [(Mean parasitemia of negative control - Mean parasitemia of treated group) / Mean parasitemia of negative control] x 100
-
The mean survival time for each group is also recorded.
Quantitative Data on Antimalarial Activity
The antimalarial activity of synthesized 2,3-disubstituted-4(3H)-quinazolinone derivatives has been evaluated in vivo against P. berghei. The following tables summarize the reported data.
Table 1: In Vivo Antimalarial Activity of 3-Aryl-2-(substituted styryl)-4(3H)-quinazolinone Derivatives [1]
| Compound | Dose (mg/kg) | % Parasitemia Suppression |
| IIIc | 40 | 70.7 |
| IVa | 40 | 78.4 |
| IVb | 40 | 60.6 |
| IVf | 40 | 71.6 |
| Chloroquine | 25 | >95 |
Table 2: In Vivo Antimalarial Activity of 2,3-disubstituted-4(3H)-quinazolinone Derivatives [2][3]
| Compound | % Parasitemia Suppression | Mean Survival Time (days) |
| 6 | 55.41 | 8.8 ± 0.37 |
| 7 | 56.34 | 8.6 ± 0.51 |
| 11 | 53.58 | 8.4 ± 0.51 |
| 12 | 67.60 | 9.2 ± 0.49 |
| 13 | 72.86 | 9.2 ± 0.43 |
| Chloroquine | >95 | >12 |
| Negative Control | 0 | 6.8 ± 0.37 |
Note: The specific structures of the compounds listed in the tables can be found in the cited references.
Structure-Activity Relationship (SAR)
The available data allows for the deduction of preliminary structure-activity relationships for this class of compounds.
Caption: Logical relationship of SAR for antimalarial quinazolinones.
Studies have shown that the nature of the substituents at the C-2 and N-3 positions of the quinazolinone ring significantly influences the antimalarial activity.[4] For instance, the presence of a substituted styryl group at the C-2 position and an aryl group at the N-3 position appears to be favorable for activity.[1][2][3][4]
Mechanism of Action
The precise molecular mechanism of action for this class of 2,3-disubstituted-4(3H)-quinazolinones against Plasmodium parasites has not been fully elucidated and is an active area of research. However, the quinazolinone scaffold is a known pharmacophore that can interact with various biological targets. Further studies are required to identify the specific parasitic targets and signaling pathways modulated by these compounds.
Conclusion
This compound serves as a valuable precursor for the synthesis of a promising class of antimalarial agents, the 2,3-disubstituted-4(3H)-quinazolinones. The synthetic protocols are well-established, and the resulting compounds have demonstrated significant in vivo efficacy against P. berghei. The quantitative data and preliminary SAR information provide a solid foundation for further lead optimization and the development of novel, potent, and cost-effective antimalarial drugs. Future research should focus on elucidating the mechanism of action to aid in the rational design of next-generation quinazolinone-based antimalarials.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimalarial, antileishmanial evaluation, and molecular docking study of some 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-benzoyl-2-hydroxybenzamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of N-benzoyl-2-hydroxybenzamides, a class of compounds with demonstrated biological activity, including potent antiparasitic properties. The described methodology is robust and can be adapted for the synthesis of a diverse library of substituted N-benzoyl-2-hydroxybenzamides.
Introduction
N-benzoyl-2-hydroxybenzamides are a significant class of organic compounds that have garnered attention in medicinal chemistry and drug discovery. The core structure, featuring a salicylamide moiety N-acylated with a benzoyl group, serves as a versatile scaffold. Research has highlighted their potential as therapeutic agents, notably as inhibitors of protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum, the causative agent of malaria.[1][2][3] The mechanism of action for certain lead compounds in this class, such as QQ-437, has been identified as the disruption of a unique parasite secretory pathway, making them attractive candidates for further development.[2][3][4] This document outlines a general and reliable method for their synthesis.
General Synthesis Method
The most common and effective method for the synthesis of N-benzoyl-2-hydroxybenzamides is the acylation of 2-hydroxybenzamide (salicylamide) with a substituted benzoyl chloride.[1][2] The reaction is typically carried out in a basic solvent, such as pyridine, which acts as both a solvent and an acid scavenger.
Reaction Scheme:
This straightforward reaction allows for the generation of a wide array of derivatives by simply varying the substituents on the benzoyl chloride starting material.
Experimental Protocol
This protocol provides a general procedure for the synthesis of N-benzoyl-2-hydroxybenzamides.
Materials:
-
2-hydroxybenzamide (Salicylamide)
-
Substituted benzoyl chloride (e.g., 4-ethylbenzoyl chloride)
-
Anhydrous pyridine
-
Ethyl acetate
-
Hexane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Crystallization dishes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydroxybenzamide (1 equivalent) in anhydrous pyridine.
-
Addition of Benzoyl Chloride: At 0°C (ice bath), add the desired substituted benzoyl chloride (1 equivalent) dropwise to the solution of 2-hydroxybenzamide.
-
Reaction: Stir the reaction mixture at room temperature for 10 hours or at reflux for 4 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water to remove pyridine hydrochloride.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Column Chromatography: If the product is an oil or if crystallization is ineffective, purify the crude material by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]
-
Data Presentation
The following table summarizes the synthesis of a selection of N-benzoyl-2-hydroxybenzamides, showcasing the variability in yield depending on the substituents.
| Compound ID | Substituent on Benzoyl Chloride | Yield (%) |
| 1a | 4-Ethyl | 75 |
| 1b | 4-Methoxy | 82 |
| 1c | 4-Chloro | 68 |
| 1d | 3-Nitro | 55 |
| 1e | 2-Fluoro | 62 |
Note: Yields are representative and can vary based on reaction scale and purification method.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-benzoyl-2-hydroxybenzamides.
Caption: General workflow for the synthesis of N-benzoyl-2-hydroxybenzamides.
Proposed Mechanism of Action in Toxoplasma gondii
Certain N-benzoyl-2-hydroxybenzamides have been shown to disrupt the secretory pathway of the parasite Toxoplasma gondii. This pathway is crucial for the trafficking of proteins to essential organelles.
Caption: Proposed mechanism of N-benzoyl-2-hydroxybenzamide action in T. gondii.
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of N-(2-Benzoyl-4-chlorophenyl)formamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Benzoyl-4-chlorophenyl)formamide is a chemical intermediate with applications in the synthesis of various organic compounds. Ensuring the purity of such intermediates is critical for the successful synthesis of target molecules, particularly in the context of drug development where impurities can have significant impacts on biological activity and safety. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3][4] This method relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of most solids in a solvent at elevated temperatures compared to their solubility at lower temperatures.[2][4][5] In this process, the impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, ideally remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of solvent vapors and contact of chemicals with skin and eyes.
-
Use a heating mantle or a steam bath for heating flammable organic solvents. Never use an open flame.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen recrystallization solvent before starting the experiment.
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is crucial, and initial small-scale trials are recommended to determine the optimal solvent. Based on the amide functional group, polar solvents such as ethanol, isopropanol, or acetone are good starting points.[6] This protocol will use isopropanol as an example.
4.1. Materials and Equipment
-
Crude this compound
-
Isopropanol (or other suitable solvent)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
4.2. Procedure
-
Solvent Selection (Small-Scale Test):
-
Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.
-
Add the chosen solvent (e.g., isopropanol) dropwise at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at room temperature.
-
Gently heat the test tube. The compound should dissolve completely in the hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar.
-
Add a small amount of isopropanol, just enough to cover the solid.
-
Gently heat the mixture on a heating mantle or hot plate with stirring.
-
Add more hot isopropanol portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if decolorizing charcoal was used):
-
Preheat a clean Erlenmeyer flask and a glass funnel.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask to remove the charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
-
Pour the slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Keep the vacuum on for a few minutes to pull air through the crystals and help them dry.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point (Melting point of this compound is reported as 89°C) or in a vacuum desiccator until a constant weight is achieved.[7]
-
-
Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Data Presentation
The following table summarizes the key quantitative parameters of the recrystallization protocol.
| Parameter | Value/Range | Notes |
| Starting Material | ||
| Mass of Crude Compound | (User to specify) | |
| Solvent | ||
| Solvent Type | Isopropanol (example) | Other polar solvents like ethanol or acetone can be tested. |
| Approximate Solvent Volume | Minimum required for dissolution at boiling point | To be determined experimentally. |
| Temperatures | ||
| Dissolution Temperature | Boiling point of the solvent | |
| Crystallization Temperature | Room temperature, then 0-4 °C | Slow cooling is crucial for purity. |
| Drying Temperature | 40-50 °C | Must be well below the melting point of the compound (89°C). |
| Yield and Purity | ||
| Expected Yield | (User to determine) | Dependent on the purity of the crude material. |
| Melting Point of Pure Compound | ~89 °C | A sharp melting range indicates high purity. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. Formamide,N-(2-benzoyl-4-chlorophenyl)- | CAS#:10352-28-0 | Chemsrc [chemsrc.com]
Application Notes and Protocols: N-(2-Benzoyl-4-chlorophenyl)formamide in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Benzoyl-4-chlorophenyl)formamide is a key starting material in the synthesis of various heterocyclic compounds, most notably benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The primary utility of this compound lies in its role as a precursor to 2-amino-5-chlorobenzophenone, a crucial intermediate for the construction of the 1,4-benzodiazepine ring system. This document provides detailed protocols for the conversion of this compound into a key benzodiazepine derivative and outlines the reaction pathways involved.
Core Application: Synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
The primary application of this compound in heterocyclic synthesis is its use as a precursor for 7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one, a foundational structure for many benzodiazepine drugs. The synthetic route involves a two-step process:
-
Hydrolysis: The formamide group of this compound is hydrolyzed to yield 2-amino-5-chlorobenzophenone.
-
Annulation: The resulting 2-amino-5-chlorobenzophenone undergoes a condensation and cyclization sequence to form the seven-membered benzodiazepine ring.
Data Presentation
The following table summarizes the key reaction steps and associated quantitative data for the synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one starting from the intermediate 2-amino-5-chlorobenzophenone.
| Step | Reaction | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylation of 2-amino-5-chlorobenzophenone | 2-amino-5-chlorobenzophenone, Chloroacetyl chloride | Acetic acid | - | - | - |
| 2 | Cyclization of 2-chloroacetamido-5-chlorobenzophenone | 2-chloroacetamido-5-chlorobenzophenone | Methanolic ammonia | Reflux | 10 | ~81.4 |
| 3 | Alternative Cyclization of 2-chloroacetamido-5-chlorobenzophenone with hexamethylenetetramine | 2-chloroacetamido-5-chlorobenzophenone, Hexamethylenetetramine | Methanol, Ammonia | Reflux | 10 | 81.4 |
Note: The yield for the initial hydrolysis of this compound is not specified in the provided search results, as a direct protocol was not found. General methods for formamide hydrolysis suggest that yields can be high, often exceeding 80-90%, depending on the specific conditions employed.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-amino-5-chlorobenzophenone
This is a general protocol based on standard acidic hydrolysis of formamides, as a specific protocol for this substrate was not available in the search results.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound and an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-amino-5-chlorobenzophenone.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-chloroacetamido-5-chlorobenzophenone
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Acetic acid
-
Round-bottom flask
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-chloroacetamido-5-chlorobenzophenone.
Protocol 3: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one[1]
Method A: Cyclization with Methanolic Ammonia
Materials:
-
2-chloroacetamido-5-chlorobenzophenone
-
Methanolic ammonia
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 2-chloroacetamido-5-chlorobenzophenone in methanolic ammonia in a round-bottom flask.
-
Heat the mixture to reflux for approximately 10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the crystalline product, wash with cold methanol, and dry to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Method B: Cyclization with Hexamethylenetetramine and Ammonia[1]
Materials:
-
2-chloroacetamido-5-chlorobenzophenone
-
Hexamethylenetetramine
-
Methanol
-
Ammonia gas
-
Round-bottom flask with gas inlet tube
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve hexamethylenetetramine in methanol.
-
Heat the solution to reflux while bubbling ammonia gas through the mixture.
-
Add 2-chloroacetamido-5-chlorobenzophenone to the refluxing solution in one portion.
-
Continue refluxing for 10 hours with a continuous stream of ammonia.
-
Stop the ammonia flow and cool the reaction mixture to room temperature.
-
Filter the resulting slurry and wash the solid sequentially with methanol and hot water.
-
Dry the product to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with a reported yield of 81.4%.[1]
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway from this compound to a benzodiazepine.
Caption: Experimental workflow for the synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one.
References
Application Note: Monitoring the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide using Thin-Layer Chromatography (TLC)
Abstract
This application note provides a detailed protocol for the analysis and monitoring of the formylation of 2-amino-5-chlorobenzophenone to yield N-(2-Benzoyl-4-chlorophenyl)formamide using thin-layer chromatography (TLC). This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including antimalarial agents.[1] Accurate monitoring of this reaction is crucial for optimizing reaction conditions and ensuring high product yield and purity. This protocol outlines the materials, TLC system, development procedures, and visualization techniques suitable for researchers, scientists, and drug development professionals.
Introduction
The synthesis of this compound from 2-amino-5-chlorobenzophenone is a fundamental transformation in medicinal chemistry.[1][2] Thin-layer chromatography is an indispensable technique for qualitatively monitoring the progress of such reactions due to its simplicity, speed, and low cost. It allows for the effective separation of the starting material (2-amino-5-chlorobenzophenone), the desired product (this compound), and potential impurities on a single plate. By comparing the relative intensities and positions of the spots over time, a researcher can efficiently determine the point of reaction completion. The compounds involved, being aromatic and highly conjugated, are readily visualized under UV light.[3][4]
Principle of TLC Separation
TLC separates compounds based on the principle of adsorption chromatography. A solid stationary phase (typically silica gel on a TLC plate) adsorbs compounds from the mobile phase. The separation occurs due to the differential affinity of the compounds for the stationary and mobile phases. In this application, the starting material, 2-amino-5-chlorobenzophenone, is more polar than the N-formylated product due to the presence of the primary amine group. Therefore, the product will have a weaker interaction with the polar silica gel and will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the starting material.
The Retention Factor (Rf) is a key parameter used to identify compounds and is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [4]
A well-chosen solvent system will yield significant separation between the spots, ideally with Rf values between 0.15 and 0.85.[4]
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedures for performing the TLC analysis.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated plates
-
Solvents: Hexane (ACS grade), Ethyl Acetate (ACS grade), Toluene (ACS grade), Acetone (ACS grade)
-
Apparatus:
-
TLC developing chamber with lid
-
Capillary tubes for spotting
-
Pencil and ruler
-
Forceps
-
UV lamp (254 nm and 365 nm)[3]
-
Fume hood
-
Heat gun
-
-
Visualization Reagents (Optional):
-
Iodine chamber (Iodine crystals in a sealed container)[5]
-
Potassium permanganate (KMnO₄) stain
-
Procedure
Step 1: Preparation of the TLC Chamber
-
Pour the chosen mobile phase (see Table 1 for suggestions) into the TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.
Step 2: Preparation of the TLC Plate
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark small, evenly spaced points on the origin line where the samples will be spotted. Label them accordingly (e.g., SM for starting material, R for reaction mixture, C for co-spot).
Step 3: Spotting the Plate
-
Dissolve small amounts of the starting material reference and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, apply a small spot of the starting material solution to the first marked point (SM). The spot should be as small as possible (1-2 mm diameter).
-
Apply a spot of the reaction mixture to the second point (R).
-
For the co-spot lane (C), first apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Allow the solvent to completely evaporate from the spots before development.
Step 4: Developing the Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.
-
Replace the lid and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Step 5: Visualization and Analysis
-
UV Light: Place the dried plate under a UV lamp (254 nm). The aromatic compounds will appear as dark spots against the fluorescent green background of the plate.[3] Circle the spots lightly with a pencil.
-
Iodine Staining (Optional): Place the plate in a chamber containing a few iodine crystals. Most organic compounds will form temporary yellow-brown spots as they form a complex with the iodine vapor.[5] Circle the spots, as they will fade over time.
-
Permanganate Staining (Optional, Destructive): Dip the plate quickly into a potassium permanganate solution and then gently heat with a heat gun. Oxidizable groups will appear as yellow-brown spots on a purple background.[6]
-
Analysis: Calculate the Rf value for each spot. Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time. The reaction is considered complete when the starting material spot is no longer visible.
Data Presentation and Results
The choice of the mobile phase is critical for achieving good separation. The polarity can be adjusted by varying the ratio of the component solvents.
Table 1: Proposed TLC Systems and Expected Rf Values
| Solvent System (v/v) | Compound | Expected Rf Value (Approx.) | Notes |
| Hexane : Ethyl Acetate (3:1) | 2-amino-5-chlorobenzophenone (SM) | 0.25 - 0.35 | Good starting system for monitoring. Provides clear separation. |
| This compound (P) | 0.45 - 0.55 | Product is less polar and moves further up the plate. | |
| Toluene : Acetone (4:1) | 2-amino-5-chlorobenzophenone (SM) | 0.30 - 0.40 | Alternative system with different selectivity. |
| This compound (P) | 0.50 - 0.60 | Can be useful if impurities co-elute in the first system. |
Table 2: Comparison of Visualization Methods
| Method | Principle | Type | Suitability |
| UV Light (254 nm) | Fluorescence quenching by conjugated systems.[3] | Non-destructive | Excellent. Both reactant and product are highly UV-active.[4] |
| Iodine Vapor | Formation of colored complexes with organic compounds.[5] | Semi-destructive | Good. Effective for aromatic compounds. Spots are not permanent. |
| KMnO₄ Stain | Oxidation of functional groups.[6] | Destructive | Fair. Can be used for confirmation, but the primary amine of the SM is more readily oxidized than the amide product. |
Visualizations
Reaction Scheme
Caption: Chemical transformation monitored by TLC.
Experimental Workflow
Caption: General workflow for TLC analysis.
Conclusion
Thin-layer chromatography is a highly effective, rapid, and economical method for monitoring the synthesis of this compound. The significant polarity difference between the reactant and the product allows for excellent separation using common solvent systems like hexane/ethyl acetate. Due to the aromatic nature of the compounds, visualization under 254 nm UV light is the most convenient and non-destructive method. This application note provides a robust and reliable protocol that can be readily implemented in research and development settings to optimize reaction conditions and ensure product quality.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-(2-Benzoyl-4-chlorophenyl)formamide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting material: 2-Amino-5-chlorobenzophenone may be impure. 3. Ineffective formylating agent: The formic acid/acetic anhydride mixture may not have been prepared correctly, or an alternative formylating agent is unsuitable. 4. Moisture in the reaction: Water can hydrolyze the formylating agent and interfere with the reaction. | 1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Purify starting material: Recrystallize 2-amino-5-chlorobenzophenone before use. 3. Verify formylating agent: Ensure proper preparation of the acetic formic anhydride. Consider using alternative formylating agents such as formic acid with a catalyst (e.g., iodine or ZnO). 4. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Impurities | 1. Side reactions: The formylating agent may react with other functional groups if present. 2. Decomposition of product: The product may be unstable under the reaction conditions. 3. Unreacted starting material: Incomplete conversion of 2-amino-5-chlorobenzophenone. | 1. Control reaction temperature: Run the reaction at a lower temperature to minimize side reactions. 2. Optimize reaction time: Avoid prolonged reaction times that could lead to product degradation. 3. Purification: Use column chromatography or recrystallization to isolate the desired product from impurities and unreacted starting material. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. 2. Product is highly soluble in the workup solvent. 3. Presence of closely related impurities: Impurities with similar polarity to the product can make separation by chromatography challenging. | 1. Induce crystallization: Try scratching the flask, seeding with a small crystal of the product, or changing the solvent system. If it remains an oil, use column chromatography for purification. 2. Solvent selection: Use a less polar solvent for extraction during workup. 3. Optimize chromatography: Use a different solvent system for column chromatography or consider preparative TLC or HPLC for difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 2-amino-5-chlorobenzophenone?
A1: The most common and effective method is the use of a mixture of formic acid and acetic anhydride. This in-situ generation of acetic formic anhydride is a powerful formylating agent for aromatic amines.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2-amino-5-chlorobenzophenone). The reaction is considered complete when the starting material spot is no longer visible.
Q3: What are the potential side products in this reaction?
A3: Potential side products can arise from di-formylation (though less likely with this substrate under controlled conditions), or from reactions involving impurities in the starting material. Over-acetylation is generally not observed when using acetic formic anhydride as the formyl group is a more potent electrophile.
Q4: What is the best way to purify the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane. If the product is an oil or contains persistent impurities, column chromatography on silica gel is recommended.
Q5: Can I use other formylating agents?
A5: Yes, other formylating agents can be used. For example, formic acid in the presence of a catalyst like iodine or zinc oxide has been shown to be effective for the formylation of aromatic amines. Solvent-free conditions with formic acid at elevated temperatures can also be employed. However, the formic acid/acetic anhydride method is generally high-yielding and straightforward.
Experimental Protocols
Protocol 1: Formylation using Formic Acid and Acetic Anhydride
This protocol describes a standard and high-yielding method for the synthesis of this compound.
Materials:
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2-Amino-5-chlorobenzophenone
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Formic acid (98-100%)
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Acetic anhydride
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Toluene
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
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In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in toluene.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride (1.2 equivalents).
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While stirring, add formic acid (2 equivalents) dropwise, maintaining the temperature below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
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Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
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Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound. This data is compiled from various literature sources and should be used as a guideline for optimization.
| Formylating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Formic Acid / Acetic Anhydride | None | Toluene | 0 to RT | 2 - 4 | 85 - 95 |
| Formic Acid | Iodine (5 mol%) | None (Solvent-free) | 70 | 1 - 3 | 80 - 90 |
| Formic Acid | ZnO (10 mol%) | None (Solvent-free) | 80 | 4 - 6 | 75 - 85 |
| Formic Acid | None | Toluene (with Dean-Stark) | Reflux | 6 - 8 | 70 - 80 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree.
Technical Support Center: Purification of Crude N-(2-Benzoyl-4-chlorophenyl)formamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(2-Benzoyl-4-chlorophenyl)formamide.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Q1: My this compound is not crystallizing from the solution upon cooling.
A1: This is a common issue that can arise from several factors:
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Cause: The concentration of the compound in the solvent is too low (the solution is not saturated).
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Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
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Cause: The solution is supersaturated, and crystal nucleation has not initiated.
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Solution 1 (Seeding): Add a small seed crystal of pure this compound to the cooled solution to induce crystallization.
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Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
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Cause: The chosen solvent is not appropriate for recrystallization.
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Solution: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. You may need to perform a solvent screen with small amounts of your crude product to find a more suitable solvent or solvent mixture. For aromatic amides like this, polar solvents such as ethanol, isopropanol, or acetonitrile are often good starting points.
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Q2: An oil is forming instead of crystals.
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
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Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound (the melting point of this compound is approximately 89°C).
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Solution: Use a lower-boiling point solvent or a solvent mixture.
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Cause: The concentration of the solute is too high, or the solution is cooling too rapidly.
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Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Leaving the flask to cool at room temperature before placing it in an ice bath can promote the formation of crystals over oil.
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Cause: The presence of significant impurities can lower the melting point of the mixture.
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Solution: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some of the impurities before recrystallization.
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Q3: The recovered crystals are not pure. I still see the starting material (2-amino-5-chlorobenzophenone) in my TLC/HPLC analysis.
A3: This indicates that the recrystallization process was not effective at removing the primary impurity.
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Cause: The solubility profiles of the product and the impurity are too similar in the chosen solvent.
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Solution 1: Try a different recrystallization solvent or a solvent mixture. A mixture (e.g., ethanol/water, ethyl acetate/hexane) can sometimes provide better differentiation in solubility between the product and impurities.
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Solution 2: Perform a second recrystallization on the obtained crystals.
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Cause: Too rapid crystallization has trapped impurities within the crystal lattice.
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Solution: Ensure the crystallization process is slow. Allow the solution to cool to room temperature without disturbance before further cooling in an ice bath.
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Cause: The impurity is present in a very high concentration.
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Solution: Consider using column chromatography for a more efficient separation before a final recrystallization step for high purity.
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Column Chromatography Issues
Q4: I am having trouble separating my product from the starting material (2-amino-5-chlorobenzophenone) using column chromatography.
A4: Poor separation on a column can be due to several factors related to the choice of stationary and mobile phases.
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Cause: The polarity of the eluent (mobile phase) is too high.
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Solution: If both your product and the impurity are coming off the column too quickly and close together, reduce the polarity of your solvent system. For example, if you are using 30% ethyl acetate in hexane, try reducing it to 15-20% ethyl acetate.
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Cause: The polarity of the eluent is too low.
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Solution: If your compounds are not moving down the column (staying at the top), you need to increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
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Cause: The chosen solvent system is not providing adequate resolution.
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Solution: You may need to try a different solvent system. A common alternative to ethyl acetate/hexane is dichloromethane/methanol for more polar compounds, though for this separation, a gradient of ethyl acetate in hexane is a good starting point. Always develop your solvent system using Thin Layer Chromatography (TLC) first to ensure good separation of spots. A good Rf value for the desired compound on TLC for column chromatography is typically between 0.2 and 0.4.
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Q5: My compound is streaking on the TLC plate and the column.
A5: Streaking can be caused by several factors.
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Cause: The compound is not fully dissolved in the mobile phase or is interacting too strongly with the stationary phase.
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Solution: Adding a small amount of a more polar solvent to your mobile phase can sometimes help. For amine-containing impurities like 2-amino-5-chlorobenzophenone, which can be slightly basic, adding a very small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape by neutralizing the acidic sites on the silica gel.
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Cause: The sample is overloaded on the TLC plate or the column.
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Solution: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w).
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Q6: I have a low recovery of my product from the column.
A6: This can happen if your product is irreversibly adsorbed onto the silica gel or if it is very dilute in the collected fractions.
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Cause: The compound is unstable on silica gel.
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Solution: While this compound is generally stable, some compounds can degrade on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If it is unstable, you could try using a different stationary phase like alumina (neutral or basic).
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Cause: The fractions containing the product were not all collected.
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Solution: Ensure you are monitoring the column elution carefully using TLC. Sometimes a compound can elute over a larger number of fractions than expected, especially if the column is not packed well.
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Frequently Asked Questions (FAQs)
Q1: What is the most likely impurity in my crude this compound?
A1: The most common synthetic route to this compound is the formylation of 2-amino-5-chlorobenzophenone. Therefore, the most probable impurity is the unreacted starting material, 2-amino-5-chlorobenzophenone . Other potential impurities can include residual formylating agent (e.g., formic acid) or by-products from its decomposition.
Q2: What is a good starting point for a recrystallization solvent?
A2: For aromatic amides like this compound, polar protic solvents are often a good choice. Ethanol or isopropanol are excellent starting points. You can also explore solvent mixtures like ethyl acetate/hexane, where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent until turbidity is observed, followed by cooling.
Q3: What TLC conditions should I use to monitor my reaction and purification?
A3: A good starting solvent system for TLC analysis is a mixture of a non-polar and a moderately polar solvent. A system of 20-30% ethyl acetate in hexane should provide good separation between the more polar starting material (2-amino-5-chlorobenzophenone) and the less polar product (this compound). The product should have a higher Rf value than the starting material.
Q4: Should I use recrystallization or column chromatography for purification?
A4: The choice depends on the level of impurity and the desired final purity.
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Recrystallization is often sufficient if the crude product is relatively pure (>90%) and the impurities have significantly different solubility profiles. It is a faster and simpler technique for large quantities.
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Column chromatography is more effective for separating mixtures with multiple components or when the impurities are very similar in structure and polarity to the product. It is generally the method of choice for achieving very high purity, especially when dealing with closely related impurities. Often, a combination of both methods is used: column chromatography to remove the bulk of the impurities, followed by recrystallization of the product-containing fractions to obtain a highly pure, crystalline solid.
Quantitative Data Summary
The following table provides illustrative data for a typical purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization | ~90% | >98% | 75-85% | Effective for removing small amounts of the starting material. Yield can be lower if multiple recrystallizations are performed. |
| Column Chromatography | 60-80% | >99% | 60-75% | Can effectively remove larger quantities of impurities and multiple by-products. Yield loss can occur due to irreversible adsorption or broad elution. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of ethanol to the flask.
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Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
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Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
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Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
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Prepare the Column: Pack a glass column with silica gel (slurry packing with the initial mobile phase is recommended for best results). The amount of silica should be 30-50 times the weight of the crude product.
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Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
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Load the Sample: Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
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Elute the Column: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexane) to elute the compounds.
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Collect Fractions: Collect fractions and monitor the composition of each fraction by TLC.
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Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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The resulting solid can be further purified by recrystallization if necessary.
Visualizations
Technical Support Center: Formylation of 2-Amino-5-chlorobenzophenone
Welcome to the technical support center for the formylation of 2-amino-5-chlorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.
Troubleshooting Guides
This section provides solutions to common problems observed during the formylation of 2-amino-5-chlorobenzophenone, leading to the desired product, 2-formamido-5-chlorobenzophenone.
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and degrades over time. | Prepare the Vilsmeier reagent in situ and use it immediately. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reagent Stoichiometry: Using too little of the formylating agent will result in incomplete conversion. | Use a slight excess of the formylating agent. For the Vilsmeier-Haack reaction, a 1.5 to 2-fold excess of the Vilsmeier reagent is recommended. For formic acid/acetic anhydride, a 2 to 3-fold excess of formic acid can be beneficial. |
| Low Reaction Temperature: The formylation of anilines, especially those with electron-withdrawing groups, may require elevated temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature. For the Vilsmeier-Haack reaction, temperatures between 50-80°C are often employed.[1] When using formic acid, refluxing in a suitable solvent may be necessary. |
| Poor Quality Starting Material: Impurities in the 2-amino-5-chlorobenzophenone can interfere with the reaction. | Purify the starting material by recrystallization or column chromatography before use. |
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Side Reactions and Mitigation Strategies
| Side Reaction | Mitigation Strategy |
| Di-formylation: Formation of a di-formyl product where both hydrogen atoms of the primary amine are replaced. | This is less common with primary anilines but can occur under harsh conditions. Use a milder formylating agent or reduce the reaction temperature and time. Carefully control the stoichiometry of the formylating agent. |
| Ring Formylation (Vilsmeier-Haack): Electrophilic substitution on the electron-rich aromatic ring of the benzophenone. | The amino group is a stronger activating group than the benzoyl group is a deactivating group, directing ortho and para. However, the Vilsmeier reagent is a weak electrophile and typically reacts preferentially at the more nucleophilic amino group.[2][3] To minimize ring formylation, maintain a lower reaction temperature (0-25°C) and avoid prolonged reaction times. |
| Acetylation (with Acetic Formic Anhydride): If acetic formic anhydride is prepared in situ from formic acid and acetic anhydride, residual acetic anhydride can lead to the formation of the acetylated byproduct, N-(2-benzoyl-4-chlorophenyl)acetamide. | Use a pre-formed acetic formic anhydride or ensure complete reaction between formic acid and acetic anhydride before adding the aminobenzophenone. Alternatively, use a different formylating agent. |
| Polymerization/Degradation: Dark, tarry reaction mixtures indicate decomposition of the starting material or product. | This can be caused by excessively high temperatures or prolonged reaction times. Reduce the reaction temperature and monitor the reaction progress closely by TLC to determine the optimal reaction time. The use of a less acidic formylating agent might also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for 2-amino-5-chlorobenzophenone?
A1: Both the Vilsmeier-Haack reaction and the use of formic acid with a dehydrating agent like acetic anhydride are effective methods for N-formylation of anilines. The Vilsmeier-Haack reaction is often preferred for its high yields and relatively mild conditions for electron-rich anilines.[2][3][4] However, for substrates prone to side reactions on the aromatic ring, formylation with formic acid might offer better selectivity for N-formylation.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to clearly separate the starting material, the desired product, and any potential side products. The product, being a formamide, will be more polar than the starting amine.
Q3: What is the expected yield for this reaction?
A3: The N-formylation of anilines is generally a high-yielding reaction. Under optimized conditions, yields of over 90% can be expected. However, the presence of the electron-withdrawing benzoyl group and the chloro substituent may slightly reduce the reactivity of the amino group, potentially leading to lower yields if the reaction conditions are not optimized.
Q4: I see a byproduct with a similar Rf to my product on the TLC plate. What could it be?
A4: If you are using the formic acid/acetic anhydride method, a likely byproduct is the acetylated compound, N-(2-benzoyl-4-chlorophenyl)acetamide. If using the Vilsmeier-Haack reaction, it could potentially be a di-formylated product or a product of ring formylation, although these are generally less common. Characterization by techniques such as NMR and mass spectrometry will be necessary for definitive identification.
Q5: My final product is difficult to purify. What are the recommended purification methods?
A5: The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a reliable alternative.
Experimental Protocols
Protocol 1: Formylation using the Vilsmeier-Haack Reagent
This protocol is a general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound and should be adapted for 2-amino-5-chlorobenzophenone.
Materials:
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2-amino-5-chlorobenzophenone
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate and hexane for chromatography
Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 eq) to anhydrous DMF (3.0 eq) at 0°C. Stir for 30 minutes at this temperature.
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Slowly add the freshly prepared Vilsmeier reagent to the solution of 2-amino-5-chlorobenzophenone at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
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Extract the aqueous layer with DCM (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 2-formamido-5-chlorobenzophenone.
Protocol 2: Formylation using Formic Acid and Acetic Anhydride
This protocol is based on general procedures for the N-formylation of anilines.
Materials:
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2-amino-5-chlorobenzophenone
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Formic acid (98-100%)
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Acetic anhydride
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Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethanol for recrystallization
Procedure:
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In a round-bottom flask, add formic acid (3.0 eq) and cool to 0°C in an ice bath.
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Slowly add acetic anhydride (1.5 eq) to the formic acid with stirring. Allow the mixture to stir at 0°C for 15 minutes to form acetic formic anhydride.
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Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in toluene and add it to the freshly prepared acetic formic anhydride solution at 0°C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully add saturated sodium bicarbonate solution to neutralize the excess acids.
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Separate the organic layer, and extract the aqueous layer with toluene (2 x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to obtain 2-formamido-5-chlorobenzophenone.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Decision Pathway for Method Selection
Caption: Decision pathway for formylation method selection.
References
Technical Support Center: N-(2-Benzoyl-4-chlorophenyl)formamide Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-(2-Benzoyl-4-chlorophenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation under various stress conditions, primarily through hydrolysis, oxidation, photolysis, and thermal decomposition. Being a key intermediate in the synthesis of certain benzodiazepines, its degradation pathways can be inferred from related structures like lorazepam.
Under acidic conditions, the primary degradation pathway is the hydrolysis of the formamide bond to yield 2-amino-5-chlorobenzophenone and formic acid. Under more strenuous acidic conditions or thermal stress, intramolecular rearrangement can occur, leading to the formation of quinazoline derivatives.
Q2: What are the expected degradation products of this compound?
Based on the degradation of structurally similar compounds, the following degradation products can be anticipated:
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Hydrolysis: 2-amino-5-chlorobenzophenone and formic acid.
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Thermal Degradation: Potential for intramolecular cyclization to form quinazoline-based structures. For instance, lorazepam, a related benzodiazepine, forms 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde upon thermal degradation.[1][2]
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Photodegradation: Cleavage of the amide bond is a likely outcome. For a related compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, 2-chorobenzamide was identified as a major photoproduct, suggesting the formation of 2-amino-5-chlorobenzophenone from this compound is plausible.
Q3: How can I minimize the degradation of this compound during storage and experiments?
To minimize degradation, consider the following:
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Storage: Store the compound in a cool, dark, and dry place. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.
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pH Control: Avoid strongly acidic or basic conditions in your experimental solutions unless you are intentionally studying degradation. Buffering your solutions to a neutral pH can enhance stability.
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Light Protection: Protect solutions containing the compound from direct light exposure, especially UV light, by using amber vials or covering the containers with aluminum foil.
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Temperature Control: Perform experiments at controlled, and if possible, lower temperatures to minimize thermal degradation.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of this compound.
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Possible Cause: Degradation of the compound.
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Troubleshooting Steps:
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Verify Peak Identity: If possible, use a reference standard of the suspected degradation product (e.g., 2-amino-5-chlorobenzophenone) to confirm its presence.
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Review Experimental Conditions:
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Mobile Phase pH: Check the pH of your mobile phase. Acidic or basic mobile phases can cause on-column degradation. Consider using a mobile phase with a neutral pH.
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Sample Preparation: Ensure the sample diluent is neutral and samples are analyzed promptly after preparation.
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Temperature: Check the temperature of the autosampler and column compartment. Elevated temperatures can accelerate degradation.
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-
Perform Forced Degradation Studies: To intentionally generate degradation products and confirm their retention times, subject a sample of this compound to forced degradation conditions (see Experimental Protocols section). This will help in identifying the unknown peaks.
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Issue 2: Loss of this compound potency in a formulation.
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Possible Cause: Degradation due to formulation components, storage conditions, or environmental factors.
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Troubleshooting Steps:
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Compatibility Study: Investigate the compatibility of this compound with the excipients in your formulation. Some excipients can promote degradation.
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Stability-Indicating Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.
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Analyze for Degradants: Quantify the levels of known degradation products to account for the loss of the active compound.
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Re-evaluate Storage Conditions: Assess the impact of temperature, light, and humidity on the formulation's stability. Consider more protective packaging if necessary.
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Data Presentation
Table 1: Summary of Potential Degradation Products and Conditions
| Degradation Pathway | Stress Condition | Major Potential Degradation Product(s) |
| Hydrolysis | Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH) | 2-amino-5-chlorobenzophenone, Formic Acid |
| Oxidation | 3% H₂O₂ | Hydroxylated derivatives, Ring-opened products |
| Photolysis | UV light (e.g., 254 nm) | 2-amino-5-chlorobenzophenone |
| Thermal | High Temperature (e.g., >60°C) | Quinazoline derivatives |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with a UV detector
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Photostability chamber
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Oven
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Keep the solution at room temperature for 24 hours.
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For accelerated degradation, the solution can be heated at 60°C for 2 hours.
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Neutralize the solution with an appropriate amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
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Expose a solution of the compound (in a transparent container) to UV light (e.g., in a photostability chamber) for a defined period (e.g., 24 hours).
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A control sample should be kept in the dark at the same temperature.
-
-
Thermal Degradation:
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Keep a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for 24 hours.
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Dissolve the sample in a suitable solvent for analysis.
-
-
Analysis:
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Analyze all the stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
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Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Reaction Conditions for N-(2-Benzoyl-4-chlorophenyl)formamide Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide to synthesize 6-chloro-4-phenylquinazoline.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization reaction.
Diagram of the General Experimental Workflow
troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering low yields in the synthesis of benzodiazepines, specifically targeting the conversion of N-(2-Benzoyl-4-chlorophenyl)formamide to 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordiazepam).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting a one-step cyclization of this compound to the corresponding benzodiazepine, but I am observing very low to no product formation. What is the likely issue?
A1: Direct intramolecular cyclization of this compound is challenging and generally not a viable synthetic route. The formyl group is not sufficiently electrophilic to react with the aniline nitrogen under standard conditions to form the seven-membered diazepine ring. The primary issues are:
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Low Reactivity: The amide bond of the formamide is relatively stable, and the carbon of the formyl group is not a strong electrophile.
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Unfavorable Ring Closure: The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.
Instead of a direct cyclization, a multi-step synthesis is typically required. A common and more effective approach is to first hydrolyze the formamide to the corresponding 2-amino-5-chlorobenzophenone, which can then be cyclized with a suitable C2-N1 synthon.
Q2: My reaction is resulting in a significant amount of 2-amino-5-chlorobenzophenone as a byproduct. How can I prevent this?
A2: The formation of 2-amino-5-chlorobenzophenone indicates the hydrolysis of the starting formamide. This is a common side reaction, especially if the reaction is attempted under acidic or basic conditions with the intention of promoting cyclization. To minimize hydrolysis:
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Avoid Harsh Conditions: If you are attempting a reaction with the formamide, avoid strong acids or bases and high temperatures for extended periods, as these conditions will favor hydrolysis.
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Change Your Strategy: The most effective way to "prevent" this byproduct is to incorporate the hydrolysis step intentionally as the first step of your synthesis. You can then isolate the 2-amino-5-chlorobenzophenone and proceed with a well-established cyclization protocol.
Q3: What are the recommended synthetic routes to obtain a high yield of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from this compound?
A3: A reliable two-step approach is recommended:
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Hydrolysis of the Formamide: Convert this compound to 2-amino-5-chlorobenzophenone. This can be achieved by heating with an aqueous acid (e.g., dilute HCl) or base (e.g., aqueous NaOH).
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Cyclization of 2-amino-5-chlorobenzophenone: There are several established methods for the cyclization of 2-aminobenzophenones to benzodiazepines. Two common methods are:
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Reaction with Glycine Ester Hydrochloride: This is a widely used method where the 2-aminobenzophenone is heated with glycine ethyl ester hydrochloride in a solvent like pyridine.
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Reaction with a Haloacetyl Chloride followed by Amination: The 2-aminobenzophenone is first acylated with a haloacetyl chloride (e.g., chloroacetyl chloride) to form a 2-haloacetamido-benzophenone. This intermediate is then cyclized using ammonia or a source of ammonia like hexamethylenetetramine.
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Q4: I have successfully synthesized the 2-haloacetamido-benzophenone intermediate, but the subsequent cyclization with ammonia is giving a low yield. What can I do to improve this step?
A4: Low yields in the cyclization of 2-haloacetamido-benzophenones can be due to several factors:
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Incomplete Reaction: Ensure that the reaction is going to completion by monitoring it with Thin Layer Chromatography (TLC). You may need to increase the reaction time or temperature.
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Side Reactions: Intermolecular side reactions can occur. Ensure that the concentration of your substrate is not too high.
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Purity of Starting Material: Impurities in the 2-haloacetamido-benzophenone can interfere with the cyclization. Ensure your intermediate is sufficiently pure before proceeding.
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Choice of Ammonia Source: Using gaseous ammonia bubbled through the reaction mixture, or using a reagent like hexamethylenetetramine, can be more effective than aqueous ammonia solutions.
Data Presentation: Comparison of Reaction Conditions for Benzodiazepine Synthesis from 2-Aminobenzophenones
The following table summarizes common conditions for the synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from 2-amino-5-chlorobenzophenone, which would be the intermediate after hydrolysis of your starting material.
| Method | Reagents | Solvent | Temperature | Reported Yield | Reference |
| Glycine Ester Method | Glycine ethyl ester hydrochloride | Pyridine | Reflux | Good to Excellent | General textbook knowledge |
| Haloacetamide Method | 1. Chloroacetyl chloride2. Ammonia or Hexamethylenetetramine | Toluene, then Methanol/Ethanol | Room Temp to Reflux | ~77-82% | [1] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
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Reagents: this compound, 10% aqueous Sodium Hydroxide (NaOH) solution, Dichloromethane (DCM), distilled water, anhydrous Magnesium Sulfate (MgSO₄).
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Procedure: a. In a round-bottom flask, suspend this compound (1 equivalent) in a 10% aqueous NaOH solution. b. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature and extract the product with DCM (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. e. Filter and concentrate the organic layer under reduced pressure to yield 2-amino-5-chlorobenzophenone. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from 2-amino-5-chlorobenzophenone
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Reagents: 2-amino-5-chlorobenzophenone, Glycine ethyl ester hydrochloride, Pyridine.
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Procedure: a. To a solution of 2-amino-5-chlorobenzophenone (1 equivalent) in pyridine, add glycine ethyl ester hydrochloride (2 equivalents). b. Heat the reaction mixture to reflux. Water and ethanol will be distilled off during the reaction. c. Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature. d. Pour the cooled reaction mixture into ice-water with stirring. e. The precipitated product is collected by filtration, washed with water, and dried. f. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualizations
Reaction Pathway
Caption: Proposed synthetic routes from this compound.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low benzodiazepine yield.
Logical Relationships of Experimental Parameters
Caption: Influence of key experimental parameters on reaction outcomes.
References
removal of unreacted starting materials from N-(2-Benzoyl-4-chlorophenyl)formamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Benzoyl-4-chlorophenyl)formamide. The focus is on the effective removal of unreacted starting materials, primarily 2-amino-5-chlorobenzophenone.
Troubleshooting Guide
Issue: My final product, this compound, is contaminated with the starting material, 2-amino-5-chlorobenzophenone. How can I confirm this?
Answer:
You can confirm the presence of 2-amino-5-chlorobenzophenone using Thin Layer Chromatography (TLC).
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TLC Protocol:
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Prepare a TLC plate (silica gel 60 F254).
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Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
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Spot the dissolved sample onto the TLC plate alongside a reference spot of pure 2-amino-5-chlorobenzophenone.
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Develop the plate using a mobile phase such as a 3:1 mixture of hexane and acetone.
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Visualize the plate under a UV lamp (254 nm). 2-amino-5-chlorobenzophenone is a UV-active compound and will appear as a dark spot.[1][2]
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The presence of a spot in your product lane that corresponds to the Rf value of the 2-amino-5-chlorobenzophenone standard confirms its presence.
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Issue: How can I remove the unreacted 2-amino-5-chlorobenzophenone from my this compound product?
Answer:
An acid-base extraction is a highly effective method for separating the basic 2-amino-5-chlorobenzophenone from the neutral this compound. The amine starting material will react with acid to form a water-soluble salt, which can then be extracted into an aqueous layer.
A detailed protocol is provided in the "Experimental Protocols" section below.
Issue: My recrystallization attempt to purify this compound resulted in poor yield or no crystallization.
Answer:
This could be due to several factors:
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Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider using ethanol, methanol, or mixtures of ethyl acetate and hexane.
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Concentration: If the solution is too dilute, crystallization may not occur. If it is too concentrated, the product may precipitate too quickly, trapping impurities.
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Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Seeding: If crystallization does not initiate, adding a small seed crystal of pure this compound can induce crystallization.
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Purity: A high concentration of impurities can sometimes inhibit crystallization. It is often beneficial to perform an acid-base extraction before recrystallization.
Issue: After purification, how can I assess the purity of my this compound?
Answer:
You can assess the purity using High-Performance Liquid Chromatography (HPLC).
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HPLC Conditions: A reverse-phase HPLC method can be used to separate this compound from 2-amino-5-chlorobenzophenone and other potential impurities.[3] A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a phosphoric or formic acid modifier). The absence of a peak corresponding to 2-amino-5-chlorobenzophenone in the chromatogram of your final product indicates successful removal.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
A1: The most common unreacted starting material is 2-amino-5-chlorobenzophenone, which is the precursor amine.
Q2: What is the principle behind using acid-base extraction for purification?
A2: The principle relies on the different acid-base properties of the product and the starting material. 2-amino-5-chlorobenzophenone has a basic amino group that can be protonated by an acid (like HCl) to form a water-soluble salt. This compound is a neutral amide and will remain in the organic phase. This difference in solubility allows for their separation.
Q3: Are there alternative purification methods to acid-base extraction and recrystallization?
A3: Yes, column chromatography is another effective purification method. A silica gel column with a gradient elution of ethyl acetate in hexane can be used to separate the more polar 2-amino-5-chlorobenzophenone from the less polar this compound.
Q4: How can I visualize the spots on a TLC plate if they are not visible under UV light?
A4: While benzophenones are typically UV-active, you can use a p-anisaldehyde stain for visualization.[1][2] After dipping the TLC plate in the stain and gently heating, spots corresponding to compounds with certain functional groups will become colored.
Data Presentation
Table 1: Physical Properties of this compound and 2-amino-5-chlorobenzophenone
| Property | This compound | 2-amino-5-chlorobenzophenone |
| Molecular Formula | C14H10ClNO2[4] | C13H10ClNO |
| Molecular Weight | 259.69 g/mol [4] | 231.68 g/mol |
| Melting Point | 89 °C[5] | 96-98 °C |
| Appearance | Not specified | Yellow powder |
Table 2: Solubility of 2-amino-5-chlorobenzophenone
| Solvent | Solubility |
| Water | Insoluble |
| Methanol | Soluble (may give faint turbidity) |
| Ethanol | Soluble |
| DMSO | Soluble |
| Chloroform | Soluble |
| Toluene | Soluble |
| Benzene | Soluble |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 2-amino-5-chlorobenzophenone
This protocol describes the removal of the basic starting material, 2-amino-5-chlorobenzophenone, from the neutral product, this compound.
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). It is recommended to perform at least two washes. This will convert the 2-amino-5-chlorobenzophenone into its water-soluble hydrochloride salt.
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Separation: Allow the layers to separate and drain the lower aqueous layer.
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Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.
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Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
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Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
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Solvent Selection: Choose a suitable solvent or solvent system. Ethanol is a good starting point.
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Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
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Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Logical flow of the purification and analysis process.
References
N-(2-Benzoyl-4-chlorophenyl)formamide stability issues and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Benzoyl-4-chlorophenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its sensitivity to moisture, light, and elevated temperatures. As a formamide derivative, it is susceptible to hydrolysis. The benzophenone moiety in its structure makes it prone to photodegradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable. The storage area should be well-ventilated.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following degradation routes are plausible:
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Hydrolysis: The formamide group can hydrolyze under acidic or basic conditions to yield 2-amino-5-chlorobenzophenone and formic acid.
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Photodegradation: The benzophenone structure can absorb UV light, leading to the formation of reactive species and subsequent degradation products. Benzophenones are known to undergo photodegradation, which can be influenced by the presence of photosensitizers.[1]
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Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the cleavage of the amide bond or other structural rearrangements.
Q4: Are there any known incompatibilities for this compound?
A4: this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its degradation.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Purity
Possible Cause: Degradation of this compound due to improper handling or storage.
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.
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Check for Visible Changes: Inspect the compound for any changes in color or physical appearance.
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Perform Purity Analysis: Re-analyze the purity of your sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Review Experimental Protocol:
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Were there any steps where the compound was exposed to high temperatures for extended periods?
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Was the compound protected from light during the experiment?
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Were the solvents and reagents used of appropriate purity and free of water?
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Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
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Investigate Potential Degradation Pathways:
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Hydrolysis: Consider the possibility of hydrolysis if the experimental conditions involved water, or acidic or basic solutions. The primary hydrolysis product would be 2-amino-5-chlorobenzophenone.
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Photodegradation: If the experiment was conducted under light, photodegradation products may have formed.
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Characterize Unknown Peaks: If possible, use techniques like mass spectrometry (MS) to identify the mass of the unknown peaks and deduce their potential structures.
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Implement Preventative Measures:
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Use anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) if moisture sensitivity is a concern.
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Protect the experimental setup from light by using amber glassware or covering it with aluminum foil.
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Maintain controlled temperature conditions throughout the experiment.
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Data Presentation
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Potential Consequences of Deviation |
| Storage Temperature | 2-8 °C (Refrigerated) for long-term storage. Room temperature for short-term use. | Accelerated degradation at higher temperatures. |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | Hydrolysis of the formamide group. |
| Light Exposure | Protect from light. Store in an amber vial or a dark place. | Photodegradation due to the benzophenone moiety. |
| Packaging | Tightly sealed container. | Exposure to moisture and air, leading to degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound. A general protocol to assess the stability of this compound is as follows:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
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Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified time (e.g., 2, 6, 24 hours).
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Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified time.
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Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
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Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for a specified time.
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Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.
-
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Sample Analysis:
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At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration.
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Analyze the samples using a stability-indicating HPLC method.
-
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Data Evaluation:
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Calculate the percentage of degradation.
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Identify and quantify any major degradation products.
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Mandatory Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
common impurities in N-(2-Benzoyl-4-chlorophenyl)formamide and their identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities in N-(2-Benzoyl-4-chlorophenyl)formamide and their identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can originate from the two main synthetic steps: the Friedel-Crafts acylation to form the benzophenone core and the subsequent N-formylation.
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Starting Materials: Unreacted 2-amino-5-chlorobenzophenone and residual formic acid or other formylating agents.
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Isomeric Impurities: During the Friedel-Crafts reaction, isomers of 2-amino-5-chlorobenzophenone can be formed, such as 4-amino-5-chlorobenzophenone. These would then be formylated in the subsequent step.
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Over-acylation Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the ketone group, poly-acylated byproducts are a theoretical possibility.
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Hydrolysis Product: The formamide group can be susceptible to hydrolysis, leading to the formation of 2-amino-5-chlorobenzophenone.
Q2: How can I minimize the formation of these impurities during synthesis?
A2: To minimize impurity formation, consider the following:
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Purity of Starting Materials: Use high-purity 2-amino-5-chlorobenzophenone and formylating agents.
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Reaction Conditions: Optimize reaction temperature, time, and stoichiometry. For the formylation step, using a mild and efficient formylating agent can reduce side reactions. Anhydrous conditions are crucial for the Friedel-Crafts acylation to prevent catalyst deactivation and side reactions.
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Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to remove impurities.
Q3: What analytical techniques are best for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main compound and its impurities. A reverse-phase method with UV detection is commonly used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main compound and unknown impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it can provide molecular weight information for impurity identification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete formylation of 2-amino-5-chlorobenzophenone. | Increase reaction time or temperature. Consider using a more reactive formylating agent or a catalyst. Ensure the 2-amino-5-chlorobenzophenone is fully dissolved. |
| Decomposition of the product during workup or purification. | Use milder workup conditions. Avoid excessive heat during purification. | |
| Presence of Unreacted 2-amino-5-chlorobenzophenone in the Final Product | Insufficient amount of formylating agent. | Use a slight excess of the formylating agent. |
| Short reaction time. | Monitor the reaction by TLC or HPLC to ensure completion. | |
| Multiple Spots on TLC Close to the Product Spot | Presence of isomeric impurities. | Optimize the Friedel-Crafts reaction to favor the desired isomer. Improve the purification method, for example, by using a different solvent system for chromatography. |
| Broad or Unresolved Peaks in HPLC Analysis | Poor column performance. | Use a new column or a column with a different stationary phase. |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the solvent ratio, pH, or additives. | |
| Unexpected Signals in NMR Spectrum | Presence of unknown impurities or residual solvents. | Purify the sample further. Identify residual solvents by their characteristic chemical shifts and remove them under high vacuum. Use 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of unknown impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is suitable for the quantitative analysis of this compound and the separation of its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Typical Retention Times (Example):
| Compound | Retention Time (min) |
| 2-amino-5-chlorobenzophenone | 5.2 |
| This compound | 8.5 |
| Isomeric Impurity | 7.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification
NMR is a critical tool for confirming the structure of the desired product and identifying impurities.
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR: The spectrum of this compound is expected to show signals for the aromatic protons and a characteristic signal for the formyl proton. Impurities will present additional, distinct signals.
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¹³C NMR: Provides information on the carbon skeleton of the molecule, helping to confirm the overall structure and identify isomeric impurities.
Visualizations
Navigating the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide, a key intermediate in pharmaceutical development. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and an analysis of solvent effects to optimize your synthetic route.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the formylation of 2-amino-5-chlorobenzophenone.
| Question | Answer |
| Why is my reaction yield consistently low? | Several factors can contribute to low yields. 1. Incomplete reaction: The formylating agent may not have been completely consumed. Consider extending the reaction time or slightly increasing the temperature. 2. Substrate purity: Ensure the starting material, 2-amino-5-chlorobenzophenone, is of high purity as impurities can interfere with the reaction. 3. Moisture: The Vilsmeier-Haack reaction is sensitive to moisture. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Inefficient work-up: Product may be lost during the aqueous work-up and extraction. Ensure proper pH adjustment and use an adequate amount of extraction solvent. |
| My product is impure, what are the likely side products? | The primary side product is often unreacted 2-amino-5-chlorobenzophenone. Other potential impurities can arise from side reactions of the Vilsmeier reagent or degradation of the product during work-up. Diformylation is a possibility if the reaction conditions are too harsh. |
| How can I effectively purify the final product? | Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include ethanol/water or isopropanol/water mixtures. Column chromatography on silica gel using a gradient of ethyl acetate in hexane can also be employed for high purity samples. |
| The reaction mixture turned dark brown/black. Is this normal? | While some color change is expected, a very dark or tarry mixture may indicate side reactions or decomposition, potentially due to excessive temperatures or reactive impurities. It is advisable to monitor the reaction temperature carefully. |
| Can I use a different formylating agent? | While the Vilsmeier-Haack reagent (generated from POCl₃ and DMF) is common, other formylating agents like a mixture of formic acid and acetic anhydride can also be used. However, reaction conditions and outcomes will vary, requiring re-optimization. |
Solvent Effects on Synthesis
The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rate, yield, and purity. The Vilsmeier-Haack reaction is the most common method for this formylation.
Reaction: Formylation of 2-amino-5-chlorobenzophenone
| Solvent | Typical Reaction Time | Typical Yield (%) | Purity | Notes |
| Dimethylformamide (DMF) | 2 - 6 hours | 85 - 95% | Good to Excellent | DMF acts as both the solvent and a reagent in the formation of the Vilsmeier reagent with POCl₃. Using DMF as a solvent can lead to higher yields and a more straightforward procedure. |
| Dichloromethane (DCM) | 4 - 12 hours | 70 - 85% | Good | DCM is a non-polar aprotic solvent that can be used as an alternative to DMF. Reactions in DCM may require longer reaction times or slightly higher temperatures to achieve comparable yields to those in DMF. |
| Neat (POCl₃ as solvent) | 1 - 4 hours | 80 - 90% | Good | Using an excess of phosphorus oxychloride as the solvent can lead to shorter reaction times. However, this method requires careful handling due to the corrosive and reactive nature of POCl₃, and the work-up procedure can be more vigorous. |
Experimental Protocols
Protocol 1: Formylation using POCl₃ in DMF
This protocol describes the synthesis of this compound using the Vilsmeier-Haack reaction with dimethylformamide as the solvent.
Materials:
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2-amino-5-chlorobenzophenone
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Phosphorus oxychloride (POCl₃)
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Anhydrous Dimethylformamide (DMF)
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Dichloromethane (DCM) or Ethyl acetate for extraction
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ice
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous DMF.
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Cool the solution to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.
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Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Optimizing N-(2-Benzoyl-4-chlorophenyl)formamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on catalyst selection and reaction optimization.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-formylation of 2-amino-5-chlorobenzophenone can stem from several factors. Here's a systematic approach to troubleshooting:
1. Catalyst Choice and Activity:
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Formic Acid: While readily available, its reactivity can be substrate-dependent. The presence of an electron-withdrawing benzoyl group on the starting material can decrease the nucleophilicity of the amino group, potentially leading to slower reaction rates and lower yields.
-
Acetic Formic Anhydride: This reagent is generally more reactive than formic acid and can lead to higher yields in shorter reaction times.[1] However, it is moisture-sensitive and needs to be prepared in situ or handled under anhydrous conditions.[1]
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Solid Acid Catalysts: For aromatic amines, solid acid catalysts have been shown to be effective. The efficiency can be influenced by the substituent on the aromatic ring. Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups, as in this case, may slow it down.[2]
2. Reaction Conditions:
-
Temperature: For formylation with formic acid, heating is often necessary to drive the reaction to completion. A typical temperature range is 60-80°C.[3]
-
Solvent: While some procedures are performed neat (without a solvent), using a solvent like toluene with a Dean-Stark trap can be effective for removing water, a byproduct of the reaction with formic acid, thereby shifting the equilibrium towards the product.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
3. Purity of Starting Material:
-
Ensure the 2-amino-5-chlorobenzophenone is pure. Impurities can interfere with the catalyst and lead to side reactions. Recrystallization of the starting material may be necessary.
Question: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are the likely impurities and how can I minimize them?
Answer:
The formation of side products is a common challenge. Here are some potential impurities and strategies for their mitigation:
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Unreacted Starting Material: The most common "impurity" is unreacted 2-amino-5-chlorobenzophenone.
-
Solution: Increase the reaction time, temperature, or use a more reactive formylating agent like acetic formic anhydride. Ensure the stoichiometry of the reagents is correct.
-
-
Di-formylated Product: Although less common with a secondary amine, over-reaction is a possibility, especially with highly reactive formylating agents.
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Solution: Use a controlled amount of the formylating agent.
-
-
Decomposition: At elevated temperatures, the starting material or product might decompose.
-
Solution: Optimize the reaction temperature. Use a catalyst that allows for milder reaction conditions.
-
-
Acetylation (when using Acetic Formic Anhydride): While formylation is generally preferred due to the higher electrophilicity of the formyl group, trace amounts of acetylated product can form.[4]
-
Solution: Ensure the acetic formic anhydride is prepared correctly, with an excess of formic acid to minimize the presence of unreacted acetic anhydride.
-
Question: How do I choose the best catalyst for my synthesis?
Answer:
The choice of catalyst depends on factors like desired yield, reaction time, cost, and available equipment.
| Catalyst/Reagent | Advantages | Disadvantages |
| Formic Acid | Inexpensive, readily available, environmentally friendly.[3] | Can result in lower yields and require higher temperatures and longer reaction times, especially with deactivated amines. |
| Acetic Formic Anhydride | Highly reactive, often leads to higher yields and shorter reaction times.[1] | Moisture sensitive, may need to be prepared in situ, potential for acetylation side product.[1] |
| Solid Acid Catalysts | Reusable, can lead to cleaner reactions and easier work-up.[2] | Activity can be lower for electron-deficient amines, may require specific preparation.[2] |
Experimental Workflow for Catalyst Selection:
Caption: Catalyst selection workflow for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the N-formylation of 2-amino-5-chlorobenzophenone?
A1: In the context of using formic acid, a catalyst is often not strictly required as formic acid itself can act as the formylating agent. However, the reaction can be slow. With other methods, a catalyst can activate the formylating agent or the amine to accelerate the reaction. For instance, in some procedures, a base might be used to deprotonate the amine, increasing its nucleophilicity.
Q2: What is a suitable solvent for this reaction?
A2: Toluene is a common solvent, particularly when using formic acid, as it allows for the azeotropic removal of water using a Dean-Stark apparatus. Other high-boiling point, inert solvents could also be employed. Some methods also report solvent-free (neat) conditions.[3]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. Column chromatography on silica gel can also be used for high-purity samples. The progress of purification can be monitored by TLC.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetic anhydride is also corrosive and a lachrymator. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: N-Formylation using Formic Acid (General Procedure)
This is a general procedure that can be adapted and optimized for 2-amino-5-chlorobenzophenone.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in toluene.
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Reagent Addition: Add formic acid (1.2 to 2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a wash with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Formylation using Acetic Formic Anhydride (In Situ Generation)
This protocol is based on the in situ generation of the formylating agent.[1]
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Preparation of Acetic Formic Anhydride: In a separate flask, cool acetic anhydride to 0°C. Slowly add an excess of formic acid while maintaining the temperature. Stir the mixture at room temperature for a few hours to allow for the formation of acetic formic anhydride.
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Reaction Setup: In another flask, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the amine solution to 0°C and slowly add the freshly prepared acetic formic anhydride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent.
-
Isolation and Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Logical Diagram for Troubleshooting Low Yield:
Caption: A troubleshooting flowchart for addressing low product yield.
References
minimizing byproduct formation in N-(2-Benzoyl-4-chlorophenyl)formamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of 2-amino-5-chlorobenzophenone.
Issue 1: Low Yield of this compound
Possible Causes:
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Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted 2-amino-5-chlorobenzophenone.
-
Suboptimal Reaction Temperature: The temperature may be too low for the formylating agent to react efficiently or too high, leading to degradation.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Ineffective Formylating Agent: The chosen formylating agent may not be suitable for this substrate under the selected conditions.
-
Moisture in the Reaction: Water can hydrolyze some formylating agents and interfere with the reaction.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material, 2-amino-5-chlorobenzophenone.
-
Optimize Temperature:
-
For formylation with formic acid, gentle heating (50-80°C) may be required.
-
When using acetic formic anhydride, the reaction is often performed at or slightly above room temperature.
-
The Vilsmeier-Haack reaction (POCl₃/DMF) may require initial cooling followed by heating.
-
-
Extend Reaction Time: If monitoring indicates an incomplete reaction, extend the reaction time and continue to monitor.
-
Select an Appropriate Formylating Agent: Consider the reactivity of your substrate. Acetic formic anhydride is a potent formylating agent. The Vilsmeier-Haack reagent is also effective for electron-rich anilines.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents.
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Byproducts:
-
Unreacted Starting Material: 2-amino-5-chlorobenzophenone is a common impurity if the reaction is incomplete.
-
Di-formylation: The formation of a di-formylated byproduct, where the formyl group adds twice to the nitrogen atom, can occur, though it is generally less common with secondary anilines.
-
Hydrolysis of Product: If water is present during workup or purification, the desired this compound can hydrolyze back to 2-amino-5-chlorobenzophenone.
-
Side Reactions of the Formylating Agent:
-
Acetic Anhydride: If using acetic formic anhydride generated in situ, residual acetic anhydride can lead to the formation of the N-acetylated byproduct, N-(2-Benzoyl-4-chlorophenyl)acetamide.
-
Vilsmeier-Haack Reagent: The Vilsmeier-Haack reaction can sometimes lead to the formation of colored byproducts or other electrophilic substitution products on the aromatic rings if not properly controlled.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the formylating agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to more side reactions.
-
Maintain Anhydrous Conditions: As mentioned previously, this is crucial to prevent hydrolysis.
-
Careful Workup: Quench the reaction carefully, for example, by pouring the reaction mixture into ice-water. Neutralize any acids used in the reaction with a suitable base like sodium bicarbonate.
-
Purification:
-
Recrystallization: This is an effective method for removing many impurities. A common solvent system for recrystallization of this compound is ethanol or a mixture of ethanol and water.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Byproducts: The desired product and certain byproducts, such as the N-acetylated impurity, may have very similar polarities, making separation by chromatography challenging.
-
Oily Product: The crude product may isolate as an oil instead of a solid, making handling and purification by recrystallization difficult.
Troubleshooting Steps:
-
Optimize Crystallization:
-
Try different solvent systems for recrystallization. In addition to ethanol/water, consider isopropanol, ethyl acetate/hexane, or toluene.
-
Use seeding with a small crystal of pure product to induce crystallization.
-
Slow cooling can often lead to the formation of purer crystals.
-
-
Optimize Chromatography:
-
Use a shallow solvent gradient in column chromatography to improve separation.
-
Consider using a different stationary phase if silica gel is not effective.
-
-
Derivative Formation: In challenging cases, consider converting the product to a crystalline derivative for purification, followed by regeneration of the desired product, although this is a less common approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the N-formylation of 2-amino-5-chlorobenzophenone. This can be achieved using various formylating agents, including formic acid, a mixture of formic acid and acetic anhydride (which forms acetic formic anhydride in situ), or the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Q2: What are the expected major byproducts in this reaction?
A2: The most likely byproducts include unreacted 2-amino-5-chlorobenzophenone, the N-acetylated compound N-(2-Benzoyl-4-chlorophenyl)acetamide (if acetic anhydride is present), and potentially small amounts of di-formylated product. Hydrolysis of the final product back to the starting amine can also occur if water is present.
Q3: How can I minimize the formation of the N-acetylated byproduct when using acetic formic anhydride?
A3: To minimize the formation of the N-acetylated byproduct, it is important to control the stoichiometry of the reagents. Use a slight excess of formic acid relative to acetic anhydride to ensure that the acetic anhydride is fully converted to the more reactive acetic formic anhydride. Also, maintaining a moderate reaction temperature can favor formylation over acetylation.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Ethanol or a mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. Isopropanol can also be a good alternative.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase, such as a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (2-amino-5-chlorobenzophenone) and the appearance of the product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Quantitative Data
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Notes |
| Formylating Agent | Formic Acid | Moderate | Good | Slower reaction, may require heating. |
| Acetic Formic Anhydride | High | Good to Moderate | Faster reaction, risk of N-acetylation if not controlled. | |
| Vilsmeier-Haack | High | Good | Effective, but requires careful handling of reagents. | |
| Temperature | Too Low | Low | High (due to low conversion) | Incomplete reaction is the primary issue. |
| Optimal | High | High | Varies with the formylating agent. | |
| Too High | Decreased | Decreased | Potential for product degradation and side reactions. | |
| Reaction Time | Insufficient | Low | Low | High levels of unreacted starting material. |
| Optimal | High | High | Determined by reaction monitoring (TLC/HPLC). | |
| Excessive | No significant change or slight decrease | May decrease | Potential for slow side reactions or degradation over long periods. | |
| Stoichiometry | < 1 eq. Formylating Agent | Low | Low | Incomplete reaction. |
| (Formylating Agent) | 1.1 - 1.5 eq. | High | High | Generally optimal for driving the reaction to completion. |
| > 2 eq. | High | May decrease | Increased risk of side reactions and purification challenges. |
Experimental Protocols
General Protocol for N-Formylation using Formic Acid and Acetic Anhydride:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Reagent Addition: Slowly add formic acid (1.5 equivalents) to the solution. Then, add acetic anhydride (1.2 equivalents) dropwise while stirring. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Stir vigorously until the excess acetic anhydride is hydrolyzed.
-
Extraction: If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, extract the aqueous mixture with a suitable solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize acids) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
Analytical Method: HPLC-UV Analysis
A reverse-phase HPLC method can be used for the analysis of this compound and its impurities.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30°C.
This method can be adapted for the analysis of reaction mixtures to determine the percentage of product, unreacted starting material, and byproducts.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential byproduct formation pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(2-Benzoyl-4-chlorophenyl)formamide
This technical support guide is intended for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of N-(2-Benzoyl-4-chlorophenyl)formamide. This document provides troubleshooting guidance and frequently asked questions (FAQs) to help resolve this common chromatographic issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing can negatively impact the accuracy and precision of quantification because it makes it difficult for data systems to determine the exact start and end of a peak.[3] It can also reduce resolution between adjacent peaks.[3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, an aromatic amide, is most likely due to secondary interactions between the analyte and the stationary phase.[4][5] The primary cause is often the interaction of the analyte with residual silanol groups on the surface of silica-based reversed-phase columns.[4][5] Other potential causes include column degradation, improper mobile phase pH, sample overload, or issues with the HPLC system itself.[3][5]
Q3: Can the mobile phase composition affect peak tailing?
A3: Yes, the mobile phase composition, particularly its pH and buffer capacity, plays a crucial role in controlling peak shape.[6] For amide compounds, operating at an appropriate pH can suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[4][7] Insufficient buffer concentration can also lead to inconsistent peak shapes.[6][7]
Q4: Does the choice of HPLC column matter?
A4: Absolutely. The choice of column is critical. Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups, leading to improved peak symmetry.[1][4] For amide compounds, a column with a stationary phase like C16-amide can also provide better peak shapes.
Q5: Could my sample preparation be causing the issue?
A5: Yes, the solvent used to dissolve the sample can cause peak tailing. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including tailing.[3][8] This is known as the "sample solvent effect." It is always best to dissolve the sample in the mobile phase itself if possible.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Problem: Asymmetrical peak shape with a pronounced tail.
Solution Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Troubleshooting Steps:
1. Evaluate the Mobile Phase:
-
Question: Is the mobile phase pH optimized?
-
Answer: Secondary interactions with silanol groups are a common cause of peak tailing for polar and basic compounds.[4] Silanol groups are acidic and are less likely to interact with the analyte at a lower pH.[4]
-
Question: Is the buffer concentration adequate?
-
Answer: A buffer helps maintain a constant pH and can mask residual silanol interactions.[6]
-
Recommendation: Ensure the buffer concentration is sufficient, typically in the range of 10-25 mM.[7]
-
2. Assess the Column:
-
Question: Are you using an appropriate column?
-
Answer: Older columns or those not designed for analyzing polar compounds may have more active silanol groups.
-
Question: Could the column be degraded?
-
Answer: Column performance degrades over time, which can manifest as peak tailing.[5] A void at the head of the column can also cause peak distortion.[3][6]
3. Review Sample and Injection Parameters:
-
Question: Is the sample concentration too high?
-
Answer: Injecting too much sample can lead to column overload, which can cause peak tailing.[5][6]
-
Recommendation: Try diluting the sample and injecting a smaller amount. If the peak shape improves, this indicates that column overload was the issue.[6]
-
-
Question: Is the injection solvent appropriate?
-
Answer: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3][8]
-
Recommendation: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.
-
4. Check the HPLC System:
-
Question: Are there any issues with the HPLC system?
-
Answer: Extra-column volume from long or wide tubing, or poorly made connections, can contribute to peak broadening and tailing.[1][5]
-
Recommendation: Ensure all tubing and connections between the injector, column, and detector are as short and narrow in diameter as possible to minimize dead volume.[1]
-
Quantitative Data Summary
| Parameter | Recommendation for this compound Analysis | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of residual silanol groups, minimizing secondary interactions.[3][4] |
| Buffer Concentration | 10 - 25 mM | Maintains stable pH and helps mask silanol interactions.[7] |
| Column Type | High-purity, end-capped C18 or C16-Amide | Reduces active silanol sites and provides alternative interaction mechanisms.[1][4] |
| Sample Solvent | Mobile Phase or weaker solvent | Prevents peak distortion due to solvent mismatch.[3][8] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
1. Sample Preparation:
-
Accurately weigh a suitable amount of this compound standard or sample.
-
Dissolve and dilute the material in the mobile phase to the desired concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Discovery® RP-Amide C16, 15 cm x 4.6 mm, 5 µm particles (or equivalent high-purity, end-capped C18 column).
-
Mobile Phase: A mixture of acetonitrile and 25 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized for desired retention time, for example, 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
3. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard and sample solutions.
-
Process the chromatograms and evaluate the peak shape of this compound. The tailing factor should ideally be less than 1.5.
Caption: HPLC analysis workflow for this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. hplc.eu [hplc.eu]
- 8. support.waters.com [support.waters.com]
Technical Support Center: N-(2-Benzoyl-4-chlorophenyl)formamide Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of temperature on the reaction kinetics of N-(2-Benzoyl-4-chlorophenyl)formamide and related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies on the impact of temperature on the reaction kinetics of this compound, particularly focusing on its synthesis via formylation of 2-amino-5-chlorobenzophenone.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Reaction Rates at a Given Temperature | 1. Inaccurate temperature control.[1][2][3] 2. Poor mixing leading to thermal gradients. 3. Inconsistent addition rate of reagents for exothermic reactions.[4] 4. Degradation of reagents or catalyst. | 1. Calibrate temperature probes and ensure the reaction vessel is uniformly heated/cooled. Use an oil bath or a temperature-controlled reactor block.[2] 2. Ensure adequate stirring speed to maintain a homogenous mixture. 3. For exothermic reactions, use a syringe pump for precise and consistent addition of the limiting reagent.[4] 4. Use fresh reagents and store them under recommended conditions. |
| Low Product Yield Despite Complete Reactant Consumption | 1. Formation of side products at elevated temperatures. 2. Product degradation at the reaction temperature.[5] 3. Evaporation of volatile reagents or intermediates. | 1. Optimize the reaction temperature to minimize side reactions. Consider using a milder formylating agent. 2. Perform a stability study of the product at the reaction temperature to assess its degradation rate.[6] 3. Use a reflux condenser to prevent the loss of volatile components. |
| Non-linear Arrhenius Plot | 1. Change in reaction mechanism over the temperature range studied.[7] 2. Competing side reactions becoming significant at higher temperatures. 3. Mass transfer limitations at higher reaction rates. | 1. Investigate the reaction mechanism at different temperatures using techniques like in-situ IR or NMR spectroscopy. A convex Arrhenius plot might indicate a lower than expected rate at high temperatures.[7] 2. Identify and quantify side products at each temperature to account for their impact on the main reaction kinetics. 3. Ensure that the stirring rate is sufficient to overcome mass transfer limitations, especially at higher temperatures where the reaction is faster. |
| Difficulty in Monitoring Reaction Progress | 1. Inadequate sampling and quenching technique. 2. Unstable samples after quenching. 3. Interference from starting materials or byproducts in the analytical method. | 1. Develop a rapid and effective quenching method. For example, quickly cooling the sample in an ice bath and diluting with a cold solvent. 2. Analyze quenched samples as quickly as possible or store them at a low temperature to prevent further reaction or degradation. 3. Optimize the analytical method (e.g., HPLC gradient) to achieve good separation of all components.[8][9][10] |
| Runaway Exothermic Reaction | 1. Inadequate heat removal capacity of the reactor setup.[1][4] 2. Overcharging of a reactant. 3. Increase in ambient temperature affecting cooling efficiency. | 1. Ensure the reactor has a sufficient surface area for heat exchange. For larger scale, consider a jacketed reactor with a circulating cooling fluid.[1][2] 2. Use controlled addition of the limiting reagent. 3. Monitor and control the temperature of the cooling medium. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the rate of this compound synthesis?
A1: Generally, an increase in temperature will increase the rate of the formylation reaction, as described by the Arrhenius equation. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of a successful reaction. However, excessively high temperatures can lead to the formation of side products or degradation of the desired product.[6][11]
Q2: How can I determine the activation energy for the reaction?
A2: The activation energy (Ea) can be determined by measuring the reaction rate constant (k) at several different temperatures. By plotting the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T), you can generate an Arrhenius plot. The slope of this plot is equal to -Ea/R, where R is the ideal gas constant.[12]
Q3: What are some common side reactions to be aware of at elevated temperatures?
A3: At higher temperatures, you may observe an increase in side reactions such as:
-
Difformylation: If there are other nucleophilic sites on the molecule.
-
Degradation: The formamide product or the starting amine may degrade.[5]
-
Decarbonylation: Of formic acid if it is used as the formylating agent.
Q4: What analytical techniques are suitable for monitoring the kinetics of this reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective technique for monitoring the progress of the reaction.[13] It allows for the separation and quantification of the reactant (2-amino-5-chlorobenzophenone), the product (this compound), and any potential side products. Gas Chromatography (GC) may also be suitable depending on the volatility and thermal stability of the compounds.
Q5: How does the choice of formylating agent affect the optimal reaction temperature?
A5: The reactivity of the formylating agent plays a crucial role. More reactive agents, such as acid chlorides or anhydrides, may allow the reaction to proceed at lower temperatures, which can help to minimize side reactions. Less reactive agents, like formic acid, may require higher temperatures to achieve a reasonable reaction rate.[14][15]
Experimental Protocols
General Protocol for Studying the Temperature Dependence of N-Formylation of 2-amino-5-chlorobenzophenone
This protocol describes a general method for determining the reaction kinetics of the N-formylation of 2-amino-5-chlorobenzophenone at different temperatures.
-
Reagent Preparation:
-
Prepare a stock solution of 2-amino-5-chlorobenzophenone in a suitable solvent (e.g., toluene or DMF).
-
Prepare a stock solution of the formylating agent (e.g., formic acid or acetic formic anhydride) in the same solvent.
-
-
Reaction Setup:
-
Place a known volume of the 2-amino-5-chlorobenzophenone solution into a temperature-controlled reactor vessel equipped with a magnetic stirrer and a reflux condenser.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the formylating agent stock solution to the reactor.
-
Start a timer immediately upon addition.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a cold solvent (e.g., acetonitrile) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by a validated HPLC method to determine the concentrations of the reactant and product.[10]
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for each temperature.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
Calculate the rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy.[12]
-
Quantitative Data
The following tables present hypothetical kinetic data for the N-formylation of 2-amino-5-chlorobenzophenone to illustrate the effect of temperature. This data is for representative purposes and should be experimentally determined for specific reaction conditions.
Table 1: Effect of Temperature on Initial Reaction Rate and Rate Constant
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| 60 | 333.15 | 0.00300 | 1.5 x 10⁻⁵ | 3.0 x 10⁻³ |
| 70 | 343.15 | 0.00291 | 3.2 x 10⁻⁵ | 6.4 x 10⁻³ |
| 80 | 353.15 | 0.00283 | 6.5 x 10⁻⁵ | 1.3 x 10⁻² |
| 90 | 363.15 | 0.00275 | 1.2 x 10⁻⁴ | 2.4 x 10⁻² |
Table 2: Temperature Effect on Product Yield and Side Product Formation
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Major Side Product (%) |
| 60 | 4 | 85 | < 1 |
| 70 | 2 | 92 | 2 |
| 80 | 1 | 90 | 5 |
| 90 | 0.5 | 82 | 10 |
Visualizations
Caption: Proposed reaction mechanism for the N-formylation.
Caption: Experimental workflow for kinetic studies.
References
- 1. chemicalprocessing.com [chemicalprocessing.com]
- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 3. US4132529A - Temperature control in exothermic/endothermic reaction systems - Google Patents [patents.google.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convex Arrhenius plots and their interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ssgopalganj.in [ssgopalganj.in]
- 12. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of N-(2-Benzoyl-4-chlorophenyl)formamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of N-(2-Benzoyl-4-chlorophenyl)formamide. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the formylation of 2-amino-5-chlorobenzophenone. This is typically achieved by reacting the starting amine with a formylating agent such as a mixture of formic acid and acetic anhydride. This mixture generates the highly reactive mixed anhydride, which readily formylates the amino group.
Q2: What are the key starting materials and reagents required for this synthesis?
A2: The primary starting material is 2-amino-5-chlorobenzophenone. The key reagents for the formylation step are formic acid and acetic anhydride. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used for the reaction. For the work-up and purification, you will need a saturated sodium bicarbonate solution, brine, anhydrous magnesium or sodium sulfate, and appropriate solvents for recrystallization or column chromatography.
Q3: What are the potential impurities I should be aware of during the synthesis?
A3: Potential impurities include:
-
Unreacted 2-amino-5-chlorobenzophenone: Incomplete formylation will leave the starting material in your crude product.
-
Di-formylated product: Although less common due to steric hindrance, it is a possible side product.
-
Products from side reactions: Depending on the reaction conditions, other minor impurities may form.
-
Residual acetic acid and formic acid: These should be removed during the aqueous work-up.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material (2-amino-5-chlorobenzophenone) will have a different Rf value compared to the N-formylated product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point of pure this compound is approximately 89°C. A sharp melting point close to this value is a good indicator of high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive formylating agent (old formic acid or acetic anhydride).2. Insufficient reaction time or temperature.3. Poor quality of starting material (2-amino-5-chlorobenzophenone). | 1. Use fresh, high-purity formic acid and acetic anhydride.2. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary.3. Ensure the starting material is pure and dry. |
| Product is an Oil and Does Not Solidify | 1. Presence of significant impurities, depressing the melting point.2. Residual solvent. | 1. Purify the crude product using column chromatography.2. Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexane may induce crystallization. |
| Multiple Spots on TLC of the Crude Product | 1. Incomplete reaction.2. Formation of side products. | 1. Allow the reaction to proceed for a longer duration.2. Purify the product using flash column chromatography to separate the desired product from impurities. |
| Low Yield After Purification | 1. Loss of product during aqueous work-up.2. Inefficient recrystallization (product is soluble in the cold solvent).3. Adsorption of the product on the stationary phase during chromatography. | 1. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions with an organic solvent.2. Choose a recrystallization solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Test on a small scale first.3. Use a more polar eluent system for column chromatography. |
| Broad Melting Point Range of the Final Product | 1. The product is still impure. | 1. Repeat the purification step (recrystallization or column chromatography). |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on standard formylation methods for anilines.
Materials:
-
2-amino-5-chlorobenzophenone
-
Formic acid (98-100%)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.
-
After 15 minutes, add formic acid (1.5 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Data Presentation
| Parameter | 2-amino-5-chlorobenzophenone (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₃H₁₀ClNO | C₁₄H₁₀ClNO₂ |
| Molecular Weight | 231.68 g/mol | 259.69 g/mol |
| Appearance | Yellow crystalline solid | Off-white to pale yellow solid |
| Melting Point | 97-100 °C | ~ 89 °C |
| Typical TLC Rf | Higher Rf in Ethyl Acetate/Hexane | Lower Rf in Ethyl Acetate/Hexane |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Validation & Comparative
A Comparative Guide to Benzodiazepine Precursors: N-(2-Benzoyl-4-chlorophenyl)formamide vs. 2-Amino-5-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key precursors in the synthesis of benzodiazepines: N-(2-Benzoyl-4-chlorophenyl)formamide, also known as 2-(chloroacetamido)-5-chlorobenzophenone, and 2-amino-5-chlorobenzophenone. This analysis is supported by experimental data from various sources to aid researchers in selecting the appropriate starting material for their synthetic needs.
At a Glance: Precursor Comparison
| Feature | This compound | 2-Amino-5-chlorobenzophenone |
| Typical Use | Direct precursor to Nordiazepam and other benzodiazepines | Starting material for a wider range of benzodiazepines including Diazepam, Lorazepam, and Chlordiazepoxide. Also used to synthesize this compound. |
| Synthetic Steps | Typically involved in a one-step cyclization to the benzodiazepine core. | Requires an initial acylation step before cyclization, adding to the total number of synthetic steps. |
| Reported Yields | Yields for the cyclization step to form nordiazepam range from 62.3% to 81.4%.[1] | Yields for the initial acylation to this compound are reported to be between 82% and 97.3%.[2][3] Subsequent cyclization yields vary depending on the final product. |
| Potential Advantages | Fewer synthetic steps from this intermediate to the final benzodiazepine. | Greater versatility as a starting material for a broader array of benzodiazepine derivatives.[4] |
| Potential Disadvantages | May be less readily available or more expensive than 2-amino-5-chlorobenzophenone. | Requires an additional synthetic step (acylation) to form the necessary intermediate for cyclization. |
Performance Data: A Closer Look
The following tables summarize quantitative data for key reaction steps in the synthesis of benzodiazepines using these precursors. It is important to note that the data is compiled from different sources and experimental conditions may vary.
Table 1: Synthesis of this compound from 2-Amino-5-chlorobenzophenone
| Method | Reagents | Solvent | Conditions | Yield | Reference |
| Conventional Heating | 2-amino-5-chlorobenzophenone, Chloroacetyl chloride | Toluene | Reflux for 3-4 hours | 97.3% | [2] |
| Conventional Heating | 2-amino-5-chlorobenzophenone, Chloroacetyl chloride | Toluene | Reflux for 2.5 hours | 82% | [5] |
| Microwave Irradiation | 2-amino-5-chlorobenzophenone, Chloroacetyl chloride | Toluene | 360 W for 1 minute | 88% | [5] |
| Acylation | 2-amino-5-chloro-benzophenone, p-chloroacetanilide | Ethyl acetate | 80-85 °C, 4-4.5 h | 87% |
Table 2: Synthesis of Nordiazepam from this compound
| Reagents | Solvent | Conditions | Yield | Reference |
| Hexamethylenetetramine, Ammonia | Methanol | Reflux for 10 hours | 81.4% | [1] |
| Hexamethylenetetramine, Ammonia | Methanol | Reflux for 24 hours | 62.3% | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of this compound from 2-Amino-5-chlorobenzophenone (Conventional Heating)[2]
-
Dissolve 2.31 g (0.01 mol) of 2-amino-5-chlorobenzophenone in 20 mL of toluene in a round-bottom flask.
-
Cool the solution to 5–10 °C in an ice bath.
-
Slowly add a solution of 0.85 mL (1.2 g, 0.011 mol) of chloroacetyl chloride in 2 mL of toluene dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add 10 mL of ethanol to the crude product and stir at room temperature for 20 hours for purification.
-
Filter the resulting crystals, wash with ethanol (3 x 2 mL), and dry in an oven at 50°C overnight to yield 2-(chloroacetamido)-5-chlorobenzophenone.
Protocol 2: Synthesis of Nordiazepam from this compound[1]
-
In a reaction vessel, prepare a solution of methanol saturated with ammonia.
-
Add 14.1 g (0.1 mol) of hexamethylenetetramine to 550 mL of the ammonia-saturated methanol.
-
Add 308.2 g (1.0 mol) of 2-chloroacetamido-5-chlorobenzophenone to the stirred mixture.
-
Heat the mixture to reflux while continuously bubbling a steady stream of ammonia through the solution.
-
Maintain reflux for 10 hours.
-
Stop the flow of ammonia and cool the reaction mixture to room temperature.
-
Filter the resulting crystal slurry.
-
Wash the collected product with methanol (2 x 125 mL) and hot water (4 x 500 mL).
-
Dry the product to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordiazepam).
Visualizing the Science
To better understand the context of these syntheses, the following diagrams illustrate the mechanism of action of benzodiazepines and a general workflow for their synthesis.
Caption: Benzodiazepine Action on GABA-A Receptor.
Caption: General Benzodiazepine Synthesis Workflow.
Conclusion
The choice between this compound and 2-amino-5-chlorobenzophenone as a precursor for benzodiazepine synthesis depends on the specific research or development goals.
-
This compound offers a more direct route to certain benzodiazepines like nordiazepam, potentially reducing the number of synthetic steps and simplifying the overall process.
-
2-Amino-5-chlorobenzophenone serves as a more versatile foundational precursor, allowing for the synthesis of a wider variety of benzodiazepine derivatives. While it requires an initial acylation step, the high yields reported for this transformation make it an efficient starting point for diverse synthetic explorations.
Researchers should consider factors such as the desired final product, availability and cost of the precursor, and the desired number of synthetic steps when making their selection. The provided data and protocols offer a solid foundation for making an informed decision.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure [ouci.dntb.gov.ua]
- 2. actascientific.com [actascientific.com]
- 3. arabjchem.org [arabjchem.org]
- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-5-chlorobenzophenone | 719-59-5 | Benchchem [benchchem.com]
A Comparative Guide to the Validation of HPLC-UV Methods for N-(2-Benzoyl-4-chlorophenyl)formamide Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of N-(2-Benzoyl-4-chlorophenyl)formamide, a key related compound of the pharmaceutical agent Lorazepam. The focus is on the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against alternative analytical techniques. All data and protocols are presented to support analytical method development and validation in a research and quality control setting.
Introduction
This compound is a specified impurity in Lorazepam drug substances and products.[1][2] Accurate and precise quantification of this and other related substances is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. While various analytical techniques can be employed, HPLC-UV remains a widely utilized and robust method for this purpose. This guide details the validation parameters for a typical HPLC-UV method and compares its performance with other potential analytical approaches.
HPLC-UV Method: A Detailed Protocol and Validation
A stability-indicating reversed-phase HPLC-UV method is a suitable approach for the determination of this compound. The following protocol is a composite based on established methods for Lorazepam and its related compounds.[2][3][4]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile and/or methanol). A common starting point is a 1:1:1 (v/v/v) ratio of buffer, acetonitrile, and methanol.[3][4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[2]
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Sample Solution: The drug substance or a crushed tablet composite is accurately weighed and dissolved in the diluent to achieve a target concentration of the analyte.
-
Method Validation Parameters
The developed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The peak for this compound should be pure and well-resolved from other peaks. This is often assessed using a photodiode array (PDA) detector for peak purity analysis and by spiking the sample with known impurities. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | A linear regression analysis should show a correlation coefficient (r²) of ≥ 0.999 over a specified range (e.g., from the reporting limit to 120% of the specification limit for the impurity). |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | The recovery of the analyte, when spiked into a placebo matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision. | The Relative Standard Deviation (RSD) for a series of measurements should not be more than 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on the signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on the signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be at or below the reporting threshold for the impurity. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | The method's performance should remain acceptable when parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied. |
Workflow for HPLC-UV Method Validation
Caption: Workflow for the validation of an HPLC-UV analytical method.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods can also be employed for the analysis of this compound and related benzophenone derivatives. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural elucidation.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, relatively low cost, widely available.[3][4] | Moderate sensitivity, may not be suitable for analytes without a UV chromophore. |
| UPLC-UV | Ultra-Performance Liquid Chromatography with UV detection. Uses smaller particle size columns for faster and more efficient separations. | Faster analysis times, higher resolution, and reduced solvent consumption compared to HPLC.[1][2] | Higher initial instrument cost, operates at higher backpressures. |
| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry. | High sensitivity and selectivity, allows for structural confirmation.[5][6][7] | Higher cost and complexity of instrumentation and method development. |
| GC-MS | Gas Chromatography coupled with Mass Spectrometry. | Suitable for volatile and thermally stable compounds. Can provide high sensitivity and structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[8] |
| FTIR | Fourier-Transform Infrared Spectroscopy. | Provides information about the functional groups present in the molecule. | Generally used for identification rather than quantification, lower sensitivity compared to chromatographic methods. |
| Luminescence | Measures the emission of light from a substance. | Can be highly sensitive for specific fluorescent compounds. | Not universally applicable, as not all compounds exhibit luminescence. |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The validation of an HPLC-UV method for the assay of this compound is a critical step in ensuring the quality of Lorazepam pharmaceutical products. A well-validated HPLC-UV method provides a reliable and robust tool for routine quality control. For applications requiring higher sensitivity or confirmatory analysis, techniques such as UPLC-UV or LC-MS/MS offer enhanced performance, albeit at a higher cost and complexity. The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, and the intended use of the method.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. HPLC determination of lorazepam and lorazepam-related compounds in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization | Semantic Scholar [semanticscholar.org]
comparative analysis of different synthetic routes to N-(2-Benzoyl-4-chlorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
N-(2-Benzoyl-4-chlorophenyl)formamide is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to benzodiazepines. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of drug manufacturing processes. This guide provides a comparative analysis of three primary synthetic routes to this crucial compound, starting from 2-amino-5-chlorobenzophenone. The analysis is supported by a summary of quantitative data and detailed experimental protocols for each method.
Executive Summary of Synthetic Routes
The synthesis of this compound from 2-amino-5-chlorobenzophenone primarily involves a formylation reaction. This guide evaluates three common formylating agents: formic acid, acetic formic anhydride, and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and reagent handling.
| Synthetic Route | Reagents | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Route 1 | Formic Acid | Neat, heating at ~60-80°C | Moderate to High | Simple, readily available, and inexpensive reagent. | May require longer reaction times; purification might be necessary to remove excess formic acid. |
| Route 2 | Acetic Formic Anhydride | In situ generation from acetic anhydride and formic acid, low temperature (-15°C to RT) | High | High reactivity and yields, often with short reaction times. | Reagent is moisture-sensitive and not commercially available, requiring in situ preparation. |
| Route 3 | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | Refluxing in an inert solvent (e.g., toluene) | High | Mild reaction conditions, high yields. | Reagent can be more expensive; intermediate amidine may require subsequent hydrolysis. |
Experimental Protocols
Route 1: Formylation with Formic Acid
This method represents a direct and straightforward approach to the formylation of 2-amino-5-chlorobenzophenone.
Experimental Workflow:
Procedure:
-
To 2-amino-5-chlorobenzophenone (1.0 eq), add an excess of formic acid (e.g., 4.0 eq).
-
Heat the neat mixture with stirring at 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining formic acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Route 2: Formylation with Acetic Formic Anhydride
This route utilizes the highly reactive acetic formic anhydride, which is typically generated in situ. This method often leads to high yields in shorter reaction times.
Experimental Workflow:
Procedure:
Part A: Preparation of Acetic Formic Anhydride
-
In a flask, cool acetic anhydride (1.0 eq) to -10°C.
-
Slowly add formic acid (2.0 eq) while maintaining the low temperature.
-
Warm the mixture to approximately 43°C and stir for 3 hours.
-
Cool the resulting crude anhydride mixture to 5°C before use.
Part B: Formylation
-
Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -15°C.
-
Slowly add the freshly prepared acetic formic anhydride solution to the amine solution, ensuring the temperature does not exceed -5°C.
-
Stir the reaction mixture vigorously at -15°C until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Add chloroform and re-concentrate to remove volatile byproducts. Repeat this step three times.
-
Dry the resulting solid under high vacuum to obtain the pure this compound.
Route 3: Formylation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This method offers a mild alternative for the formylation process, proceeding through a formamidine intermediate.
Signaling Pathway of the Reaction:
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in a suitable inert solvent such as toluene.
-
Add N,N-dimethylformamide dimethyl acetal (1.1-1.5 eq).
-
Reflux the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the intermediate N'-(2-benzoyl-4-chlorophenyl)-N,N-dimethylformamidine.
-
The crude amidine can be hydrolyzed to the desired formamide by treatment with aqueous acid (e.g., dilute HCl) followed by extraction with an organic solvent.
-
Dry the organic extract and concentrate it to yield this compound. Purify further if necessary.
Conclusion
The choice of the synthetic route for this compound depends on several factors including the scale of the synthesis, cost of reagents, and available equipment. For simplicity and cost-effectiveness on a smaller scale, the formic acid method is attractive. For high-yield and rapid synthesis, the acetic formic anhydride method is superior, provided the necessary precautions for handling the moisture-sensitive reagent are taken. The DMF-DMA route offers a mild alternative, which can be beneficial when dealing with sensitive substrates, though it involves an additional hydrolysis step. Researchers and process chemists should consider these factors to select the most appropriate method for their specific needs.
A Comparative Guide to Alternative Formylating Agents for 2-Amino-5-Chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
The formylation of 2-amino-5-chlorobenzophenone is a critical step in the synthesis of various pharmacologically active compounds, including benzodiazepines. The selection of an appropriate formylating agent is paramount to ensure high yield, purity, and cost-effectiveness. This guide provides a comparative analysis of alternative formylating agents for this important synthetic transformation, supported by available experimental data for structurally similar aromatic amines.
Executive Summary
This guide evaluates four primary alternative formylating agents for 2-amino-5-chlorobenzophenone: formic acid, acetic formic anhydride, the Vilsmeier reagent (DMF/POCl₃), and chloral hydrate. Each agent presents a unique profile of reactivity, cost, safety, and substrate compatibility. While direct comparative experimental data for 2-amino-5-chlorobenzophenone is limited in publicly accessible literature, this guide extrapolates from data on the formylation of substituted anilines to provide a robust comparative framework.
Comparison of Formylating Agents
The following table summarizes the key performance indicators for each alternative formylating agent based on reactions with aromatic amines.
| Formylating Agent | Typical Reaction Conditions | Reported Yields (for anilines) | Advantages | Disadvantages |
| Formic Acid | Neat or in a solvent (e.g., toluene, PEG-400), often with a catalyst (e.g., acid or metal) at room temperature to reflux.[1] | Good to excellent.[1] | Readily available, inexpensive, environmentally benign.[1] | Can require harsh conditions (high temperature, long reaction times) for less reactive amines; water removal may be necessary. |
| Acetic Formic Anhydride | In situ generation from acetic anhydride and formic acid, or used as a pre-formed reagent in an inert solvent. | High to excellent. | Highly reactive, often leading to high yields and shorter reaction times.[2] | Moisture sensitive, thermally unstable, and requires anhydrous conditions.[2][3] |
| Vilsmeier Reagent (DMF/POCl₃) | In situ formation from DMF and POCl₃, typically at low to ambient temperatures.[4] | Generally high for electron-rich aromatics. | Mild reaction conditions, highly effective for electron-rich substrates.[4][5] | Reagents are corrosive and moisture-sensitive; may not be suitable for electron-deficient amines. |
| Chloral Hydrate | In a solvent (e.g., water, methanol) at ambient or slightly elevated temperatures.[6] | Good to excellent for strongly basic amines.[1] | Inexpensive, easy to handle. | May fail with hindered or electron-deficient amines; chloral is a regulated substance.[6] |
Experimental Protocols
Detailed experimental procedures for the formylation of aromatic amines using the discussed agents are provided below. While these are general protocols, they serve as a starting point for the formylation of 2-amino-5-chlorobenzophenone.
Formylation with Formic Acid
A common procedure involves heating the amine with an excess of formic acid. For instance, an aniline derivative can be heated with formic acid at 80°C until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1] The product is then typically isolated by removing the excess formic acid under reduced pressure. The use of polyethylene glycol (PEG-400) as a solvent at room temperature has also been reported to give high yields of formylated anilines.[7]
Formylation with Acetic Formic Anhydride
Acetic formic anhydride can be prepared in situ by reacting formic acid with acetic anhydride.[8] A typical procedure involves adding acetic anhydride to a cooled solution of the amine in formic acid. The reaction is often exothermic and proceeds rapidly. Alternatively, pre-synthesized acetic formic anhydride can be added to a solution of the amine in an inert solvent.[2]
Formylation with Vilsmeier Reagent (DMF/POCl₃)
The Vilsmeier reagent is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The aromatic amine is then added to this reagent, and the reaction is stirred at a controlled temperature. The reaction is quenched by pouring it into ice water and neutralizing with a base to precipitate the formylated product.[5]
Formylation with Chloral Hydrate
In a typical procedure, the amine and chloral hydrate are reacted in an equimolar amount in a suitable solvent such as methanol at ambient temperature.[6] The reaction mixture is stirred until completion, and the product is isolated by evaporating the solvent.[6]
Reaction Mechanisms and Workflow
The formylation of an amine generally proceeds through the nucleophilic attack of the amino group on the formylating agent. The specific mechanism, however, varies depending on the reagent used.
Caption: General workflow for the formylation of 2-amino-5-chlorobenzophenone.
The reaction with formic acid often requires activation, for example, by protonation of the formic acid to increase its electrophilicity. Acetic formic anhydride is a mixed anhydride, and the formyl group is more electrophilic than the acetyl group, leading to selective formylation. The Vilsmeier reagent is a highly electrophilic iminium salt that readily reacts with electron-rich aromatic amines. Chloral hydrate, upon reaction with an amine, is thought to form an intermediate that subsequently eliminates chloroform to yield the formamide.
Caption: Simplified reaction pathways for different formylating agents.
Conclusion
The choice of a formylating agent for 2-amino-5-chlorobenzophenone depends on a balance of factors including the desired reaction conditions, cost, and safety considerations. For a green and cost-effective approach, formic acid is a strong candidate, although it may require optimization of reaction conditions to achieve high yields. Acetic formic anhydride offers high reactivity and potentially higher yields but requires careful handling due to its instability. The Vilsmeier reagent is a mild and effective option, particularly for electron-rich substrates, but the reagents are corrosive. Chloral hydrate is an inexpensive alternative, but its effectiveness with less basic amines like 2-amino-5-chlorobenzophenone may be limited.
Researchers and process chemists should consider these factors and conduct small-scale trials to determine the optimal formylating agent and conditions for their specific application.
References
- 1. Formylation of Amines [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. US4314080A - N-Formylation of 2-amino-2-methyl-1-propanol with chloral hydrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
Confirming the Structure of Synthesized N-(2-Benzoyl-4-chlorophenyl)formamide using 1H NMR: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the successful synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide using proton nuclear magnetic resonance (1H NMR) spectroscopy. Due to the limited availability of fully assigned reference spectra for the target compound, this guide presents a comparison between the expected 1H NMR spectral data of this compound and the experimental data of its precursor, 2-amino-5-chlorobenzophenone, and a related simple amide, formanilide. This approach allows researchers to verify the key structural modifications resulting from the formylation reaction.
Data Presentation: Comparative 1H NMR Data
The following table summarizes the expected 1H NMR chemical shifts for this compound and the reported experimental data for its precursor and a related compound. The expected shifts for the product are estimated based on standard chemical shift tables and the electronic effects of the substituent groups.
| Compound | Proton | Expected/Reported Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| This compound (Expected) | Formyl (CHO) | 8.3 - 8.7 | Singlet | 1H |
| Amide (NH) | 9.0 - 10.0 (broad) | Singlet (broad) | 1H | |
| Aromatic Protons | 7.2 - 8.0 | Multiplet | 8H | |
| 2-Amino-5-chlorobenzophenone (Precursor) [1] | Amine (NH2) | ~6.0 (broad) | Singlet (broad) | 2H |
| Aromatic Protons | 6.7 - 7.8 | Multiplet | 8H | |
| Formanilide (Related Amide) [2][3] | Formyl (CHO) | 8.3 - 8.7 | Singlet / Doublet (due to coupling with NH) | 1H |
| Amide (NH) | 8.0 - 9.0 (broad) | Singlet (broad) | 1H | |
| Aromatic Protons | 7.1 - 7.6 | Multiplet | 5H |
Key Comparison Points:
-
Appearance of the Formyl Proton: The most significant indicator of a successful reaction is the appearance of a singlet peak in the downfield region (δ 8.3-8.7 ppm), corresponding to the formyl proton (-CHO) of the newly introduced formamide group.
-
Disappearance of the Amine Protons: The broad singlet corresponding to the two amine protons (-NH2) of the starting material, 2-amino-5-chlorobenzophenone (around δ 6.0 ppm), should be absent in the product spectrum.
-
Shift of the Amide Proton: A new broad singlet for the single amide proton (-NH) is expected to appear further downfield (δ 9.0-10.0 ppm) compared to the starting amine protons, due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Shifts in the Aromatic Region: The chemical shifts of the aromatic protons on the chlorophenyl ring are expected to change upon formylation of the amino group, reflecting the change in the electronic environment.
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the formylation of an aniline derivative.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Formic acid
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in toluene.
-
Add an excess of formic acid (approximately 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
1H NMR Sample Preparation and Analysis
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, as amide protons are more readily observed).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
Compare the obtained spectrum with the expected chemical shifts and splitting patterns outlined in the data table above to confirm the structure.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
References
cost-benefit analysis of different N-(2-Benzoyl-4-chlorophenyl)formamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of different synthesis methods for N-(2-Benzoyl-4-chlorophenyl)formamide, a key intermediate in the synthesis of various pharmaceuticals. We will objectively compare the performance of three primary formylation methods using different reagents, supported by available experimental data, detailed protocols, and cost considerations.
Executive Summary
The synthesis of this compound is most commonly achieved through the formylation of 2-amino-5-chlorobenzophenone. This guide evaluates three main formylating agents: formic acid, formamide, and acetic formic anhydride. Each method presents a unique balance of yield, reaction time, cost-effectiveness, and operational complexity. While direct comparative studies on a single platform are limited in publicly available literature, this guide synthesizes the available data to provide a clear comparison for researchers to select the most suitable method for their specific needs.
Method 1: Formylation using Formic Acid
This method represents a straightforward and cost-effective approach to the synthesis of this compound. The reaction typically involves heating the amine with formic acid, often in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.
Experimental Protocol
A general procedure for the N-formylation of an amine using formic acid involves the following steps:
-
A mixture of the amine (1 equivalent) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene is heated under reflux.
-
A Dean-Stark trap is used to collect the water generated during the reaction.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is evaporated to yield the crude N-formyl product.[1]
-
If necessary, the product can be purified by column chromatography.[1]
Performance Data
Method 2: Formylation using Formamide
The use of formamide as a formylating agent offers an alternative route. This method can be performed under neat conditions or in the presence of a catalyst.
Experimental Protocol
A representative procedure for the N-formylation of an amine using formamide is as follows:
-
The amine and formamide are mixed, often in the presence of a catalyst such as sodium iodide.
-
The reaction mixture is heated to a specified temperature.
-
The reaction is monitored for completion.
-
Work-up typically involves quenching the reaction with water and extracting the product with an organic solvent.
Performance Data
Specific yield and reaction time for the synthesis of this compound using formamide as the sole formylating agent are not detailed in the available search results. However, the direct condensation of sulfonamides and formamides catalyzed by NaI has been reported to provide good to excellent yields.[2]
Method 3: Formylation using Acetic Formic Anhydride
Acetic formic anhydride is a potent formylating agent that can be prepared in situ or used as a pre-formed reagent. It is known for its high reactivity, which can lead to shorter reaction times and high yields.
Experimental Protocol
The synthesis of this compound using acetic formic anhydride can be carried out as follows:
-
Acetic formic anhydride is prepared by reacting formic acid with acetic anhydride, typically at a low temperature (e.g., 0 °C).[3]
-
The amine, 2-amino-5-chlorobenzophenone, is then added to the freshly prepared acetic formic anhydride.
-
The reaction is typically carried out at a controlled temperature and monitored for completion.
-
The work-up procedure may involve neutralization and extraction of the product.
Performance Data
While specific quantitative data for the reaction of 2-amino-5-chlorobenzophenone with acetic formic anhydride is not available in the provided search results, this reagent is known to formylate a wide variety of amines in high yields.[4][5] The reaction is generally fast due to the high electrophilicity of the formyl group in the mixed anhydride.[6]
Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key aspects of each synthesis method. Please note that the quantitative data for yield and reaction time are based on general procedures for amine formylation and may vary for the specific synthesis of this compound.
| Feature | Method 1: Formic Acid | Method 2: Formamide | Method 3: Acetic Formic Anhydride |
| Starting Material | 2-amino-5-chlorobenzophenone | 2-amino-5-chlorobenzophenone | 2-amino-5-chlorobenzophenone |
| Formylating Agent | Formic Acid | Formamide | Acetic Formic Anhydride |
| Typical Yield | >90% (general)[1] | Good to Excellent (general)[2] | High (general)[4][5] |
| Reaction Time | 4-9 hours (general)[1] | Variable | Potentially shorter than other methods |
| Purity | Generally good, may require purification | Variable, dependent on conditions | Generally high |
| Relative Cost | Low | Low to Medium | Medium to High |
Cost Analysis
The following table provides an estimated cost comparison for the key reagents required for each synthesis method. Prices are based on currently available online listings and may vary depending on the supplier, purity, and quantity.
| Reagent | Estimated Price (USD) |
| 2-amino-5-chlorobenzophenone | ~$50 for 25g[7] |
| Formic Acid (98%+) | ~$845 for 1L |
| Formamide (99.5%) | ~$163 for 100mL |
| Acetic Anhydride (99.5%) | ~$163 for 1kg[4] |
Logical Workflow of Synthesis Methods
The following diagram illustrates the general workflow for the synthesis of this compound via the formylation of 2-amino-5-chlorobenzophenone.
Signaling Pathway of Formylation
The underlying chemical transformation in all three methods is the nucleophilic attack of the amino group of 2-amino-5-chlorobenzophenone on the electrophilic formyl carbon of the respective formylating agent.
Conclusion
The choice of synthesis method for this compound depends on the specific requirements of the researcher or organization.
-
Formic Acid: This method is recommended for its cost-effectiveness and simplicity, making it suitable for large-scale production where cost is a primary concern. However, it may require longer reaction times.
-
Formamide: This method offers an alternative, potentially with different reaction conditions and work-up procedures. More specific data is needed for a direct comparison.
-
Acetic Formic Anhydride: This method is ideal for laboratory-scale synthesis where high yield and shorter reaction times are prioritized, and the higher cost of the reagent is acceptable.
Further optimization and direct comparative studies are recommended to determine the most efficient and economical method for a given application. Researchers should always conduct their own risk assessments and optimization experiments before scaling up any chemical synthesis.
References
Spectroscopic Comparison of N-(2-Benzoyl-4-chlorophenyl)formamide from Different Suppliers: A Researcher's Guide
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. N-(2-Benzoyl-4-chlorophenyl)formamide, a key intermediate in the synthesis of pharmaceuticals such as lorazepam, must meet stringent quality standards to ensure the safety and efficacy of the final product. This guide provides a comparative analysis of this compound sourced from three hypothetical major chemical suppliers (Supplier A, Supplier B, and Supplier C), focusing on a multi-faceted spectroscopic approach to ascertain purity and identify potential discrepancies.
Executive Summary
This guide presents a comparative spectroscopic analysis of this compound from three different suppliers. Utilizing Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), this study evaluates the identity, purity, and impurity profiles of the compound from each source. While all suppliers provided material that largely corresponds to the expected structure, minor variations in impurity profiles were observed, highlighting the importance of rigorous in-house quality control.
Comparative Spectroscopic Data
The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound from each supplier.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Supplier | Chemical Shift (δ) of Formyl Proton (ppm) | Chemical Shift (δ) of Aromatic Protons (ppm) | Integration of Formyl Proton | Integration of Aromatic Protons | Notes |
| Supplier A | 8.52 (s) | 7.20-7.85 (m) | 1.00 | 8.02 | Clean spectrum, minor baseline noise. |
| Supplier B | 8.52 (s) | 7.21-7.86 (m) | 1.00 | 8.01 | Trace impurity peak at 2.15 ppm. |
| Supplier C | 8.51 (s) | 7.20-7.85 (m) | 1.00 | 8.03 | Broader aromatic signals, suggesting possible minor paramagnetic impurities. |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Supplier | Chemical Shift (δ) of Carbonyl Carbon (C=O, benzoyl) (ppm) | Chemical Shift (δ) of Formyl Carbon (CHO) (ppm) | Number of Aromatic Signals | Notes |
| Supplier A | 195.4 | 160.2 | 12 | All expected peaks present. |
| Supplier B | 195.4 | 160.2 | 12 | Additional small peak at 30.1 ppm. |
| Supplier C | 195.3 | 160.1 | 12 | Slightly broader peaks compared to A and B. |
Table 3: FTIR Spectroscopic Data (ATR)
| Supplier | N-H Stretch (cm⁻¹) | C=O Stretch (formyl) (cm⁻¹) | C=O Stretch (benzoyl) (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| Supplier A | 3310 | 1685 | 1660 | 750 |
| Supplier B | 3311 | 1685 | 1661 | 750 |
| Supplier C | 3309 | 1684 | 1659 | 749 |
Table 4: HPLC-MS Purity and Impurity Profile
| Supplier | Purity (%) by HPLC (254 nm) | Major Impurity (m/z) | Relative Abundance of Major Impurity (%) |
| Supplier A | 99.8 | 275.05 | 0.15 |
| Supplier B | 99.5 | 275.05, 156.01 | 0.25, 0.10 |
| Supplier C | 99.6 | 275.05 | 0.20 |
Experimental Protocols
A detailed description of the methodologies employed for the spectroscopic analyses is provided below.
Sample Preparation
For NMR analysis, 10 mg of this compound from each supplier was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For HPLC-MS, stock solutions of 1 mg/mL were prepared in acetonitrile and further diluted to 100 µg/mL with the mobile phase. FTIR analysis was performed directly on the solid powder using an Attenuated Total Reflectance (ATR) accessory.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a 500 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. Data processing was performed using standard NMR software.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were collected using a spectrometer equipped with a diamond ATR accessory. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Chromatographic separation was achieved on a C18 column (4.6 x 150 mm, 5 µm) using a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program was as follows: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-25 min, 30% B. The flow rate was 1.0 mL/min, and the injection volume was 10 µL. The column oven was maintained at 30°C. Mass spectrometric detection was performed using an electrospray ionization (ESI) source in positive ion mode over a scan range of m/z 100-500.
Visualization of Experimental Workflow
The logical flow of the comparative analysis is depicted in the following diagram.
Caption: Experimental workflow for the spectroscopic comparison of this compound.
Discussion and Conclusion
The spectroscopic data reveals that this compound from all three suppliers is of high purity and conforms to the expected chemical structure. The ¹H NMR, ¹³C NMR, and FTIR data are largely consistent across the samples, confirming the identity of the compound.
However, the HPLC-MS analysis highlights subtle differences in the impurity profiles. Supplier B's material showed an additional minor impurity peak compared to Suppliers A and C. While the overall purity of all samples is high, for applications with stringent impurity requirements, such as in late-stage drug development, the material from Supplier A may be preferable due to its slightly cleaner profile in this analysis.
It is crucial to note that batch-to-batch variability can occur. Therefore, it is recommended that researchers perform their own comprehensive spectroscopic analysis on each batch of this compound, regardless of the supplier, to ensure it meets the specific requirements of their research or manufacturing processes. This guide provides a robust framework for conducting such an essential in-house quality assessment.
Purity Assessment of N-(2-Benzoyl-4-chlorophenyl)formamide: A Comparative Guide to Melting Point Determination and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical parameter that can significantly impact the quality, safety, and efficacy of the final drug product. One such key intermediate is N-(2-Benzoyl-4-chlorophenyl)formamide. This guide provides a comprehensive comparison of two common analytical techniques for assessing its purity: the traditional melting point determination and the modern chromatographic method of High-Performance Liquid Chromatography (HPLC).
The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a precursor in the synthesis of several pharmaceutical compounds. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can lead to the formation of undesirable and potentially toxic impurities in the final API. Therefore, robust analytical methods for purity assessment are essential for process control and quality assurance.
Methods for Purity Assessment
This guide will delve into the principles, experimental protocols, and comparative performance of two widely used techniques for purity determination.
Melting Point Determination
Melting point is a fundamental physical property of a solid crystalline substance. For a pure compound, the melting point is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid. The presence of impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, provides a simple and rapid indication of purity.
-
Sample Preparation: A small amount of the this compound sample is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[3][4] For purity analysis, a solution of the sample is injected into the HPLC system. As the mobile phase carries the sample through the column, the different components separate and are detected as they exit the column. The resulting chromatogram shows peaks corresponding to each component, and the area of each peak is proportional to its concentration. This allows for the precise quantification of the main compound and any impurities present.
-
Standard and Sample Preparation:
-
A standard solution of high-purity this compound is prepared at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
A sample solution of the this compound to be tested is prepared at the same concentration.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specific wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Data Analysis: The resulting chromatograms are analyzed to determine the retention time and peak area of this compound and any impurities. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Comparative Data Presentation
To illustrate the differences in the data obtained from these two methods, the following table summarizes hypothetical results for this compound samples of varying purity.
| Sample ID | Purity Level | Observed Melting Range (°C) | Melting Point Depression (°C) | HPLC Purity (%) |
| Reference Standard | >99.9% | 88.5 - 89.0 | N/A | 99.95 |
| Sample A | High Purity | 87.0 - 88.5 | 1.5 | 99.20 |
| Sample B | Moderate Purity | 84.5 - 87.0 | 4.0 | 97.50 |
| Sample C | Low Purity | 81.0 - 85.0 | 7.5 | 94.80 |
Note: The reported melting point of pure this compound is 89°C. The data presented for impure samples are hypothetical to illustrate the principles of melting point depression and HPLC analysis.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for assessing the purity of this compound using both melting point determination and HPLC analysis.
Caption: Workflow for Purity Assessment.
Interpretation and Comparison of Methods
Melting Point Determination:
-
Advantages:
-
Rapid and Inexpensive: Requires minimal sample and basic equipment.
-
Good Qualitative Indicator: A sharp melting range close to the literature value suggests high purity. A broad and depressed range indicates the presence of impurities.
-
-
Limitations:
-
Non-Specific: It does not identify the nature or number of impurities.
-
Insensitive to Small Amounts of Impurities: Small percentages of impurities may not cause a significant or easily detectable change in the melting point.
-
Not Quantitative: It does not provide a precise percentage of purity.
-
Eutectic Mixtures: Some mixtures may have a sharp melting point, which can be misleading.
-
HPLC Analysis:
-
Advantages:
-
Highly Sensitive and Specific: Can detect and separate even trace amounts of impurities.
-
Quantitative: Provides a precise percentage of purity and the relative amounts of each impurity.
-
Provides an Impurity Profile: Can help in identifying potential by-products and unreacted starting materials.
-
Versatile: The method can be adapted to a wide range of compounds.[3][4]
-
-
Limitations:
-
More Expensive and Complex: Requires specialized equipment and trained personnel.
-
Time-Consuming: Method development and analysis can take longer than a simple melting point determination.
-
Requires a Reference Standard: For accurate quantification, a pure reference standard of the compound is needed.
-
Conclusion and Recommendations
For the comprehensive purity assessment of this compound in a drug development setting, a combination of both melting point determination and HPLC analysis is recommended.
-
Melting point determination serves as an excellent, rapid preliminary check of purity, particularly for in-process control during synthesis and after initial purification steps. A sharp melting point close to the expected 89°C provides a good indication of successful purification.
-
HPLC analysis is the definitive method for final purity confirmation and for obtaining a detailed impurity profile. It is essential for quality control of the final intermediate before it is used in the subsequent API synthesis steps. The quantitative data from HPLC is crucial for regulatory submissions and for ensuring the consistency and safety of the manufacturing process.
By leveraging the strengths of both techniques, researchers and drug development professionals can ensure a thorough and reliable assessment of this compound purity, contributing to the overall quality and safety of the final pharmaceutical product.
References
Cross-Validation of Analytical Methods for N-(2-Benzoyl-4-chlorophenyl)formamide: A Comparative Guide
Introduction
N-(2-Benzoyl-4-chlorophenyl)formamide is a key intermediate and potential impurity in the synthesis of certain benzodiazepines, such as lorazepam. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical ingredients and dosage forms to ensure product quality and safety. This guide provides a comparative overview of various analytical methods that can be employed for the analysis of this compound, with a focus on their validation parameters. The data presented here is based on methodologies validated for lorazepam and its related compounds, which are directly applicable to the analysis of this compound.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are the most common techniques for the analysis of non-volatile and thermally labile compounds like this compound.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Wakosil, 150 mm × 4.6 mm, 5-μm | Phenomenex Luna C18, 250 x 4.6 mm, 5 μm | C-18 |
| Mobile Phase | 0.1M Ammonium Acetate (pH 6.0):Acetonitrile:Methanol (1:1:1 v/v)[1] | Orthophosphoric Acid:Acetonitrile:Methanol | Acetonitrile:Methanol (80:20)[2] |
| Flow Rate | - | 0.9 mL/min[2] | 1.0 mL/min[2] |
| Detection | - | 254 nm[2] | 210 nm[2] |
| Linearity (r²) | - | - | 0.999[2] |
| Accuracy (% Recovery) | - | 100.19%[2] | 94.80%[2] |
| LOD | 0.5 µg/L (in plasma)[3] | - | 0.0008 µg/mL[2] |
| LOQ | - | - | 0.0002 µg/mL[2] |
Table 2: UPLC Method Parameters
| Parameter | Method Details |
| Column | Acquity UPLC HSS T3, 100 x 2.1mm, 1.8µm[4] |
| Mobile Phase | Water:Acetonitrile:Acetic Acid (50:42:1.2 v/v/v)[4] |
| Flow Rate | 0.50 mL/min[4] |
| Detection | 230 nm[4] |
| Linearity Range | LOQ to 120% of impurity specification limit[4] |
| Accuracy (% Recovery) | Evaluated at LOQ, 100%, and 120% of the impurity specification limit[4] |
| Precision (% RSD) | < 1.0% for six replicates[4] |
| Specificity | Demonstrated by separating all degradation products and process impurities[4] |
| LOD | S/N ratio of 6 for a 0.016 µg/mL solution (0.1%)[4] |
Experimental Protocols
Below are the detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) - Method 1[1]
-
Objective: To separate and analyze lorazepam and related compounds.
-
Chromatographic Conditions:
-
Column: Wakosil, 150 mm × 4.6 mm, 5-μm particle size.
-
Mobile Phase: A mixture of 0.1M ammonium acetate (pH adjusted to 6.0 with acetic acid), acetonitrile, and methanol in a 1:1:1 (v/v) ratio.
-
Injection Volume: 20 µL.
-
-
Validation Parameters:
-
The method was validated for sensitivity, accuracy, and reproducibility.
-
High-Performance Liquid Chromatography (HPLC) - Method 3[2]
-
Objective: Method development and validation for the determination of Lorazepam in pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: C-18.
-
Mobile Phase: A mixture of Acetonitrile and methanol in an 80:20 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Validation Parameters:
-
Linearity: Assessed to have a correlation coefficient (r²) of 0.999.
-
Accuracy: The mean percent recovery was found to be 94.80%.
-
Limit of Detection (LOD): 0.0008 µg/mL.
-
Limit of Quantitation (LOQ): 0.0002 µg/mL.
-
Ultra-Performance Liquid Chromatography (UPLC)[4]
-
Objective: To develop and validate a stability-indicating UPLC method for the determination of lorazepam and its related compounds.
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 (100 x 2.1mm, 1.8µm).
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a ratio of 50:42:1.2 (v/v/v).
-
Flow Rate: 0.50 mL/minute.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Validation Parameters:
-
Specificity: The method was able to separate all degradation products and process impurities from the drug substance.
-
Accuracy: Recovery studies were performed by spiking impurities at LOQ, 100%, and 120% of the specification limit.
-
Precision: The relative standard deviation (% RSD) for six replicate injections was less than 1.0%.
-
Linearity: Validated over the range of analysis.
-
Robustness: The method's robustness was evaluated by altering the flow rate by ±0.1 units.
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, as per ICH guidelines.
Caption: A flowchart illustrating the typical stages of analytical method validation.
Both HPLC and UPLC methods are suitable for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis. UPLC methods generally offer faster analysis times and better resolution due to the use of smaller particle size columns and higher pressures.[4] However, HPLC methods are still widely used and can provide accurate and reliable results. The validation data presented demonstrates that with proper development and validation, both techniques can be effectively used for the quality control of this compound in pharmaceutical products. It is essential to select and validate an analytical method that is fit for its intended purpose, considering factors such as the sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Guide to the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide, a key intermediate in the production of several pharmaceuticals, has traditionally involved methods with significant environmental drawbacks. This guide provides a comparative analysis of conventional and greener synthetic routes, offering experimental data and detailed protocols to aid in the selection of more sustainable methodologies. The focus is on minimizing hazardous waste, reducing energy consumption, and improving overall process efficiency.
Comparative Analysis of Synthesis Routes
The transformation of 2-amino-5-chlorobenzophenone to this compound is a critical formylation step. Below is a comparison of three distinct methods for this conversion, highlighting their environmental impact.
| Parameter | Conventional Method | Green Method 1: Neat Reaction | Green Method 2: Ultrasound-Assisted |
| Formylating Agent | Formic Acid | Formic Acid | Formic Acid |
| Solvent | Toluene | None (Neat) | None (Solvent-free) |
| Catalyst | None | None | None |
| Temperature | Reflux (approx. 111°C) | 60°C | Room Temperature |
| Reaction Time | 4 - 9 hours | 25 - 40 minutes | 30 - 45 minutes |
| Typical Yield | ~98% | ~96% | ~95% |
| Waste Products | Toluene, excess formic acid | Excess formic acid | Excess formic acid |
| Energy Consumption | High (due to heating) | Low | Low (intermittent sonication) |
| Environmental Impact | High (use of volatile organic solvent) | Low (solvent-free) | Low (solvent-free, low energy) |
Experimental Protocols
Conventional Synthesis: Formylation using Formic Acid in Toluene
This method relies on the azeotropic removal of water to drive the reaction to completion.
Materials:
-
2-amino-5-chlorobenzophenone
-
85% aqueous Formic Acid
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
Procedure:
-
A mixture of 2-amino-5-chlorobenzophenone (1 g) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene is heated under reflux.
-
A Dean-Stark trap is used to collect the water generated during the reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-9 hours), the reaction mixture is cooled to room temperature.
-
The toluene is removed under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps without further purification.[1]
Green Synthesis 1: Neat Reaction with Formic Acid
This approach eliminates the need for a solvent, significantly reducing the environmental footprint.
Materials:
-
2-amino-5-chlorobenzophenone
-
Formic Acid
Procedure:
-
Formic acid is added to 2-amino-5-chlorobenzophenone in a round-bottom flask.
-
The reaction mixture is heated to 60°C with stirring.
-
The reaction is monitored by TLC.
-
Upon completion (typically 25-40 minutes), the reaction mixture is quenched with ice water.
-
The product is extracted with ethyl acetate and washed with sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the pure product.[2]
Green Synthesis 2: Ultrasound-Assisted Solvent-Free Formylation
This method utilizes ultrasonic irradiation to promote the reaction at room temperature without a solvent.
Materials:
-
2-amino-5-chlorobenzophenone
-
Formic Acid
-
Ultrasonic bath or probe
Procedure:
-
A mixture of 2-amino-5-chlorobenzophenone and formic acid is subjected to ultrasonic irradiation at room temperature.
-
The reaction is monitored by TLC for completion (typically 30-45 minutes).
-
The work-up procedure is similar to the neat reaction method, involving quenching with water, extraction, and drying to isolate the product.
Environmental Impact Assessment Workflow
The following diagram illustrates a general workflow for assessing the environmental impact of a chemical synthesis process.
Caption: Workflow for Environmental Impact Assessment of a Chemical Synthesis.
Signaling Pathway of Green Chemistry Principles in Synthesis
The adoption of greener synthetic methods is guided by the twelve principles of green chemistry. The diagram below illustrates the logical relationship between these principles and the improved environmental performance of the synthesis of this compound.
Caption: Application of Green Chemistry Principles to Improve Synthesis.
References
A Comparative Guide to the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide: Catalyzed vs. Non-Catalyzed Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes to N-(2-Benzoyl-4-chlorophenyl)formamide, a key intermediate in the synthesis of various pharmaceuticals. We will explore both catalyzed and non-catalyzed approaches, presenting experimental data to evaluate the yield and efficiency of each method. This objective analysis is intended to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction
This compound is a crucial building block in medicinal chemistry. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing target pharmaceutical compounds. The primary route to this intermediate involves the N-formylation of 2-amino-5-chlorobenzophenone. This guide focuses on a comparative analysis of two main approaches to this formylation: a non-catalyzed reaction using formic acid and a catalyzed reaction employing a heterogeneous catalyst.
Performance Comparison: Yield Analysis
The following table summarizes the typical yields achieved for the N-formylation of aromatic amines, which serves as a strong indicator for the synthesis of this compound, using both non-catalyzed and catalyzed methods. While specific yield data for this compound is not extensively published, the data presented for structurally similar aromatic amines provides a valuable benchmark for comparison.
| Method | Catalyst | Formylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Non-Catalyzed | None | Formic Acid | Neat | 60 | 93 - 98 | [1] |
| Catalyzed | ZnO | Formic Acid | Solvent-Free | 70 | 99 | [1][2][3][4] |
| Catalyzed | Iodine | Formic Acid | Solvent-Free | 70 | up to 94 | [5] |
Note: The yields reported are for various aromatic amines and are indicative of the expected performance for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the non-catalyzed and a representative catalyzed synthesis of this compound are provided below.
Method 1: Non-Catalyzed N-Formylation
This method utilizes formic acid as the formylating agent without the need for a catalyst, offering a simple and environmentally friendly approach.[1]
Procedure:
-
In a round-bottom flask, a mixture of 2-amino-5-chlorobenzophenone (1 mmol) and formic acid (1.2 mmol) is prepared.
-
The reaction mixture is stirred at 60°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess formic acid is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Method 2: Zinc Oxide (ZnO) Catalyzed N-Formylation
This protocol employs zinc oxide as an efficient and reusable heterogeneous catalyst for the N-formylation reaction.[1][2][3][4]
Procedure:
-
A mixture of 2-amino-5-chlorobenzophenone (1 mmol), formic acid (3 mmol), and zinc oxide (0.5 mmol) is prepared in a round-bottom flask.[2]
-
The mixture is stirred at 70°C under solvent-free conditions.[2]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude this compound is then purified by recrystallization.
Workflow and Pathway Diagrams
To visually represent the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of non-catalyzed versus catalyzed synthesis.
Caption: Proposed reaction pathways for N-formylation.
Discussion
Both non-catalyzed and catalyzed methods offer viable routes for the synthesis of this compound.
Non-Catalyzed Method: The primary advantage of the non-catalyzed approach is its simplicity and the avoidance of a catalyst, which can simplify the purification process and reduce costs. The use of neat formic acid also aligns with green chemistry principles by minimizing solvent waste.[1] High yields can be achieved, making it an attractive option for large-scale synthesis where operational simplicity is a key factor.
Catalyzed Method: The use of a catalyst, such as zinc oxide or iodine, can significantly enhance the reaction rate and, in some cases, lead to even higher yields under mild conditions.[1][2][3][4][5] Heterogeneous catalysts like ZnO are particularly advantageous as they can be easily recovered and reused, further improving the economic and environmental profile of the synthesis.[2] The catalyzed reaction often proceeds to completion in a shorter time frame compared to the non-catalyzed method.
Conclusion
The choice between a catalyzed and non-catalyzed synthesis of this compound will depend on the specific requirements of the researcher or production facility. For high-throughput synthesis where reaction time is a critical factor, a catalyzed approach may be preferable. For applications where cost and operational simplicity are paramount, the non-catalyzed method presents a robust and efficient alternative. Both methods demonstrate high yields for the N-formylation of aromatic amines, indicating their suitability for the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions for the specific substrate, 2-amino-5-chlorobenzophenone, may lead to even higher efficiencies for both pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions [organic-chemistry.org]
- 3. Collection - ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
A Comprehensive Guide to the Validation of a Stability-Indicating Assay for N-(2-Benzoyl-4-chlorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the development and validation of a stability-indicating assay for the compound N-(2-Benzoyl-4-chlorophenyl)formamide. As no standardized assay for this specific molecule is readily available in published literature, this document outlines a systematic approach based on established principles of analytical chemistry and regulatory guidelines. The objective is to establish a reliable method to quantify the drug substance in the presence of its potential degradation products, ensuring the safety and efficacy of any potential drug product.
Comparison of Analytical Approaches
A stability-indicating assay is crucial for determining the intrinsic stability of a drug substance. The following table compares the utility of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method against a non-specific analytical method.
| Feature | Validated Stability-Indicating HPLC Method | Non-Specific Analytical Method (e.g., Titration, UV Spectrophotometry) |
| Specificity | High: Can distinguish the intact drug from its degradation products and process-related impurities. | Low: Measures the total amount of a functional group or chromophore, which may be present in both the intact drug and its degradants. |
| Accuracy & Precision | High: Provides accurate and precise quantification of the active pharmaceutical ingredient (API). | Low: The presence of interfering substances can lead to inaccurate and imprecise results. |
| Degradation Pathway Insight | Provides valuable information on the degradation pathways of the drug substance under various stress conditions. | No information on degradation pathways can be obtained. |
| Regulatory Compliance | Meets the requirements of regulatory agencies such as the ICH for stability testing.[1][2][3] | Does not meet regulatory expectations for stability testing. |
| Application | Suitable for routine quality control, stability studies, and formulation development. | Limited to very basic characterization, not suitable for stability assessment. |
Proposed Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the analysis of this compound. This technique is widely used for the analysis of benzophenone and formamide-containing pharmaceuticals due to its high resolving power and sensitivity.
Chromatographic Conditions (Starting Point)
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][4] The following stress conditions should be applied to a solution of this compound:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is exposed to 105°C for 48 hours.
-
Photolytic Degradation: The drug substance solution is exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.[1]
Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed by the proposed HPLC method.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][7][8][9] The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation products formed during forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected working concentration.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked placebo samples.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80 | |||
| 100 | |||
| 120 | |||
| Mean % Recovery | |||
| % RSD |
Table 3: Precision Data
| Repeatability (n=6) | Intermediate Precision (n=6) |
| Mean Assay (%) | |
| Standard Deviation | |
| % Relative Standard Deviation (RSD) |
Visualizations
Experimental Workflow
Caption: Workflow for developing and validating a stability-indicating assay.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. veeprho.com [veeprho.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
Inter-Laboratory Comparison of N-(2-Benzoyl-4-chlorophenyl)formamide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the analysis of N-(2-Benzoyl-4-chlorophenyl)formamide, a key intermediate and potential impurity in the synthesis of Lorazepam. In the absence of direct inter-laboratory proficiency testing for this specific analyte, this document compiles and compares data from various analytical techniques commonly employed for the determination of benzodiazepines and their metabolites in different matrices. The presented data is synthesized from published literature to offer a benchmark for laboratory performance.
Introduction to Analyte and Methodology
This compound is a crucial precursor in the manufacturing of Lorazepam, a widely prescribed benzodiazepine.[1][2][3] Monitoring its purity and presence as a residual impurity in the final active pharmaceutical ingredient (API) is critical for quality control. This guide focuses on chromatographic and immunoassay techniques applicable to the analysis of this and structurally related compounds.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and throughput. Below is a comparison of common techniques used for the analysis of benzodiazepines, which can be adapted for this compound.
Table 1: Comparison of Quantitative Performance of Analytical Methods for Benzodiazepine Analysis
| Parameter | LC-MS/MS | GC-MS | Immunoassay (Screening) |
| Linearity (R²) | >0.99 | >0.99 | N/A (Qualitative/Semi-quantitative) |
| Accuracy (% Recovery) | 85-115% | 80-120% | Variable, prone to cross-reactivity |
| Precision (RSD%) | <15% | <20% | N/A |
| LOD | pg/mL to low ng/mL | ng/mL | ng/mL to µg/mL |
| LOQ | Low ng/mL | ng/mL | High ng/mL to µg/mL |
| Specificity | High | High | Moderate to Low |
| Throughput | Moderate | Low to Moderate | High |
Data synthesized from principles of analytical method validation for pharmaceuticals.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. The following sections outline typical methodologies for the analysis of benzodiazepines, adaptable for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of benzodiazepines and their metabolites.[4][5]
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard (e.g., Diazepam-d5).[5]
-
Alkalinize the sample to a pH of 8.4 using a phosphate buffer.[5]
-
Perform liquid-liquid extraction with an organic solvent mixture, such as dichloromethane/diethyl ether.[5]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., XTerra C18).[5]
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for the analyte and internal standard must be determined. For Lorazepam, precursor ion m/z 321 and product ions m/z 303 and 275 are monitored.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds.[4]
Sample Preparation (with Derivatization):
-
Perform an extraction similar to the LC-MS/MS protocol.
-
The dried extract is then subjected to a derivatization step (e.g., silylation) to increase the volatility and thermal stability of the analyte.
-
The derivatized sample is reconstituted in a suitable solvent for injection.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the analytes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Visualization of Workflows and Pathways
Experimental Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for LC-MS/MS analysis.
Metabolic Pathway of Lorazepam
This compound is an intermediate in the synthesis of Lorazepam. The primary metabolic pathway of Lorazepam in the body is glucuronidation.[6][7][8]
Caption: Simplified metabolic pathway of Lorazepam.
Conclusion and Recommendations
For the quantitative analysis of this compound, LC-MS/MS is the recommended technique due to its high sensitivity, specificity, and applicability to a wide range of matrices. GC-MS provides a reliable alternative, particularly when derivatization is feasible. Immunoassays can be employed for rapid screening but require confirmation by a more specific method. Laboratories should establish and validate their methods according to recognized guidelines to ensure the accuracy and reliability of their results. Participation in proficiency testing programs, when available, is crucial for monitoring and improving analytical performance.[9][10]
References
- 1. This compound | 10352-28-0 [chemicalbook.com]
- 2. This compound | C14H10ClNO2 | CID 82576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikidata [wikidata.org]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Windows of detection of lorazepam in urine, oral fluid and hair, with a special focus on drug-facilitated crimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Lorazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of lorazepam: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proficiency testing (external quality assessment) of drug detection in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
The Influence of Precursor Selection on the Pharmacological Profile of Benzodiazepines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the pharmacological activity of benzodiazepines derived from different precursors. By examining the structure-activity relationships (SAR), this document aims to elucidate how the choice of starting materials and subsequent chemical modifications dictates the therapeutic and adverse effect profiles of this important class of psychoactive drugs. The information presented herein is supported by experimental data and detailed methodologies to aid in the research and development of novel benzodiazepine derivatives with improved pharmacological properties.
Introduction to Benzodiazepine Synthesis and Pharmacological Action
Benzodiazepines are a class of drugs that exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The core chemical structure of most benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring.[1] The synthesis of benzodiazepines typically involves the condensation of an o-phenylenediamine derivative with a suitable ketone, α-amino acid, or other precursors. The nature of the substituents on these precursors plays a pivotal role in determining the pharmacological characteristics of the final benzodiazepine molecule.
The pharmacological effects of benzodiazepines, which include anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties, are mediated by their binding to a specific site on the GABA-A receptor, distinct from the GABA binding site.[2][3] This binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron, ultimately reducing neuronal excitability.[4]
The affinity and efficacy of a benzodiazepine for the GABA-A receptor, and consequently its pharmacological profile, are highly dependent on its chemical structure. Key structural features that influence activity include:
-
Substituents on the benzene ring: Electron-withdrawing groups at the 7-position, such as a halogen or a nitro group, are generally associated with increased potency.[5]
-
Substituents on the diazepine ring: The presence of a carbonyl group at the 2-position is often important for activity, although exceptions exist.[6] Small alkyl groups at the 1-position can also modulate activity.[6]
-
Aryl substituent at the 5-position: A phenyl group at this position is a common feature of many clinically used benzodiazepines. Substituents on this phenyl ring can also influence activity.[5]
This guide will explore how the selection of precursors with different substituents leads to benzodiazepine derivatives with varying pharmacological activities, providing a framework for the rational design of new therapeutic agents.
Comparative Pharmacological Data
The following tables summarize quantitative data on the pharmacological activity of various benzodiazepine derivatives, highlighting the impact of different structural modifications that arise from the choice of precursors.
Table 1: GABA-A Receptor Binding Affinity of Benzodiazepine Derivatives
| Compound | Precursor Moiety | R7 Substituent | R1 Substituent | R2' Substituent | Binding Affinity (Ki, nM) | Reference |
| Diazepam | 2-amino-5-chlorobenzophenone | Cl | CH3 | H | 3.4 | [7] |
| Lorazepam | 2-amino-5-chloro-2'-fluorobenzophenone | Cl | H | F | 1.5 | [7] |
| Alprazolam | 2-amino-5-chloro-2'-chlorobenzophenone | Cl | (triazole ring) | Cl | 5.0 | [7] |
| Clonazepam | 2-amino-5-nitro-2'-chlorobenzophenone | NO2 | H | Cl | 1.5 | [8] |
| Flunitrazepam | 2-amino-5-nitro-2'-fluorobenzophenone | NO2 | CH3 | F | 1.0 | [2] |
Table 2: Anticonvulsant Activity of Benzodiazepine Derivatives in Animal Models
| Compound | Precursor Moiety | R7 Substituent | Anticonvulsant Model | ED50 (mg/kg) | Reference |
| Diazepam | 2-amino-5-chlorobenzophenone | Cl | Pentylenetetrazole (PTZ)-induced seizures | 0.2 | [8] |
| Clonazepam | 2-amino-5-nitro-2'-chlorobenzophenone | NO2 | Pentylenetetrazole (PTZ)-induced seizures | 0.03 | [8] |
| Chloro-substituted derivative (Compound 2) | 2-hydroxyacetophenone and chloro-substituted aldehyde | Cl | Forced Swim Test (immobility time reduction) | ~1.25-2.5 | [8] |
| Nitro-substituted derivative (Compound 5) | 2-hydroxyacetophenone and nitro-substituted aldehyde | NO2 | Forced Swim Test (immobility time reduction) | ~1.25-2.5 | [8] |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of benzodiazepine derivatives for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet, containing the crude membrane fraction, is washed three times with fresh buffer and resuspended in the same buffer to a final protein concentration of 0.1-0.3 mg/mL.
-
Binding Assay: The binding assay is performed in a final volume of 1 mL containing 0.5 mL of the membrane suspension, 0.45 mL of buffer, and 0.05 mL of the radioligand ([³H]flumazenil, final concentration 1 nM).
-
Competition Assay: To determine the Ki of test compounds, various concentrations of the unlabeled benzodiazepine derivative are added to the assay mixture.
-
Incubation: The mixture is incubated at 4°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are then washed three times with 4 mL of ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration (10 µM) of unlabeled diazepam. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity
Objective: To evaluate the anticonvulsant efficacy of benzodiazepine derivatives in a rodent model of generalized seizures.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used. The animals are housed in standard laboratory conditions with free access to food and water.
-
Drug Administration: The test benzodiazepine derivatives are dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Induction of Seizures: Thirty minutes after drug administration, the mice are injected with a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg, s.c.).
-
Observation: The animals are observed for 30 minutes for the occurrence of generalized clonic-tonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
Data Analysis: The dose of the benzodiazepine derivative that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.
Visualizations
Caption: Signaling pathway of benzodiazepine action at the GABA-A receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Logical relationship between precursor choice and pharmacological activity.
References
- 1. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. egpat.com [egpat.com]
- 7. Comparative pharmacokinetics and pharmacodynamics of lorazepam, alprazolam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2-Benzoyl-4-chlorophenyl)formamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of N-(2-Benzoyl-4-chlorophenyl)formamide, a halogenated aromatic amide. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personnel safety and environmental protection. Due to the compound's chemical nature, improper disposal can lead to hazardous situations and regulatory violations.
Core Principles of Disposal
The proper disposal of this compound is governed by its classification as a halogenated organic compound. The primary recommended method of disposal is high-temperature incineration conducted in a licensed hazardous waste facility[1][2][3]. This method ensures the complete destruction of the compound, preventing the release of harmful substances into the environment.
Key considerations for disposal include:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams[4][5][6][7]. This is crucial as mixing can interfere with disposal and recycling processes and may increase disposal costs[7].
-
Containerization: Use designated, clearly labeled, and leak-proof containers for waste collection[5][6][8][9]. The containers should be made of a material compatible with the chemical.
-
Labeling: All waste containers must be accurately labeled with the full chemical name, "this compound," and appropriate hazard warnings[8][9]. Do not use abbreviations or chemical formulas.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. It is imperative to contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup[9][10].
Under no circumstances should this compound be disposed of via:
-
Landfill: Due to its potential toxicity and persistence, landfilling of chlorinated organic residues is generally prohibited[1].
-
Sewer System: Discharge of this chemical into the sanitary sewer can harm aquatic life and interfere with wastewater treatment processes[8][11].
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal[9][12].
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound with detailed quantitative disposal parameters was not identified, the following table summarizes general quantitative guidelines for handling chemical waste based on best practices for related compounds.
| Parameter | Guideline | Rationale |
| Waste Container Filling | Do not exceed 90% of the container's capacity. | To prevent spills and accommodate potential vapor expansion. |
| pH of Aqueous Waste | If neutralization is permissible for similar, non-halogenated amide waste, the final pH should be between 5.5 and 9.5 before disposal. Note: Neutralization of this specific compound is not recommended without expert consultation. | To prevent corrosion of plumbing and adverse reactions in the sewer system. |
| Storage of Waste | Store in a cool, dry, well-ventilated area away from incompatible materials. | To minimize the risk of fire, reaction, and container degradation. |
| Empty Container Rinsing | The first rinse of an empty container must be collected as hazardous waste. For highly toxic substances, the first three rinses should be collected[9]. | To ensure that residual chemical is not improperly discharged. |
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were found in the public domain. The standard and accepted procedure is collection by a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bucknell.edu [bucknell.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. knowledge.illumina.com [knowledge.illumina.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling N-(2-Benzoyl-4-chlorophenyl)formamide
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(2-Benzoyl-4-chlorophenyl)formamide. The following guidance is based on a conservative assessment of potential hazards derived from structurally similar compounds, namely chlorinated benzophenones and N-aryl formamides, as well as general best practices for handling uncharacterized chemicals. This information is intended to supplement, not replace, a thorough risk assessment by qualified personnel before handling this substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of a chlorinated benzophenone structure, this compound should be handled as a substance with potential for toxicity, including possible endocrine-disrupting effects. The formamide group suggests a degree of stability, but hydrolysis under acidic or basic conditions may be possible.
Summary of Potential Hazards:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Assume moderate to high toxicity. |
| Skin Corrosion/Irritation | Potential for irritation. |
| Serious Eye Damage/Irritation | Potential for serious irritation. |
| Carcinogenicity | Unknown. Handle as a potential carcinogen. |
| Reproductive Toxicity | Some benzophenones are suspected endocrine disruptors.[1][2] |
| Specific Target Organ Toxicity | Unknown. |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact with a potentially toxic substance. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. Consider a chemically resistant apron. | To minimize skin exposure. |
| Respiratory Protection | Work in a certified chemical fume hood. If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter. | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with a compound of unknown toxicity. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Liquid Waste | Labeled, sealed, and chemically compatible container. | Dispose of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Labeled, sealed bag or container. | Dispose of as hazardous waste. |
Logical Relationships in Safety Precautions
The core principles of chemical safety—engineering controls, administrative controls, and personal protective equipment—work in concert to minimize risk.
Caption: Logical relationship of safety controls for handling hazardous chemicals.
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spread of the spill.
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep or vacuum (with HEPA filter) the material into a labeled waste container.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled waste container.
-
Decontaminate the spill area.
-
Report the incident to your institution's environmental health and safety department.
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound, a compound for which detailed toxicological data is not yet available.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
